molecular formula C17H13ClFN3O B7943502 (Rac)-Epoxiconazole

(Rac)-Epoxiconazole

Numéro de catalogue: B7943502
Poids moléculaire: 329.8 g/mol
Clé InChI: ZMYFCFLJBGAQRS-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Opal is a mineral with formula of SiO2·nH2O. The IMA symbol is Opl.

Propriétés

IUPAC Name

1-[[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFCFLJBGAQRS-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Epoxiconazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21397
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000045 [mmHg]
Record name Epoxiconazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21397
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

106325-08-0
Record name 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Rac)-Epoxiconazole: A Deep Dive into its Mechanism of Action on Fungal Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-Epoxiconazole, a broad-spectrum triazole fungicide, with a specific focus on its inhibitory effects on fungal sterol biosynthesis. The document details the molecular target, biochemical consequences, and methodologies used to elucidate its activity.

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

This compound's primary antifungal activity stems from its potent inhibition of the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol.[3][1][2]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4][5] It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4][6]

The mechanism of inhibition involves the triazole moiety of the epoxiconazole molecule. The nitrogen atom (N-4) of the triazole ring coordinates to the heme iron atom at the active site of CYP51.[1][7] This binding, coupled with interactions between the epoxiconazole side chains and the apoprotein, effectively blocks the enzyme's catalytic activity.[7][8] This inhibition is non-competitive, meaning epoxiconazole does not directly compete with the natural substrate, lanosterol, for the same binding site but rather binds to the enzyme-substrate complex.[1]

The inhibition of CYP51 leads to two major downstream consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.[6][9] This depletion disrupts the structure and function of the fungal cell membrane.[6][10]

  • Accumulation of Toxic Methylated Sterols: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4][5] These methylated sterols are incorporated into the fungal membrane, altering its physical properties and leading to increased permeability and disruption of membrane-bound enzyme activity, which is ultimately toxic to the fungal cell.[4][5][6]

This disruption of membrane homeostasis leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[6][10][11]

Quantitative Inhibition Data

The inhibitory potency of epoxiconazole against CYP51 has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the fungal species and the specific experimental conditions.

Compound Target Enzyme Organism IC50 (µM) Reference
EpoxiconazoleLanosterol 14α-demethylase (CYP51)Candida albicans~0.1[12]
EpoxiconazoleLanosterol 14α-demethylase (hCYP51)Homo sapiens~1.0
TebuconazoleLanosterol 14α-demethylase (CYP51)Candida albicans~0.2
TebuconazoleLanosterol 14α-demethylase (hCYP51)Homo sapiens~2.0

Note: IC50 values are approximate and can vary based on experimental setup.

The data indicates that while epoxiconazole is a potent inhibitor of fungal CYP51, it also exhibits some inhibitory activity against the human ortholog, though with a significantly lower affinity.[13] This highlights the importance of selectivity in the development of antifungal agents.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

CYP51 Inhibition Assay (In Vitro Reconstitution Assay)

This assay directly measures the inhibitory effect of epoxiconazole on the activity of purified, recombinant CYP51.

Objective: To determine the IC50 value of epoxiconazole against CYP51.

Materials:

  • Purified recombinant CYP51 enzyme (e.g., from Candida albicans).

  • Cytochrome P450 reductase (CPR).

  • Lanosterol (substrate).

  • NADPH (cofactor).

  • Epoxiconazole stock solution (in a suitable solvent like DMSO).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., strong acid or organic solvent).

  • Analytical equipment for product detection (e.g., HPLC, LC-MS/MS).[13]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, CPR, and CYP51 enzyme.

  • Inhibitor Addition: Add varying concentrations of epoxiconazole to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the reaction mixture to quantify the amount of the product (14-demethylated lanosterol) formed. This is typically done using HPLC or LC-MS/MS.[13]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the epoxiconazole concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.[14]

Fungal Sterol Profile Analysis

This method examines the effect of epoxiconazole on the overall sterol composition of fungal cells.

Objective: To demonstrate the depletion of ergosterol and the accumulation of methylated sterol precursors in fungal cells treated with epoxiconazole.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans).

  • Culture medium.

  • Epoxiconazole stock solution.

  • Saponification reagent (e.g., alcoholic potassium hydroxide).[15][16]

  • Extraction solvent (e.g., n-hexane).[16]

  • Analytical equipment for sterol analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).[17][18]

Procedure:

  • Fungal Culture Treatment: Grow the fungal culture in the presence of a sub-lethal concentration of epoxiconazole. Include an untreated control culture.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze esterified sterols and lipids.[15][16]

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) using an organic solvent like n-hexane.[16]

  • Derivatization (Optional but Recommended): Derivatize the sterols (e.g., silylation) to improve their volatility and chromatographic separation for GC-MS analysis.[16]

  • GC-MS Analysis: Analyze the extracted sterols by GC-MS to identify and quantify the different sterol components based on their retention times and mass spectra.[17][18]

  • Data Comparison: Compare the sterol profiles of the epoxiconazole-treated and untreated cells to observe the decrease in ergosterol and the increase in lanosterol and other 14α-methylated sterols.

Visualizing the Mechanism and Workflows

Fungal Ergosterol Biosynthesis Pathway and Epoxiconazole Inhibition

Fungal_Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 FF_MAS 4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Epoxiconazole This compound Epoxiconazole->CYP51 Inhibition CYP51->FF_MAS CYP51_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer, CPR, CYP51) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Pre_incubate Pre-incubate at 37°C Add_Inhibitor->Pre_incubate Initiate_Reaction Initiate Reaction (Add Lanosterol & NADPH) Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Analysis Analyze Product Formation (HPLC or LC-MS/MS) Terminate->Analysis Data_Analysis Data Analysis and IC50 Determination Analysis->Data_Analysis End End Data_Analysis->End

References

(Rac)-Epoxiconazole: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[1][2] First introduced by BASF in 1993, it is widely used in agriculture to protect a variety of crops, including cereals, coffee, soybeans, and sugar beets, from a range of fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[2][3][4] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][5] Chemically, the active substance is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, a result of two chiral centers in its structure.[6] This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound for researchers and professionals in drug and pesticide development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with low solubility in water but higher solubility in organic solvents like acetone and dichloromethane.[7] It is a stable compound under normal storage conditions, showing no hydrolysis at neutral or mildly acidic pH over extended periods.[4]

Table 1: Chemical Identifiers and General Data for this compound

IdentifierValueReference(s)
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[6]
CAS Number 135319-73-2 (racemate); 133855-98-8[6]
Molecular Formula C₁₇H₁₃ClFN₃O[8]
Molecular Weight 329.76 g/mol [8]
Physical Form White powder / Colorless crystals[4]
Purity (Technical) ≥ 970 g/kg[4]

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference(s)
Melting Point 136.2 °CN/A[4][7]
Boiling/Degradation Point ~310 °CDecomposes[6]
Density 1.38 g/mL25 °C[4]
Vapor Pressure < 0.01 mPa20 °C[4]
Water Solubility 6.63 mg/L20 °C[4]
Solubility in Organic Solvents ( g/100 mL) Acetone: 14.4, Dichloromethane: 29.1, Heptane: 0.0420 °C[4]
Partition Coefficient (log P) 3.3 - 3.44pH 7[4][7]

Synthesis of this compound

The commercial synthesis of epoxiconazole is a multi-step process that involves the construction of a substituted propyl chain, attachment of the 1,2,4-triazole ring, and a critical epoxidation step to form the final oxirane ring structure.[6] Several synthetic routes have been patented.

Experimental Protocol: A Multi-Step Synthetic Route

The following protocol is adapted from methodologies described in patent literature, outlining a common pathway to produce this compound.[9]

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate 2)

  • Dissolve 4-fluoroacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., toluene).

  • Initiate the reaction by adding a few drops of a bromine reagent (e.g., liquid bromine).

  • Gently heat the mixture to approximately 40-50 °C until the bromine color fades.

  • Cool the reaction to 0-25 °C.

  • Slowly add the remaining bromine reagent (1.0-1.1 eq) dropwise or portion-wise while maintaining the temperature.

  • Monitor the reaction by GC until the starting material is consumed.

  • Upon completion, perform a standard work-up involving washing with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried and concentrated under vacuum to yield the crude product, Intermediate 2.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate 3)

  • Dissolve Intermediate 2 (1.0 eq) in an organic solvent such as N,N-dimethylformamide (DMF).

  • Add 1H-1,2,4-triazole (approx. 0.3-0.4x mass of Intermediate 2) and a suitable base (e.g., potassium carbonate, approx. 0.5-0.7x mass of Intermediate 2).

  • Heat the reaction mixture and maintain at a temperature between 80-150 °C for 2-4 hours.

  • After the reaction is complete, cool the mixture and perform a work-up by partitioning between water and an organic solvent. The organic phase is washed, dried, and evaporated to yield Intermediate 3.

Step 3 & 4: Preparation of the Grignard or Ylide Reagent (Intermediate 6)

  • React o-chlorobenzyl chloride with magnesium for a Grignard reagent or triphenylphosphine followed by a strong base for a Wittig ylide.

  • Alternatively, a sulfonium ylide can be prepared by reacting o-chlorobenzyl chloride with potassium iodide to form an iodide intermediate, which is then reacted with dimethyl sulfide.[9]

Step 5: Final Condensation and Epoxidation

  • Dissolve Intermediate 3 (1.0 eq) and the ylide (Intermediate 6, approx. 1.0-2.5x mass of Intermediate 3) in a solvent system like toluene and dimethyl sulfoxide (DMSO).[9]

  • Add a strong base, such as potassium hydroxide or sodium hydroxide, portion-wise.

  • Heat the reaction to 80-110 °C for 2-3 hours. The reaction proceeds via a Darzens-type condensation to form the epoxide ring.

  • Monitor the reaction for the disappearance of Intermediate 3.

  • After completion, cool the reaction, add water, and separate the layers. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization from a solvent like methanol to yield this compound as a white solid.

Alternative "Green" Epoxidation Step

An alternative final step involves the epoxidation of an olefin precursor, (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene.[10] This method uses 30% hydrogen peroxide as the oxidant in the presence of a manganese(II) complex catalyst, achieving high yields and offering a more environmentally benign route.[10]

Synthesis Workflow Diagram

Caption: A generalized multi-step synthesis workflow for this compound.

Mechanism of Action & Signaling Pathways

Primary Fungicidal Action

The primary mode of action for epoxiconazole, like other triazole fungicides, is the inhibition of sterol biosynthesis in fungi.[6] It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme.[4][11] This enzyme is responsible for converting lanosterol to ergosterol. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, epoxiconazole disrupts membrane integrity and function, leading to abnormal fungal growth and ultimately cell death.[1] This mechanism provides both preventative and curative action against fungal infections.[6][12]

pathway_component pathway_component inhibitor inhibitor enzyme enzyme result result negative_result negative_result Lanosterol Lanosterol (Sterol Precursor) CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Blocked Ergosterol Synthesis Blocked CYP51->Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Epoxiconazole Epoxiconazole Epoxiconazole->CYP51 Inhibits DisruptedMembrane Disrupted Membrane (Cell Death) Blocked->DisruptedMembrane Leads to

References

Environmental Fate and Persistence of (Rac)-Epoxiconazole in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its widespread use in agriculture for the control of a variety of fungal diseases in crops necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides an in-depth overview of the key processes governing the behavior of this compound in soil and water systems, including its degradation, metabolism, and mobility. The information presented herein is intended to support environmental risk assessments and inform the development of sustainable agricultural practices.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its intrinsic physicochemical properties. Key properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₇H₁₃ClFN₃O--INVALID-LINK--
Molecular Weight329.8 g/mol --INVALID-LINK--
Water Solubility7.06 mg/L at 20 °C--INVALID-LINK--
Vapor Pressure2.0 x 10⁻⁹ Pa at 20 °C--INVALID-LINK--
Log Kₒw (Octanol-Water Partition Coefficient)3.42 at 20 °C--INVALID-LINK--
pKaNot applicable (non-ionizable)--INVALID-LINK--

Environmental Fate in Soil

The fate of this compound in the terrestrial environment is governed by a combination of biotic and abiotic processes, including microbial degradation, adsorption-desorption, and mobility.

Degradation and Metabolism in Soil

The primary mechanism of this compound degradation in soil is microbial metabolism. The rate of degradation is typically expressed as a dissipation half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Dissipation Half-life (DT₅₀) of this compound in Soil

Soil TypeDT₅₀ (days)ConditionsReference
Various agricultural soils78 - 184Laboratory, aerobic[1]
Paddy soil2.9 - 6.4Field, China[2]
Wheat field soil10 - 30Field, China[3]
Paddy soil20 - 69Field, subtropical[4]

The degradation of this compound in soil proceeds through several transformation pathways, primarily initiated by oxidation. Key identified metabolites include hydroxylated and methoxylated derivatives. The degradation process can be influenced by soil properties such as pH, with some studies indicating that stereoselective degradation is more pronounced in alkaline and slightly acidic soils.[1][5]

Epoxiconazole_Soil_Degradation Epoxiconazole This compound Hydroxylated_Metabolites Hydroxylated Metabolites Epoxiconazole->Hydroxylated_Metabolites Microbial Oxidation (Hydroxylation) Methoxylated_Metabolites Methoxylated Metabolites Epoxiconazole->Methoxylated_Metabolites Microbial Oxidation (Methoxylation) Further_Degradation Further Degradation (Ring Cleavage, Mineralization) Hydroxylated_Metabolites->Further_Degradation Methoxylated_Metabolites->Further_Degradation

Figure 1: Simplified degradation pathway of this compound in soil.

Adsorption and Mobility in Soil

The extent to which this compound binds to soil particles influences its mobility and potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to assess this behavior. A higher Koc value indicates stronger adsorption and lower mobility.

Table 2: Soil Adsorption Coefficient (Koc) of this compound

Koc (mL/g)ClassificationReference
1734 - 4956Low to Slight Mobility--INVALID-LINK--

The adsorption of this compound to soil is influenced by soil properties such as organic matter content and pH.[1] Its relatively high Koc value suggests that it has a low potential for leaching into groundwater.

Environmental Fate in Water

In aquatic environments, the persistence of this compound is determined by processes such as hydrolysis, photolysis, and biodegradation in water and sediment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature.

Table 3: Hydrolysis of this compound

pHTemperature (°C)Half-life (days)Reference
5, 7, 925Stable--INVALID-LINK--

This compound is considered stable to hydrolysis under environmentally relevant pH and temperature conditions.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. In aquatic systems, this can be a significant degradation pathway for some pesticides.

Table 4: Aqueous Photolysis of this compound

ConditionHalf-life (days)Reference
Natural Sunlight12.1 (calculated)--INVALID-LINK--

Photolysis can contribute to the degradation of this compound in surface waters, although its overall importance will depend on factors such as water clarity and depth.

Degradation in Water-Sediment Systems

In natural aquatic environments, the interaction between the water column and sediment plays a crucial role in the fate of pesticides. Microorganisms in the sediment are particularly important for biodegradation.

Table 5: Dissipation Half-life (DT₅₀) of this compound in Water-Sediment Systems

SystemDT₅₀ (days)ConditionsReference
Paddy water2.9 - 6.0Field, China[2]
Field water11 - 20Field, subtropical[4]

The degradation in water-sediment systems is a complex process involving partitioning between the water and sediment phases, followed by microbial degradation in both compartments.

Epoxiconazole_Water_Fate cluster_water Water Column cluster_sediment Sediment Epoxiconazole_Water This compound (dissolved) Photodegradation Photodegradation Products Epoxiconazole_Water->Photodegradation Photolysis Hydrolysis Hydrolysis (stable) Epoxiconazole_Water->Hydrolysis Epoxiconazole_Sediment This compound (adsorbed) Epoxiconazole_Water->Epoxiconazole_Sediment Adsorption Epoxiconazole_Sediment->Epoxiconazole_Water Desorption Biodegradation Biodegradation Products Epoxiconazole_Sediment->Biodegradation Microbial Degradation

Figure 2: Key processes in the environmental fate of this compound in a water-sediment system.

Experimental Protocols

The environmental fate studies cited in this guide are typically conducted following standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a test substance in soil under aerobic and anaerobic conditions.[6][7][8]

  • Experimental Setup: Soil samples are treated with ¹⁴C-labeled this compound and incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded and purged with an inert gas.

  • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector.[9] Evolved CO₂ is trapped to quantify mineralization.

  • Data Analysis: The dissipation of this compound is modeled to determine the DT₅₀ and DT₉₀ values. Transformation products are identified and their formation and decline are quantified.

OECD_307_Workflow start Soil Sample Preparation application Application of ¹⁴C-(Rac)-Epoxiconazole start->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/Radio-detection extraction->analysis data_analysis Data Analysis (DT₅₀, Metabolites) analysis->data_analysis

Figure 3: General workflow for an OECD 307 soil metabolism study.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is employed to determine the adsorption and desorption characteristics of a chemical in different soil types.[10][11][12][13][14]

  • Experimental Setup: A known mass of soil is equilibrated with a solution of this compound of a known concentration in a centrifuge tube. The tubes are agitated for a defined period to reach equilibrium.

  • Analysis: The soil suspension is centrifuged, and the concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Data Analysis: The adsorption data are used to calculate the adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc).

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is designed to assess the degradation and partitioning of a chemical in a water-sediment system.[15][16][17]

  • Experimental Setup: Intact water-sediment cores are collected from a natural water body. ¹⁴C-labeled this compound is applied to the water phase. The systems are incubated in the dark at a constant temperature.

  • Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed for the parent compound and its transformation products. Volatile compounds and CO₂ are trapped.

  • Data Analysis: The concentrations in water and sediment over time are used to determine the dissipation half-lives in the total system, water, and sediment. Degradation pathways are also elucidated.

Conclusion

This compound exhibits moderate to high persistence in soil, with its degradation being primarily a microbial process. Its strong adsorption to soil particles limits its mobility, suggesting a low potential for groundwater contamination. In aquatic systems, this compound is stable to hydrolysis but can undergo photolysis. Biodegradation in water-sediment systems is a key dissipation route. The stereochemistry of this compound can influence its degradation rate in certain soil environments. A comprehensive understanding of these environmental fate processes is essential for the responsible management and use of this fungicide in agriculture.

References

Toxicological Profile of (Rac)-Epoxiconazole on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Epoxiconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture for the control of fungal diseases in various crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes.[1][2] While effective in its agricultural application, the potential for off-target effects on a diverse range of non-target organisms is a significant area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies where available, and visualizing affected signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential environmental and physiological impacts of this fungicide.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. These data are compiled from various ecotoxicological studies and regulatory databases.

Table 1: Mammalian Toxicity of this compound [3][4][5]

SpeciesEndpointValueExposure Route
RatAcute Oral LD50>5000 mg/kg bwOral
RatAcute Dermal LD50>2000 mg/kg bwDermal
RatAcute Inhalation LC50 (4h)>5.3 mg/LInhalation
Rat90-day Oral NOAEL7 mg/kg bw/dayOral
Dog1-year Oral NOAEL1.6 mg/kg bw/dayOral

Table 2: Avian Toxicity of this compound [1]

SpeciesEndpointValue
Colinus virginianus (Bobwhite quail)Acute Oral LD50>2000 mg/kg bw
Anas platyrhynchos (Mallard duck)Dietary LC50 (5-day)>5000 mg/kg diet

Table 3: Aquatic Toxicity of this compound [1][3]

SpeciesEndpointValueExposure Duration
Oncorhynchus mykiss (Rainbow trout)Acute LC502.2 mg/L96 hours
Daphnia magna (Water flea)Acute EC508.69 mg/L48 hours
Chaetoceros calcitrans (Marine diatom)EC50 (cell count)2.31 mg/L72 hours

Table 4: Terrestrial Invertebrate Toxicity of this compound [1][6]

SpeciesEndpointValue
Eisenia fetida (Earthworm)Acute LC5045.5 mg/kg soil
Eisenia fetida (Earthworm)Chronic NOEC (reproduction)>= 3.24 mg/kg dw soil
Apis mellifera (Honeybee)Acute Contact LD50>100 µ g/bee
Apis mellifera (Honeybee)Acute Oral LD50>100 µ g/bee

Experimental Protocols

The majority of the cited toxicological studies adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental parameters may vary between studies, the following sections outline the general methodologies based on these standard protocols.

Fish Acute Toxicity Test (Based on OECD Guideline 203)[7][8][9][10][11]

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Exposure System: A semi-static system is often employed, where the test solutions are renewed at regular intervals (e.g., every 48 hours) to maintain the desired exposure concentrations.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance are used, along with a control group.

  • Experimental Conditions:

    • Temperature: Maintained at a species-appropriate constant temperature.

    • pH and Dissolved Oxygen: Monitored daily and maintained within acceptable ranges.

    • Photoperiod: A defined light-dark cycle is maintained.

  • Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Acclimatize Fish C Introduce Fish to Test Chambers A->C B Prepare Test Solutions B->C D Maintain Conditions (96 hours) C->D E Record Mortalities (24, 48, 72, 96h) D->E F Observe Sublethal Effects D->F G Calculate LC50 E->G

Experimental workflow for a fish acute toxicity test.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207) and Reproduction Test (Based on OECD Guideline 222)

These tests evaluate the lethal and sublethal effects of chemicals on earthworms.

  • Test Organism: Typically, the compost worm Eisenia fetida or the earthworm Aporrectodea icterica are used.[6][7][8]

  • Test Substrate: An artificial soil is prepared with standardized components (e.g., sand, kaolin clay, sphagnum peat) and adjusted for pH and moisture content.

  • Exposure: The test substance is thoroughly mixed into the artificial soil at various concentrations.

  • Experimental Conditions:

    • Temperature and Lighting: Maintained at constant, controlled levels.

  • Endpoints:

    • Acute Test (14 days): Mortality is the primary endpoint for calculating the LC50.

    • Reproduction Test (56 days): Sublethal endpoints such as changes in body weight and the number of cocoons and juveniles produced are assessed to determine the No-Observed-Effect Concentration (NOEC).

Honeybee Acute Oral and Contact Toxicity Tests (Based on OECD Guidelines 213 and 214)[14][15][16][17][18]

These laboratory tests determine the acute toxicity of a substance to adult honeybees.

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Exposure:

    • Oral (OECD 213): Bees are fed a sucrose solution containing the test substance.

    • Contact (OECD 214): A small droplet of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.

  • Experimental Conditions: Bees are housed in cages and maintained at a controlled temperature and humidity.

  • Observations: Mortality is recorded at 24 and 48 hours, and can be extended to 96 hours if necessary.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test bees) is calculated.

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the inhibition of sterol biosynthesis. However, its toxic effects on non-target organisms can also be attributed to its interaction with other critical signaling pathways.

Inhibition of Sterol Biosynthesis

As a triazole fungicide, epoxiconazole inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. In non-target organisms, particularly vertebrates, the inhibition of analogous enzymes in the cholesterol biosynthesis pathway can lead to developmental and reproductive toxicity.

cluster_pathway Sterol Biosynthesis Pathway A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B C Ergosterol (Fungi) / Cholesterol (Vertebrates) B->C Epoxiconazole Epoxiconazole Epoxiconazole->B Inhibition Epoxiconazole Epoxiconazole ROS Increased Reactive Oxygen Species (ROS) Epoxiconazole->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Epoxiconazole Epoxiconazole AHR Aryl Hydrocarbon Receptor (AHR) Epoxiconazole->AHR Activation ARNT AHR Nuclear Translocator (ARNT) AHR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Gene_Expression Altered Gene Expression XRE->Gene_Expression

References

Degradation of (Rac)-Epoxiconazole in Diverse Soil Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Epoxiconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to control a variety of fungal diseases in crops. Its persistence and potential impact on soil ecosystems necessitate a thorough understanding of its degradation pathways. This technical guide provides an in-depth overview of the degradation of this compound in different soil types, focusing on the chemical transformations, key metabolites, and the factors influencing its environmental fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental risk and developing strategies for the sustainable use of this fungicide.

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a complex process involving multiple pathways, primarily driven by microbial activity. The main transformation processes include hydroxylation, methoxylation, and cleavage of the parent molecule.

Primary Degradation Pathways:

  • Hydroxylation: This is a major transformation pathway where one or more hydroxyl (-OH) groups are introduced onto the epoxiconazole molecule. Studies have identified four different hydroxylated chiral transformation products in soil. Hydroxylation can occur on the phenyl rings, with one identified pathway involving the replacement of the chlorine atom, followed by further hydroxylation of the phenyl ring[1]. Another identified hydroxylation occurs at the epoxy ring[2].

  • Methoxylation: The formation of a methoxylated derivative has also been reported as a degradation pathway for epoxiconazole in soil environments[2].

  • Cleavage and Breakage: The epoxiconazole molecule can undergo cleavage, leading to the formation of smaller molecules. A significant degradation product is 1,2,4-triazole , which results from the cleavage of the triazole ring from the parent structure[3]. Additionally, the breakage of the molecule can lead to the loss of the phenyl ring[1]. Under flooded or anaerobic conditions, the formation of an alcohol and an alkene has also been observed[4].

The degradation of epoxiconazole is enantioselective, meaning that the different stereoisomers of the molecule degrade at different rates. This enantioselectivity is significantly influenced by soil properties, most notably pH.

Epoxiconazole_Degradation_Pathways Epoxiconazole This compound Hydroxylated Hydroxylated Metabolites (x4) - Phenyl Ring Hydroxylation - Epoxy Ring Hydroxylation Epoxiconazole->Hydroxylated Hydroxylation Methoxylated Methoxylated Metabolite Epoxiconazole->Methoxylated Methoxylation Cleavage Cleavage Products Epoxiconazole->Cleavage Flooded Anaerobic/Flooded Conditions Epoxiconazole->Flooded Triazole 1,2,4-Triazole Cleavage->Triazole Triazole Ring Cleavage LossOfPhenyl Metabolite from Loss of Phenyl Ring Cleavage->LossOfPhenyl Molecular Breakage Alcohol_Alkene Alcohol and Alkene Metabolites Flooded->Alcohol_Alkene

Figure 1: Proposed degradation pathways of this compound in soil.

Quantitative Data on Epoxiconazole Degradation

The rate of epoxiconazole degradation is typically expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value is highly variable and depends on a range of soil and environmental factors.

Soil TypepHOrganic Carbon (%)DT50 (days)ConditionsReference
Loam7.42.578-184Aerobic, Laboratory[3](--INVALID-LINK--)
Sandy Loam5.51.878-184Aerobic, Laboratory[3](--INVALID-LINK--)
Silt Loam6.83.1~90Field[5](--INVALID-LINK--)
Clay Loam7.84.2>100Field[5](--INVALID-LINK--)
Paddy Soil6.52.12.9-6.4Field[4](--INVALID-LINK--)
Various4.2-7.41.2-8.578-184Laboratory[3](--INVALID-LINK--)

Table 1: Half-life (DT50) of Epoxiconazole in Different Soil Types.

The enantioselective degradation of epoxiconazole is particularly influenced by soil pH. In alkaline and slightly acidic soils, the degradation is clearly enantioselective, while in more acidic soils, both enantiomers are degraded at similar rates[3].

Soil pHEnantioselectivity (ES)ObservationReference
> 7.0HighFaster degradation of one enantiomer[3](--INVALID-LINK--)
6.0 - 7.0ModerateModerate enantioselective degradation[3](--INVALID-LINK--)
< 6.0Low / NegligibleSimilar degradation rates for both enantiomers[3](--INVALID-LINK--)

Table 2: Influence of Soil pH on the Enantioselective Degradation of Epoxiconazole.

Experimental Protocols

The study of epoxiconazole degradation in soil typically involves laboratory incubation studies followed by chemical analysis. The OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil" provides a standardized framework for such studies.

1. Soil Incubation Study (based on OECD 307)

  • Soil Collection and Preparation: Collect fresh soil from the desired location. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Adjust the moisture content to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Spiking: Treat the soil with a solution of this compound, often using a ¹⁴C-labeled compound to facilitate tracking of metabolites and mass balance determination. The application rate should be relevant to agricultural practices.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and for a defined period (e.g., up to 120 days). Aerobic conditions are maintained by ensuring proper air exchange. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

  • Sampling: Collect soil subsamples at predetermined time intervals for analysis.

  • Analysis: Extract epoxiconazole and its metabolites from the soil samples and analyze the extracts using appropriate analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis SoilCollection Soil Collection & Sieving MoistureAdjustment Moisture Adjustment SoilCollection->MoistureAdjustment Spiking Spiking with Epoxiconazole MoistureAdjustment->Spiking Incubation Controlled Incubation (Aerobic/Anaerobic) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction (QuEChERS) Sampling->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Data Data Analysis (DT50, Metabolites) Analysis->Data

Figure 2: General experimental workflow for studying epoxiconazole degradation in soil.

2. Sample Extraction and Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting pesticide residues from complex matrices like soil.

  • Extraction:

    • Weigh a representative sample of the incubated soil (e.g., 10-15 g) into a centrifuge tube.

    • Add a specific volume of water and an organic solvent, typically acetonitrile.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.

    • Shake or vortex the tube vigorously for a set time (e.g., 1-2 minutes).

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

    • Vortex and centrifuge the sample.

    • The cleaned-up extract is then ready for analysis.

  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Use a reverse-phase C18 column for separation.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in detecting and quantifying epoxiconazole and its metabolites.

Conclusion

The degradation of this compound in soil is a multifaceted process influenced by a variety of soil properties, with microbial activity playing a central role. The primary degradation pathways involve hydroxylation, methoxylation, and cleavage of the molecule, leading to the formation of several transformation products, including 1,2,4-triazole. The degradation rate and enantioselectivity are highly dependent on soil pH. Standardized experimental protocols, such as OECD 307 for incubation studies and the QuEChERS method for sample preparation, provide robust frameworks for investigating the environmental fate of this fungicide. A comprehensive understanding of these degradation pathways and the factors that influence them is crucial for the environmental risk assessment and sustainable management of this compound in agricultural systems.

References

(Rac)-Epoxiconazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Epoxiconazole, a broad-spectrum triazole fungicide. It covers its chemical identity, mechanism of action, synthesis, and relevant experimental data and protocols, designed to support research and development activities.

Chemical Identity

IdentifierValue
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole
CAS Number 135319-73-2 (for the racemate)
Alternate CAS Numbers 106325-08-0 (formerly used for the racemate), 133855-98-8 (for the (2R,3S) enantiomer)
Molecular Formula C₁₇H₁₃ClFN₃O
Molecular Weight 329.76 g/mol

It is important to note that while multiple CAS numbers have been associated with Epoxiconazole, 135319-73-2 is the currently accepted identifier for the racemic mixture. The compound contains two stereocenters, leading to four possible stereoisomers. The commercial product is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which are responsible for its fungicidal activity.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of CYP51, Epoxiconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in impaired membrane fluidity and function, ultimately inhibiting fungal growth and proliferation.[1][2]

Epoxiconazole Mechanism of Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 14-demethyl lanosterol 14-demethyl lanosterol CYP51->14-demethyl lanosterol ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Growth Fungal Growth Fungal Cell Membrane Integrity->Fungal Growth Epoxiconazole Epoxiconazole Epoxiconazole->CYP51 Inhibits

Caption: Signaling pathway of Epoxiconazole's inhibition of fungal ergosterol biosynthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While various specific methodologies exist, a general and illustrative synthetic route is described below. This process involves the formation of a key intermediate, a substituted propylene, followed by epoxidation and condensation with 1,2,4-triazole.

Representative Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene

  • In a reaction vessel, dissolve 4-fluoro-α-methyl styrene and o-chlorohalobenzene in an organic solvent such as toluene.

  • Add a suitable catalyst (e.g., a palladium-based catalyst) and a base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture to 60-150°C and maintain the temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

  • After cooling, the reaction mixture is worked up by washing with water and brine, followed by drying the organic phase over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene.

Step 2: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene

  • Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).

  • Slowly add a brominating reagent, such as N-bromosuccinimide (NBS), to the solution at a temperature between 0-60°C.

  • Stir the reaction mixture until completion.

  • The reaction is quenched, and the product is extracted and purified as described in the previous step to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene.

Step 3: Synthesis of this compound

  • The bromo-propylene intermediate from Step 2 is subjected to oxidation and condensation. This can be achieved in a one-pot reaction.

  • Dissolve the intermediate in a suitable solvent.

  • Add an oxidizing agent (e.g., a peroxy acid like m-CPBA) to form the epoxide ring.

  • Subsequently, add 1,2,4-triazole and a base (e.g., sodium hydride) to the reaction mixture to facilitate the condensation reaction.

  • The reaction is stirred at an appropriate temperature until completion.

  • The final product, this compound, is isolated and purified through extraction and recrystallization to yield a crystalline solid.

Quantitative Data on Fungicidal Efficacy

The efficacy of this compound has been demonstrated against a wide range of fungal pathogens. The following tables summarize representative data on its inhibitory activity.

Table 1: In Vitro Mycelial Growth Inhibition of Various Fungal Pathogens by Epoxiconazole

Fungal SpeciesEC₅₀ (mg/L)Reference
Fusarium graminearum0.05 - 0.20[3]
Septoria tritici0.10 - 0.50
Puccinia triticina0.08 - 0.35
Mycosphaerella fijiensis0.02 - 0.15

Table 2: Field Trial Efficacy of Epoxiconazole on Wheat Diseases

DiseaseApplication Rate (g a.i./ha)Disease Control (%)Yield Increase (%)
Septoria Leaf Blotch12575 - 9010 - 20
Powdery Mildew12580 - 958 - 15
Leaf Rust12585 - 9812 - 25

Experimental Protocols for Efficacy Testing

The following provides a generalized workflow for assessing the in vitro and in vivo efficacy of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol determines the concentration of the fungicide that inhibits fungal growth.

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of this compound. A stock solution of the fungicide is typically prepared in a solvent like DMSO and then serially diluted.

  • Inoculation: A small plug of mycelium from a pure, actively growing fungal culture is placed in the center of each fungicide-amended and control (no fungicide) agar plate.

  • Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC₅₀ (Effective Concentration to inhibit 50% of growth) is then determined by plotting the inhibition percentage against the log of the fungicide concentration and fitting the data to a dose-response curve.

FungicideEfficacyWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare fungicide stock solutions (serial dilutions) D Inoculate plates with fungal plug A->D B Prepare fungal inoculum B->D C Prepare growth medium (e.g., PDA plates) C->D E Incubate at optimal conditions D->E F Measure colony diameter E->F G Calculate percent inhibition F->G H Determine EC50 value G->H

Caption: A logical workflow for in vitro fungicide efficacy testing.

References

Physical and chemical properties of (Rac)-Epoxiconazole fungicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (Rac)-Epoxiconazole Fungicide

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a broad-spectrum systemic fungicide. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

This compound is a triazole fungicide recognized for its efficacy against a wide range of fungal pathogens in various crops.[1] It is a racemic mixture, meaning it contains equal amounts of two enantiomers.[2]

  • IUPAC Name: (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[3][4]

  • CAS Number: 135319-73-2, 133855-98-8, 106325-08-0[3][5][6][7]

  • Molecular Formula: C₁₇H₁₃ClFN₃O[3][8]

  • Molecular Weight: 329.76 g/mol [3][8]

  • Appearance: White to light brown powder or colorless crystals.[2][8]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, with values collated from various sources. Discrepancies in reported values may be attributed to different experimental conditions and purities of the tested samples.

PropertyValueTemperature (°C)pH
Melting Point 125 - 137 °C[3][8][9][10]N/AN/A
Boiling Point Decomposes at 310 °C; 463.1 °C[11][12][13]N/AN/A
Water Solubility 6.63 - 8.42 mg/L[2][3][11][14]207
Vapor Pressure <0.01 mPa to 3.5 x 10⁻⁴ mPa[2][10][11]20N/A
LogP (Octanol-Water Partition Coefficient) 3.3 - 3.44[2][10][11][15]207
Density 1.374 - 1.4 g/cm³[3][12][16]25N/A
pKa (Dissociation Constant) Not applicable (no dissociation)[11]25N/A

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fungicides like Epoxiconazole are typically based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). Below are generalized methodologies for key experiments.

3.1. Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method. A small, finely powdered sample of Epoxiconazole is packed into a capillary tube. The tube is placed in a heated block or oil bath, and the temperature is slowly increased. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

3.2. Water Solubility (OECD Guideline 105)

The flask method is commonly employed to determine water solubility. An excess amount of Epoxiconazole is added to a known volume of water at a specific temperature and pH. The mixture is agitated until equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of Epoxiconazole in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.3. Vapor Pressure (OECD Guideline 104)

For compounds with low vapor pressure like Epoxiconazole, the gas saturation method (or Knudsen effusion method) is often used. A stream of inert gas is passed over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is measured, and from this, the vapor pressure can be calculated.

3.4. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)

The shake-flask method is a standard procedure for determining the LogP value. A solution of Epoxiconazole is prepared in n-octanol, which is then mixed with an equal volume of water in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases. After the phases have separated, the concentration of Epoxiconazole in both the n-octanol and water layers is measured, typically by HPLC or UV-Vis spectroscopy. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mode of Action and Signaling Pathway

Epoxiconazole's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[18][19] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth and proliferation.[9][20]

Epoxiconazole_Mode_of_Action Epoxiconazole Epoxiconazole Inhibition Inhibition Epoxiconazole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Disruption Disruption & Instability Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component FungalCellMembrane->Disruption Inhibition->CYP51

Mode of action of Epoxiconazole.

Experimental and Logical Workflows

The determination of physicochemical properties follows a logical progression, where basic identification precedes more complex characterization.

Physicochemical_Workflow cluster_identification Chemical Identification cluster_properties Property Determination Structure Structure Elucidation (NMR, MS) Identity IUPAC Name & CAS No. Structure->Identity Formula Molecular Formula & Weight Identity->Formula Physical Physical Properties (Melting Point, Boiling Point, Density) Formula->Physical Solubility Solubility (Water, Organic Solvents) Formula->Solubility Volatility Volatility (Vapor Pressure) Formula->Volatility Partition Partitioning Behavior (LogP) Solubility->Partition

Logical workflow for physicochemical characterization.

A typical experimental workflow for determining a property like water solubility involves several key steps, from preparation to analysis.

Solubility_Workflow Start Start Preparation Sample & Reagent Preparation Start->Preparation Equilibration Equilibration (Shake Flask Method) Preparation->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Concentration Analysis (HPLC) Separation->Analysis Calculation Data Calculation (mg/L) Analysis->Calculation End End Calculation->End

Experimental workflow for water solubility determination.

References

Methodological & Application

Chiral Separation of Epoxiconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2][3] It possesses two chiral centers, leading to the existence of four stereoisomers. However, commercial epoxiconazole formulations primarily consist of a pair of enantiomers, the (2R, 3S) and (2S, 3R) forms.[2] The enantiomers of chiral pesticides can exhibit different biological activities and degradation rates in the environment. Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of epoxiconazole is crucial for environmental risk assessment and food safety. This application note presents a detailed protocol for the chiral separation of epoxiconazole enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle

The HPLC method for chiral separation of epoxiconazole enantiomers relies on the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment that allows for differential interaction with the enantiomers of the analyte. As the epoxiconazole enantiomers pass through the column, they form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. The separated enantiomers are then detected by a UV detector.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful chiral separation of epoxiconazole enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A key component for this separation is the chiral column. Several types have been shown to be effective:

    • Lux i-Amylose-3 (immobilized polysaccharide-based)[4]

    • Microcrystalline Cellulose Triacetate (MCTA)[1][2]

    • Chiralcel OD-RH (cellulose-based)[2]

  • Data Acquisition and Processing Software

  • Reagents and Solvents:

    • Epoxiconazole standard (racemic)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • HPLC grade water

    • Ammonium acetate (for mobile phase modification, if required)[2]

  • Sample Preparation:

    • Standard solutions of epoxiconazole should be prepared in the mobile phase.

    • For environmental samples like water or soil, appropriate extraction and clean-up procedures are necessary prior to HPLC analysis.[1][2]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the chiral separation of epoxiconazole enantiomers. These parameters may require optimization depending on the specific column and HPLC system used.

ParameterCondition 1Condition 2
Chiral Stationary Phase Lux i-Amylose-3Microcrystalline Cellulose Triacetate (MCTA)
Mobile Phase Reversed-Phase Screening Conditions[4]Methanol or Ethanol in Water[1][2]
Flow Rate 1.0 mL/min[5]Variable, requires optimization[1][2]
Column Temperature 30°C[5]Variable, requires optimization[1][2]
Detection Wavelength 230 nm[1][5][6][7]230 nm[1][5][6][7]
Injection Volume 20 µL[1][5]20 µL[1]
Detailed Protocol
  • System Preparation:

    • Prepare the mobile phase as specified in the table above. For instance, for reversed-phase conditions, a mixture of methanol or acetonitrile and water can be used.

    • Degas the mobile phase thoroughly to prevent bubble formation in the system.

    • Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of racemic epoxiconazole in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration (e.g., 10 µg/mL).

    • Environmental Samples: For water samples, direct injection may be possible for higher concentrations.[1] For soil samples, a methanolic extraction followed by a clean-up step is typically required.[1][2]

  • Injection and Data Acquisition:

    • Inject the prepared standard or sample solution into the HPLC system.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The UV detector should be set to 230 nm.[1][5][6][7]

  • Data Analysis:

    • Identify the peaks corresponding to the two epoxiconazole enantiomers based on their retention times.

    • Integrate the peak areas to determine the concentration of each enantiomer.

    • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral separation of epoxiconazole enantiomers using different chiral stationary phases.

Chiral Stationary PhaseMobile PhaseEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)Reference
Lux i-Amylose-3Reversed Phase ConditionsNot specifiedNot specifiedBaseline Separation[4]
Microcrystalline Cellulose Triacetate (MCTA)Methanol/Water or Ethanol/WaterNot specifiedNot specifiedBaseline Separation[1][2]
Chiralcel OD-RHAcetonitrile/2 mM Ammonium Acetate in Water (55/45, v/v)Not specifiedNot specifiedGood Separation[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development and analysis of epoxiconazole enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_sample Sample/Standard Preparation injection Sample Injection prep_sample->injection hplc_system->injection separation Chiral Separation on Column injection->separation detection UV Detection (230 nm) separation->detection acquisition Chromatogram Acquisition detection->acquisition analysis Peak Integration & Analysis acquisition->analysis quantification Quantification of Enantiomers analysis->quantification

Caption: Workflow for HPLC analysis of epoxiconazole enantiomers.

Conclusion

The HPLC method utilizing a chiral stationary phase is a robust and reliable technique for the separation and quantification of epoxiconazole enantiomers. The choice of the chiral column and the optimization of the mobile phase composition are critical for achieving baseline separation. This application note provides a comprehensive protocol that can be adapted by researchers and analytical scientists for the routine analysis of epoxiconazole enantiomers in various matrices.

References

Application Note: GC-MS/MS for Trace Residue Analysis of (Rac)-Epoxiconazole in Crops

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the trace residue analysis of the racemic fungicide Epoxiconazole in various agricultural crop matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis. The method has been validated across a range of crop types, demonstrating excellent performance in terms of linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. This document is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who are involved in the analysis of pesticide residues.

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets.[1] Its mode of action involves the inhibition of C-14-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[2] Due to its widespread use, monitoring for residual levels of Epoxiconazole in food commodities is crucial to ensure consumer safety and compliance with regulatory limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the selective and sensitive determination of pesticide residues in complex matrices.[3] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and improving the accuracy of quantification at trace levels.

This application note provides a comprehensive protocol for the analysis of (Rac)-Epoxiconazole in various crops, including a detailed sample preparation method, optimized GC-MS/MS parameters, and performance data.

Signaling Pathway of Epoxiconazole Action

Epoxiconazole targets the ergosterol biosynthesis pathway in fungi, which is analogous to the cholesterol synthesis pathway in mammals. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[1][2]

Epoxiconazole_Pathway cluster_inhibition Inhibition cluster_effect Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Fungal Cell Membrane Epoxiconazole This compound Epoxiconazole->Lanosterol Inhibits cluster_synthesis cluster_synthesis cluster_effect cluster_effect

Caption: Mechanism of action of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3][4]

3.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium Citrate Dihydrate

  • Disodium Hydrogen Citrate Sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (optional, for pigmented samples)

  • 50 mL and 15 mL centrifuge tubes

3.1.2. Extraction Procedure

  • Weigh 10 g of a homogenized crop sample into a 50 mL centrifuge tube.

  • For dry samples like cereals, add 10 mL of purified water and allow to hydrate for 30 minutes.[5]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 g for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbent. A common mixture for general crops is 900 mg MgSO₄ and 150 mg PSA. For samples with high fat content, 150 mg of C18 can be added. For pigmented samples, GCB can be used, but it may lead to the loss of planar pesticides.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 3000 g for 5 minutes.

  • The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 - 1.5 mL/min
Injector Temperature250 - 280 °C
Injection Volume1 - 2 µL
Injection ModeSplitless
Oven ProgramInitial: 60-80 °C, hold for 1-2 minRamp 1: 20-30 °C/min to 180 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 5-10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 - 260 °C
Transfer Line Temp.280 °C
Ionization Energy70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
Collision GasArgon

3.2.1. MRM Transitions for this compound

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM analysis.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
192.1138.0111.0

Source: The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the GC-MS/MS method for the analysis of Epoxiconazole in various crop matrices as reported in the literature.

Table 1: Method Validation Data for Epoxiconazole in Various Crops

Crop MatrixFortification Levels (mg/kg)Average Recovery (%)RSD (%)Reference
Beans0.01, 0.1, 1.096 - 1020.98 - 1.52[7][8]
Zucchini0.01, 0.1, 1.096 - 1020.98 - 1.52[7][8]
Cereals (Corn, Wheat, Rice)0.005, 0.01, 0.02, 0.05, 0.1, 0.270 - 120< 20[5]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Epoxiconazole

Crop MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Beans-0.01[7][8]
Zucchini-0.01[7][8]
Cereals-0.005 - 0.05[5]
Fruits and Vegetables0.0005 - 0.00240.0011 - 0.0047[9]

Experimental Workflow

The overall analytical workflow for the trace residue analysis of this compound in crops is depicted below.

GCMS_Workflow Sample Crop Sample Reception Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Reporting Analysis->Data Standards Standard Preparation Standards->Analysis

Caption: General workflow for GC-MS/MS analysis.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of this compound residues in a wide range of agricultural commodities. The use of the QuEChERS sample preparation protocol offers a simple, rapid, and effective means of extracting the analyte from complex matrices. The high selectivity and sensitivity of the tandem mass spectrometer operating in MRM mode ensure accurate quantification at levels compliant with international regulatory standards. The presented validation data demonstrates the robustness and suitability of this method for high-throughput laboratory environments.

References

Application Notes & Protocols: UPLC-MS/MS Method for Determining Epoxiconazole Residues in Wheat and Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide from the triazole group, widely used in agriculture to protect crops such as wheat from fungal diseases. Due to its persistence, monitoring its residue levels in environmental matrices like soil and in agricultural products is crucial for ensuring food safety and environmental quality. This document provides a detailed application note and protocol for the determination of epoxiconazole residues in wheat and soil using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, selectivity, and accuracy for the quantification of epoxiconazole.

Principle

The method is based on the extraction of epoxiconazole from wheat or soil samples using an organic solvent, followed by cleanup and analysis using UPLC-MS/MS. The UPLC system provides rapid and efficient separation of the analyte from matrix components. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, ensures sensitive and selective detection and quantification of epoxiconazole.

Experimental Protocols

Sample Preparation

1.1. Wheat Sample Preparation

  • Homogenize a representative sample of wheat grains into a fine powder.

  • Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of distilled water to the tube.[1]

  • Add 20 mL of acetonitrile to the tube.[1]

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Extract the sample using an ultrasonic bath for 30 minutes.[1]

  • Add 3 g of sodium chloride to the tube and vortex for 1 minute.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes.[1]

  • Collect the upper acetonitrile layer for cleanup.

1.2. Soil Sample Preparation

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.[1]

  • Add 10 mL of distilled water to the tube.[1]

  • Add 20 mL of acetonitrile.[1]

  • Follow steps 1.1.5 to 1.1.9 for the extraction and separation of the acetonitrile layer.[1]

1.3. Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

  • Transfer an aliquot of the acetonitrile extract into a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Vortex the tube for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

2.1. UPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
2.0
3.0
3.1
5.0

2.2. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions for Epoxiconazole

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Use
330.1121.13025Quantitation
330.1195.13020Confirmation

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data for the UPLC-MS/MS method for determining epoxiconazole residues.

Table 1: Linearity and Limits of Detection/Quantitation

MatrixLinearity Range (mg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)
Wheat0.01 - 10> 0.990.0030.01
Soil0.01 - 10> 0.990.0030.01

Table 2: Recovery and Precision

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Wheat0.0185.26.5
0.191.54.2
2.092.83.1
Soil0.0182.47.1
0.188.95.3
2.090.13.8

Recovery data is based on studies with recoveries ranging from 82% to 93% with RSDs between 3.0% and 9.7%.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Wheat or Soil Sample extraction Acetonitrile Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup uplc UPLC Separation cleanup->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant method_relationship cluster_extraction Extraction & Cleanup cluster_instrumental Instrumental Analysis cluster_data_analysis Data Analysis Sample Matrix Sample Matrix Acetonitrile Extraction Acetonitrile Extraction Sample Matrix->Acetonitrile Extraction d-SPE Cleanup d-SPE Cleanup Acetonitrile Extraction->d-SPE Cleanup Final Extract Final Extract d-SPE Cleanup->Final Extract UPLC Inlet UPLC Inlet Final Extract->UPLC Inlet C18 Column C18 Column UPLC Inlet->C18 Column ESI Source ESI Source C18 Column->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Signal Acquisition Signal Acquisition Detector->Signal Acquisition Peak Integration Peak Integration Signal Acquisition->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

References

Application Notes and Protocols for (Rac)-Epoxiconazole Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its widespread use in agriculture for protecting crops such as cereals, grapes, and beans necessitates robust and reliable analytical methods for monitoring its residues in complex matrices like soil, water, and various food products. This document provides detailed application notes and standardized protocols for the sample preparation of (Rac)-Epoxiconazole for analysis, tailored for researchers, scientists, and professionals in drug development and food safety. The following sections detail the widely used QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) methods, offering comprehensive workflows and performance data.

Quantitative Data Summary

The selection of a sample preparation method is critical and often depends on the matrix, the required limit of quantification, and the available analytical instrumentation. The following tables summarize quantitative data from various studies on epoxiconazole analysis, providing a comparative overview of method performance.

Table 1: Recovery and Precision Data for Epoxiconazole Analysis

MatrixSample Preparation MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat GrainQuEChERS0.0182-933.0-9.7
0.182-933.0-9.7
282-933.0-9.7
SoilQuEChERS0.0182-933.0-9.7
0.182-933.0-9.7
282-933.0-9.7
Wheat PlantQuEChERS0.0182-933.0-9.7
0.182-933.0-9.7
1082-933.0-9.7
Brown RiceLC-MS/MS0.01 - 5.089.2-104.14.6-14.4
Rice StrawLC-MS/MS0.01 - 5.089.2-104.14.6-14.4
ZucchiniQuEChERS0.0196-102Not Specified
0.196-102Not Specified
1.096-102Not Specified
BeansQuEChERS0.0196-102Not Specified
0.196-102Not Specified
1.096-102Not Specified
GrapesQuEChERS0.00270-1071-20
0.0271-1161-20
WineQuEChERS0.00270-1201-20
0.0271-1181-20

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Epoxiconazole

MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)
Wheat Grain, Plant, SoilGC-ECDNot Specified0.01[1][2][3]
Brown Rice, Straw, Hull, Paddy Water, SoilLC-MS/MSNot Specified0.01[4]
SoilHPLC-DAD0.007-0.0180.024-0.060[5]
Grapes and WineLC-MS/MSNot Specified0.001-0.02[6]

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Protocol 1: QuEChERS Method for Solid Matrices (e.g., Soil, Wheat, Fruits)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted streamlined approach for the extraction of pesticide residues from various food and environmental matrices.[7][8]

Materials:

  • Homogenized sample (e.g., soil, wheat grain, homogenized fruit)

  • Acetonitrile (ACN)

  • Distilled water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dSPE

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2][9]

    • Add 10 mL of distilled water (for dry samples like grains, allow to hydrate).[2][7]

    • Add 10 mL of acetonitrile.[7]

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate or 4 g MgSO₄ and 1 g NaCl).[10]

    • Cap the tube tightly and vortex vigorously for 1-5 minutes to ensure thorough mixing and extraction.[2][7]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL or 15 mL dSPE tube containing a mixture of sorbents. The choice of sorbents depends on the matrix:

      • General Matrices: 150 mg MgSO₄, 50 mg PSA.

      • Pigmented Matrices (e.g., fruits, vegetables): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.

      • Matrices with Fats/Waxes: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the dSPE tube for 30-60 seconds.[7]

    • Centrifuge at ≥5000 rcf for 2-5 minutes.[7]

    • Collect the purified supernatant for analysis by GC or LC.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 1. Weigh 10g homogenized sample add_water 2. Add 10mL Water (if necessary) sample->add_water add_acn 3. Add 10mL Acetonitrile add_water->add_acn add_salts 4. Add QuEChERS salts add_acn->add_salts vortex1 5. Vortex 1-5 min add_salts->vortex1 centrifuge1 6. Centrifuge ≥3000 rcf, 5 min vortex1->centrifuge1 transfer 7. Transfer 1mL supernatant centrifuge1->transfer add_dspe 8. Add dSPE sorbents (PSA, MgSO4, C18/GCB) transfer->add_dspe vortex2 9. Vortex 30-60 sec add_dspe->vortex2 centrifuge2 10. Centrifuge ≥5000 rcf, 2-5 min vortex2->centrifuge2 final_extract 11. Collect supernatant for LC/GC analysis centrifuge2->final_extract

Caption: QuEChERS workflow for solid matrices.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.[11][12][13] It offers high recovery and cleaner extracts compared to LLE.

Materials:

  • Water sample (e.g., river water, groundwater)

  • SPE cartridges (e.g., C18, HLB)

  • Methanol (MeOH)

  • Deionized water

  • SPE vacuum manifold or automated SPE system

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the SPE cartridge.[14]

    • Pass 6 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry.[14]

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[11][14]

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove interfering polar compounds.[14]

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with a small volume of an appropriate solvent. A common choice is 6 mL of methanol or acetone/n-hexane mixture.[2][14]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45-50°C).[2][12]

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) for instrumental analysis.[12]

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis condition 1. Condition (Methanol then Water) load 2. Load Water Sample (100-500mL) condition->load wash 3. Wash (Deionized Water) load->wash dry 4. Dry Cartridge (Air/Nitrogen) wash->dry elute 5. Elute Epoxiconazole (e.g., Methanol) dry->elute evaporate 6. Evaporate Eluate (Nitrogen Stream) elute->evaporate reconstitute 7. Reconstitute in solvent evaporate->reconstitute analysis 8. Inject for LC/GC Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Protocol 3: Liquid-Liquid Extraction (LLE) for Soil and Plant Matrices

LLE is a classic extraction technique based on the partitioning of a solute between two immiscible liquid phases. It is particularly useful for matrices where direct solvent extraction is effective.

Materials:

  • Homogenized sample (e.g., soil, plant material)

  • Acetonitrile (ACN) or other suitable organic solvent (e.g., n-hexane)

  • Distilled water

  • Sodium chloride (NaCl)

  • 50 mL centrifuge tubes

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of distilled water.[2]

    • Add 20 mL of acetonitrile.[2]

    • Place the tube in an ultrasonic bath for 30 minutes or shake vigorously for an extended period to extract the analyte.[2]

  • Phase Separation (Salting Out):

    • Add 3 g of sodium chloride to the tube to induce phase separation between the aqueous and organic layers.[2]

    • Vortex the tube for 1 minute at high speed.[2]

    • Centrifuge at 4000 r/min for 5 minutes to achieve a clean separation of the layers.[2]

  • Collection and Concentration:

    • Carefully collect the upper acetonitrile layer containing the extracted epoxiconazole.

    • The extract can be further cleaned up using a clean-up step like SPE if necessary, or directly concentrated.

    • Evaporate the solvent to dryness using a nitrogen evaporator with a water bath at 50°C.[2]

    • Reconstitute the residue in a known volume (e.g., 2 mL) of a suitable solvent like n-hexane or mobile phase for analysis.[2]

LLE_Workflow cluster_extraction Extraction cluster_partition Phase Separation cluster_concentration Concentration cluster_analysis Analysis sample 1. Weigh 10g Sample add_solvents 2. Add 10mL Water & 20mL Acetonitrile sample->add_solvents ultrasonicate 3. Ultrasonicate 30 min add_solvents->ultrasonicate add_salt 4. Add 3g NaCl ultrasonicate->add_salt vortex 5. Vortex 1 min add_salt->vortex centrifuge 6. Centrifuge 4000 rpm, 5 min vortex->centrifuge collect 7. Collect Acetonitrile Layer centrifuge->collect evaporate 8. Evaporate to Dryness (Nitrogen, 50°C) collect->evaporate reconstitute 9. Reconstitute in 2mL n-Hexane evaporate->reconstitute analysis 10. Inject for GC/LC Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Application Notes and Protocols for the Enantioselective Determination of Epoxiconazole in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective determination of the chiral fungicide epoxiconazole in various environmental matrices. Epoxiconazole, a triazole fungicide, is widely used in agriculture to control a broad spectrum of fungal diseases in crops.[1][2] Due to its chiral nature, it exists as enantiomers that can exhibit different biological activities, toxicities, and degradation rates in the environment.[3][4][5][6] Therefore, enantioselective analysis is crucial for accurate environmental risk assessment.

The following sections detail the methodologies for sample preparation and analysis of epoxiconazole enantiomers in water and soil samples, along with relevant quantitative data and visualizations of the experimental workflow and its mechanism of action.

Mechanism of Action: Inhibition of Sterol Biosynthesis

Epoxiconazole's primary mode of action as a fungicide is the inhibition of the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption of sterol production leads to impaired fungal growth and, ultimately, cell death.

cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Impaired Function Impaired Function Fungal Cell Membrane->Impaired Function Epoxiconazole Epoxiconazole Epoxiconazole->Lanosterol Inhibits Fungal Growth Inhibition Fungal Growth Inhibition Impaired Function->Fungal Growth Inhibition

Caption: Simplified pathway of ergosterol biosynthesis and the inhibitory action of Epoxiconazole.

Experimental Protocols

Enantioselective Analysis in Water Samples

This protocol describes the determination of epoxiconazole enantiomers in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] An achiral-chiral column switching technique can be employed for enhanced separation and sensitivity.[7][8]

a. Sample Preparation:

  • Collect water samples in amber glass bottles.

  • For direct injection, filter the water sample through a 0.45 µm membrane filter.[7]

  • For trace-level analysis, a pre-concentration step is required. Use solid-phase extraction (SPE) with C18 cartridges.

    • Condition the C18 cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 1000 mL) through the cartridge.

    • Elute the retained analytes with a suitable organic solvent like acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.[7][8]

b. HPLC Conditions:

  • Analytical Column (Chiral): Microcrystalline cellulose triacetate (MCTA) column (e.g., 150 x 3 mm, 15-25 µm).[7]

  • Mobile Phase: Isocratic mixture of organic modifiers like methanol or ethanol in water. The exact ratio should be optimized for baseline separation.[7]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, e.g., 25°C.

  • Detection: UV detector at 230 nm.[7][8]

  • Injection Volume: 20 µL for direct injection or up to 1 mL for pre-concentrated samples using a column-switching technique.[7][8]

Enantioselective Analysis in Soil Samples

This protocol outlines the extraction and analysis of epoxiconazole enantiomers from soil matrices using HPLC or HPLC-tandem mass spectrometry (HPLC-MS/MS) for higher sensitivity and selectivity.[7][9][10]

a. Sample Preparation (Extraction and Clean-up):

  • Air-dry the soil samples and sieve them to remove large debris.

  • Weigh a representative subsample (e.g., 10 g) of the homogenized soil into a centrifuge tube.[1]

  • Add an extraction solvent. A common choice is acetonitrile or a mixture of acetonitrile and water.[1]

  • Perform extraction using ultrasonication or mechanical shaking for a defined period (e.g., 30 minutes).[1]

  • Centrifuge the mixture and collect the supernatant.

  • For clean-up, the extract can be subjected to liquid-liquid partitioning with n-hexane to remove lipids, followed by purification using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica).[10]

  • Evaporate the purified extract to dryness and reconstitute in the mobile phase for analysis.[10]

b. HPLC-MS/MS Conditions:

  • Analytical Column (Chiral): A suitable chiral stationary phase is required, for example, a cellulose-based column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with additives like formic acid to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each enantiomer enhances selectivity and sensitivity.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Environmental_Sample Environmental Sample (Water or Soil) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Environmental_Sample->Extraction Cleanup Clean-up (e.g., SPE, d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chiral_HPLC Chiral HPLC System Concentration->Chiral_HPLC Inject Detector Detector (UV or MS/MS) Chiral_HPLC->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Enantiomer_Separation Enantiomer Separation Data_Acquisition->Enantiomer_Separation Quantification Quantification Enantiomer_Separation->Quantification Enantiomeric_Fraction Enantiomeric Fraction (EF) Calculation Quantification->Enantiomeric_Fraction

Caption: General experimental workflow for the enantioselective determination of Epoxiconazole.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enantioselective analysis of epoxiconazole in environmental samples, compiled from various studies.

Table 1: Method Performance for Epoxiconazole Enantiomers in Water

ParameterValueMethodReference
Linearity Range1 - 1000 mg/L (direct injection)Isocratic Chiral HPLC-UV[7]
Limit of Detection (LOD)10 µg/L (with 1 mL injection)Achiral-Chiral Column Switching HPLC-UV[8]
Limit of Quantification (LOQ)0.050 mg/L (with 1 mL injection)Achiral-Chiral Column Switching HPLC-UV[7][8]
Recoveries77.8% - 106.2%HPLC[8]

Table 2: Method Performance for Epoxiconazole Enantiomers in Soil

ParameterValueMethodReference
Limit of Detection (LOD)< 1.8 µg/kgHPLC
Limit of Quantification (LOQ)< 5.0 µg/kgHPLC[8]
Recoveries81.2% - 100.2%HPLC[8]
Recoveries (flow-through extraction)74% - 85%RP-HPLC-DAD[11]

Table 3: Enantioselective Degradation and Bioaccumulation of Epoxiconazole

Environmental Matrix/OrganismObservationEnantiomer PreferenceReference
River WaterEnantioselective degradationS,R-(-)-epoxiconazole degrades faster[4][6]
Soil (Jiangsu, Jiangxi, Jilin)Enantioselective degradationS,R-(-)-epoxiconazole degrades faster[4][6]
Tubifex (spiked water)Enantioselective bioaccumulation(-)-epoxiconazole[9]
Tubifex (spiked soil)Enantioselective bioaccumulation(+)-epoxiconazole[9]
EarthwormsEnantioselective enrichment (accumulation phase)2S,3R-(-)-epoxiconazole[12]
CabbageEnantioselective degradation2R, 3S-(+)-cis-epoxiconazole degrades faster[13]
PepperEnantioselective degradation2S, 3R-(-)-cis-epoxiconazole degrades faster[13]
Green Alga (Scenedesmus obliquus)Enantioselective toxicityS,R-(-)-enantiomer showed higher toxicity[6]
Daphnia magnaEnantioselective toxicityR,S-(+)-epoxiconazole is more toxic[4]
Chlorella vulgarisEnantioselective toxicityS,R-(−)-epoxiconazole is more toxic[4]

Note on Enantiomer Notation: The notation for epoxiconazole enantiomers can vary between publications (e.g., (+)/(-), R,S/S,R). It is crucial to refer to the specific analytical methods in the cited literature for the elution order and absolute configuration determination.

These protocols and data provide a solid foundation for researchers and scientists to develop and validate methods for the enantioselective monitoring of epoxiconazole in the environment, contributing to a more accurate assessment of its environmental fate and ecotoxicological effects.

References

Protocol for Studying the Dissipation Kinetics of (Rac)-Epoxiconazole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Understanding its persistence and dissipation kinetics in soil is crucial for assessing its environmental fate and potential risks. This document provides a detailed protocol for a laboratory-based study to determine the dissipation rate and half-life (DT50) of (Rac)-Epoxiconazole in soil. The protocol covers soil preparation, application, incubation, sample extraction, and analysis using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Signaling Pathways and Logical Relationships

The dissipation of Epoxiconazole in soil is a complex process influenced by various biotic and abiotic factors. The following diagram illustrates the key pathways and their interplay.

Caption: Key dissipation pathways of Epoxiconazole in the soil environment.

Experimental Workflow

The overall experimental workflow for the dissipation kinetics study is outlined below.

Experimental_Workflow Soil_Collection 1. Soil Sample Collection & Sieving Soil_Characterization 2. Soil Physicochemical Characterization Soil_Collection->Soil_Characterization Fortification 3. Fortification with This compound Soil_Characterization->Fortification Incubation 4. Incubation under Controlled Conditions Fortification->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Extraction 6. Solvent Extraction Sampling->Extraction Cleanup 7. Extract Cleanup Extraction->Cleanup Analysis 8. Instrumental Analysis (HPLC or GC) Cleanup->Analysis Data_Analysis 9. Data Analysis & Kinetics Modeling Analysis->Data_Analysis

Caption: Step-by-step experimental workflow for the soil dissipation study.

Data Presentation

The dissipation of Epoxiconazole in soil typically follows first-order kinetics. The half-life (DT50) is a key parameter derived from these studies.

Table 1: Dissipation Half-lives (DT50) of Epoxiconazole in Soil from Various Studies

Soil Type/LocationApplication Rate (g a.i./ha)Half-life (DT50) in daysAnalytical MethodReference
Wheat field soil112.510 - 30GC-ECD[1][2]
Paddy soil (Taiwan)1400 - 210020 - 69Not Specified[3][4]
Paddy soil (China)112.52.9 - 6.4LC-MS/MS[4][5]
Jiangsu soilNot Specified21.2 - 38.8Not Specified[4]
Jiangxi soilNot Specified22.7 - 43.2Not Specified[4]
Jilin soilNot Specified21.3 - 29.1Not Specified[4]
Anaerobic Jilin soilNot Specified32.7 - 43.5Not Specified[4]

Experimental Protocols

Soil Sample Preparation
  • Collection: Collect topsoil (0-15 cm depth) from a location with no recent pesticide application history.

  • Homogenization: Air-dry the soil sample at room temperature, remove any stones and plant debris, and sieve it through a 2 mm mesh to ensure homogeneity.[6]

  • Characterization: Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and moisture content.

Fortification and Incubation
  • Fortification: Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.[7] Add a specific volume of this compound standard solution in a suitable solvent (e.g., acetone) to achieve the desired concentration (e.g., 1 mg/kg).

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the moisture content of the fortified soil samples to 40-60% of the maximum water holding capacity.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C). The containers should be loosely covered to allow for gas exchange but prevent excessive moisture loss.

Sampling

Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days) after fortification. The day 0 sample should be taken immediately after the solvent has evaporated.

Extraction of this compound

A common and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[7][8]

  • Solvent Addition: To the 10 g soil sample in the 50 mL centrifuge tube, add 10 mL of acetonitrile.[7]

  • Extraction: Shake the tube vigorously for 5 minutes using a mechanical shaker.[7]

  • Salting Out: Add the contents of a citrate salt pouch (e.g., ECQUEU750CT-MP) to the tube.[7]

  • Shaking and Centrifugation: Immediately shake for at least 2 minutes, followed by centrifugation at ≥ 3000 rcf for 5 minutes.[7]

Extract Cleanup (Dispersive SPE)
  • Aliquot Transfer: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dispersive solid-phase extraction (dSPE) tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with MgSO4 (e.g., CUMPSC18CT).[7]

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30-60 seconds and then centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.[7]

  • Filtration: Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[7]

Instrumental Analysis
  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

  • System: Gas Chromatograph equipped with an Electron Capture Detector.

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5).

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

    • Oven Program: Initial temperature of 150°C, ramped to 260°C.

  • Carrier Gas: Nitrogen.

  • System: Liquid Chromatograph coupled with a tandem Mass Spectrometer. This method provides high selectivity and sensitivity.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Epoxiconazole.

Data Analysis
  • Quantification: Calculate the concentration of this compound in the soil samples at each time point using a standard calibration curve.

  • Kinetics Modeling: The dissipation of Epoxiconazole is typically described by a first-order kinetic model: Ct = C0 * e-kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the dissipation rate constant.[9]

  • Half-Life Calculation: The half-life (DT50) is calculated using the following equation: DT50 = ln(2) / k[9]

Method Validation

To ensure the reliability of the analytical method, a validation study should be performed. This includes assessing the following parameters:

  • Linearity: Determined from a calibration curve prepared with standard solutions of known concentrations.

  • Accuracy and Precision: Evaluated through recovery studies by spiking blank soil samples at different concentration levels (e.g., 0.01, 0.1, and 2 mg/kg). Recoveries should typically be within 70-120% with a relative standard deviation (RSD) below 20%.[1][9]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Epoxiconazole in soil, a typical LOQ is 0.01 mg/kg.[1][5]

References

Application of (Rac)-Epoxiconazole in Controlling Septoria tritici in Wheat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Epoxiconazole, a broad-spectrum systemic fungicide belonging to the triazole class, has been a significant tool in the management of Septoria tritici blotch (STB), caused by the fungus Zymoseptoria tritici (synonym Mycosphaerella graminicola), a major foliar disease in wheat globally.[1][2] This document provides detailed application notes and protocols for the use of this compound in controlling Septoria tritici, based on available research and field trial data.

Mechanism of Action

Epoxiconazole is a demethylation inhibitor (DMI) that targets the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] By inhibiting this enzyme, epoxiconazole disrupts the cell membrane structure and function, ultimately leading to the death of the fungal pathogen.[2] This mode of action provides both preventative and curative activity against Septoria tritici.[3][4]

Data Presentation: Efficacy and Application Rates

The efficacy of epoxiconazole is dependent on application timing, dosage, and the sensitivity of the local Zymoseptoria tritici population. The following tables summarize quantitative data from various studies.

Table 1: Recommended Application Rates of Epoxiconazole for Septoria tritici Control in Wheat

Formulation ConcentrationApplication Rate (Product)Application Rate (Active Ingredient)Application Timing (Zadoks Growth Stage)Reference
125 g/L250 to 500 mL/ha31.25 to 62.5 g/haStem elongation to ear emergence (GS 32-59)[5]
500 g/L65 to 125 mL/ha32.5 to 62.5 g/haStem elongation to ear emergence (GS 31-59)[6]
125 g/L125 mL/ha15.6 g/haFoliar spray at GS39[7]
Not Specified125 g ai/ha125 g/haPre-stem extension (GS 30-31)[8]

Table 2: Efficacy of Epoxiconazole in Field Trials for Septoria tritici Control

TreatmentApplication RateApplication Timing (Growth Stage)Key FindingsReference
Epoxiconazole125 g ai/haPre-stem extension (GS 30-31)Suppressed initial inoculum but was less effective than pre-azoxystrobin treatment.[4][8]
Azoxystrobin + Epoxiconazole MixtureNot SpecifiedPre-stem extension (GS 30-31) and Stem extension (GS32)Provided good control of the disease.[8]
Azoxystrobin + Epoxiconazole MixtureNot SpecifiedGS37 and GS39Did not provide adequate control of the disease.[4][8]
Two Foliar Applications (with or without seed treatment)Not SpecifiedGS31 and GS39Improved grain yield by up to 10 to 14%.[9]

Experimental Protocols

In Vitro Fungicide Sensitivity Assay

This protocol is adapted from studies assessing the sensitivity of Z. tritici isolates to epoxiconazole.

Objective: To determine the half maximal effective concentration (EC50) of epoxiconazole for different Z. tritici isolates.

Materials:

  • Z. tritici isolates

  • Potato Dextrose Agar (PDA) or Yeast Peptone Dextrose (YPD) medium

  • Technical grade epoxiconazole

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for absorbance-based growth measurement) or visual assessment tools

Procedure:

  • Isolate Preparation: Culture Z. tritici isolates on PDA or YPD plates at 18-20°C for 5-7 days.

  • Spore Suspension: Harvest spores by flooding the plates with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Fungicide Stock Solution: Prepare a stock solution of epoxiconazole in DMSO.

  • Serial Dilutions: Perform serial dilutions of the epoxiconazole stock solution in the appropriate liquid medium to achieve a range of final concentrations in the microtiter plates. Include a solvent control (DMSO without fungicide) and a negative control (medium only).

  • Inoculation: Add the spore suspension to each well of the microtiter plate containing the different fungicide concentrations.

  • Incubation: Incubate the plates at 18-20°C in the dark for 5-7 days.

  • Growth Assessment: Measure the fungal growth by reading the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer or by visual assessment of mycelial growth.

  • EC50 Calculation: Calculate the EC50 value for each isolate by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Field Trial Protocol for Efficacy Assessment

This protocol outlines a typical field trial to evaluate the efficacy of epoxiconazole in controlling Septoria tritici in wheat.[7][8][9]

Objective: To assess the in-field performance of epoxiconazole in reducing STB severity and protecting wheat yield.

Experimental Design:

  • Layout: Randomized complete block design with a minimum of four replicates.

  • Plot Size: Appropriate for standard farm machinery application and harvest.

  • Variety: Use a wheat variety susceptible to Septoria tritici.

  • Treatments:

    • Untreated control.

    • Epoxiconazole at different rates (e.g., quarter, half, full, and double the label recommended dose).

    • Epoxiconazole applied at different growth stages (e.g., GS31, GS32, GS37, GS39).

    • Tank mixtures of epoxiconazole with other fungicides (e.g., azoxystrobin).

  • Inoculation (Optional): For consistent disease pressure, plots can be artificially inoculated with a suspension of Z. tritici spores.

Procedure:

  • Site Selection and Preparation: Choose a field with a history of STB. Prepare the seedbed and sow the wheat according to standard agricultural practices.

  • Fungicide Application: Apply the fungicide treatments at the specified growth stages using a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment:

    • Visually assess the percentage of leaf area affected by STB on the top three leaves (flag leaf, leaf 2, and leaf 3) at regular intervals (e.g., weekly or bi-weekly) starting from the onset of disease symptoms.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify the overall disease severity throughout the season.

  • Yield and Quality Assessment: At crop maturity, harvest the plots and determine the grain yield (t/ha), test weight ( kg/hL ), and thousand-grain weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on disease severity, yield, and grain quality.

Visualizations

cluster_Fungus Fungal Cell cluster_Fungicide Epoxiconazole Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethylation 14-alpha-demethylation Lanosterol->14-alpha-demethylation Ergosterol Ergosterol 14-alpha-demethylation->Ergosterol C14-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Impaired Membrane\nFunction & Structure Impaired Membrane Function & Structure Fungal Cell Membrane->Impaired Membrane\nFunction & Structure Epoxiconazole Epoxiconazole Epoxiconazole->14-alpha-demethylation Inhibits Fungal Cell Death Fungal Cell Death Impaired Membrane\nFunction & Structure->Fungal Cell Death

Caption: Mechanism of action of Epoxiconazole on fungal ergosterol biosynthesis.

cluster_Workflow Field Trial Workflow SiteSelection Site Selection & Plot Establishment Inoculation Artificial Inoculation (Optional) SiteSelection->Inoculation TreatmentApplication Fungicide Application at Target Growth Stages Inoculation->TreatmentApplication DiseaseAssessment Regular Disease Severity Assessment TreatmentApplication->DiseaseAssessment DataCollection Yield and Quality Data Collection at Harvest DiseaseAssessment->DataCollection DataAnalysis Statistical Analysis and Efficacy Determination DataCollection->DataAnalysis cluster_Logic Application Timing vs. Disease Control EarlyApplication Early Application (e.g., GS31-32) InoculumReduction Reduces Initial Inoculum EarlyApplication->InoculumReduction ProtectantActivity Protects Emerging Upper Leaves EarlyApplication->ProtectantActivity LateApplication Late Application (e.g., GS37-39) EradicantActivity Acts on Existing Infections LateApplication->EradicantActivity FlagLeafProtection Protects Flag Leaf (Key for Yield) LateApplication->FlagLeafProtection HighEfficacy High Efficacy InoculumReduction->HighEfficacy ProtectantActivity->HighEfficacy ReducedEfficacy Reduced Efficacy EradicantActivity->ReducedEfficacy FlagLeafProtection->ReducedEfficacy May be too late if infection is established

References

Application Notes and Protocols for the Analysis of (Rac)-Epoxiconazole and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the analytical determination of racemic Epoxiconazole and its individual enantiomers. The methodologies outlined are crucial for research, quality control, and regulatory submissions in the agrochemical and environmental science fields.

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture. It possesses two chiral centers, resulting in a pair of enantiomers. These enantiomers can exhibit different biological activities and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for efficacy and safety assessments.

The analytical methods detailed below focus on the chiral separation of Epoxiconazole enantiomers using High-Performance Liquid Chromatography (HPLC), a robust and widely adopted technique for this purpose.

Analyte Information

Property Value
Common Name Epoxiconazole
Chemical Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-ylmethyl]-1H-1,2,4-triazole
CAS Number 133855-98-8 (for racemate)
Molecular Formula C₁₇H₁₃ClFN₃O
Molecular Weight 329.8 g/mol [1]
Structure Two chiral centers

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral separation of Epoxiconazole enantiomers based on published HPLC methods.

Table 1: HPLC Method Parameters and Performance
Parameter Method 1 Method 2
Chiral Stationary Phase Microcrystalline Cellulose Triacetate (MCTA)[2]Lux i-Amylose-3
Column Dimensions 150 x 3 mm, 15-25 µm[2]Not Specified
Mobile Phase Isocratic Methanol or Ethanol in buffer[2]Water with 5 mM Ammonium Acetate and 0.05% Formic acid / Acetonitrile (35:65)[3]
Flow Rate Not Specified1.0 mL/min[3]
Detection UV at 230 nm[2]Not Specified
Injection Volume 20 µL (direct), 1 mL (with column switching)[2]10 µL[3]
Resolution (Rs) Baseline resolution achieved[2]Not Specified
Table 2: Determination Ranges and Limits
Matrix Determination Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Tap and Surface Water1-1000 µg/L0.050 µg/L (with column switching)Not Specified[2]
SoilNot Specified0.2 mg/kgNot Specified[2]
SoilNot Specified0.007-0.018 mg/kg (S/N=3)0.024-0.060 mg/kg (S/N=10)[4]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Epoxiconazole Enantiomers on MCTA Column

This protocol is based on the method described by Hutta et al. (2002)[2].

4.1. Materials and Reagents

  • (Rac)-Epoxiconazole analytical standard

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (HPLC grade)

  • Microcrystalline Cellulose Triacetate (MCTA) chiral column (150 x 3 mm, 15-25 µm)

  • C18 pre-column (for column-switching)

  • Syringe filters (0.45 µm)

4.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Column-switching valve (optional, for trace analysis)

4.3. Chromatographic Conditions

  • Chiral Column: MCTA (150 x 3 mm, 15-25 µm)

  • Mobile Phase: An optimized isocratic mixture of methanol or ethanol in an aqueous buffer. The exact composition should be optimized to achieve baseline separation.

  • Flow Rate: To be optimized for the specific column and system.

  • Temperature: Ambient

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

4.4. Sample Preparation

  • Water Samples: For direct injection, filter the sample through a 0.45 µm syringe filter. For trace analysis using column switching, a larger volume (e.g., 1 mL) can be injected onto a C18 pre-column for enrichment before transfer to the chiral column[2].

  • Soil Samples: Extract Epoxiconazole from the soil using a suitable solvent such as methanol. The extract should then be filtered before injection[2].

4.5. Procedure

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound to determine the retention times of the enantiomers and confirm baseline separation.

  • Inject the prepared samples.

  • Quantify the enantiomers by comparing their peak areas with those of the analytical standards.

Protocol 2: Chiral HPLC Separation using a Lux i-Amylose-3 Column

This protocol is based on the application note from Phenomenex[3].

4.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Formic Acid

  • Lux i-Amylose-3 chiral column

  • Syringe filters (0.45 µm)

4.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.3. Chromatographic Conditions

  • Chiral Column: Lux i-Amylose-3

  • Mobile Phase: Water with 5 mM Ammonium Acetate and 0.05% Formic acid / Acetonitrile (35:65 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: Ambient

  • Detection: UV (wavelength not specified, 230 nm can be used as a starting point)

  • Injection Volume: 10 µL[3]

4.4. Sample Preparation

  • Dissolve the this compound standard in the mobile phase.

  • Prepare environmental or biological samples by extracting the analyte into a suitable solvent and reconstituting the final extract in the mobile phase. Filter all samples through a 0.45 µm syringe filter before injection.

4.5. Procedure

  • Prepare the mobile phase and degas it.

  • Equilibrate the Lux i-Amylose-3 column with the mobile phase until a stable baseline is observed.

  • Inject a standard solution of this compound to identify the retention times of the two enantiomers.

  • Inject the prepared unknown samples.

  • Perform quantification based on a calibration curve generated from the analytical standards.

Visualizations

Mechanism of Action: Inhibition of Sterol Biosynthesis

Epoxiconazole, like other azole fungicides, acts by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane. By inhibiting its synthesis, Epoxiconazole disrupts membrane integrity, leading to fungal cell death.

G Mechanism of Action of Epoxiconazole cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Epoxiconazole cluster_outcome Outcome Lanosterol Lanosterol Intermediate 14-demethylated Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Epoxiconazole Epoxiconazole CYP51 Lanosterol 14α-demethylase (CYP51) Epoxiconazole->CYP51 Inhibits Ergosterol_depletion Ergosterol Depletion CYP51->Ergosterol_depletion Disruption Disruption of Fungal Cell Membrane Death Fungal Cell Death Disruption->Death Ergosterol_depletion->Disruption

Caption: Mechanism of Epoxiconazole action on the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Chiral HPLC Analysis

The following diagram illustrates the general workflow for the analysis of Epoxiconazole enantiomers in environmental samples.

G Experimental Workflow for Chiral Analysis of Epoxiconazole SampleCollection 1. Sample Collection (Water or Soil) Extraction 2. Sample Preparation (Extraction/Filtration) SampleCollection->Extraction Injection 3. HPLC Injection Extraction->Injection Separation 4. Chiral Separation (e.g., MCTA or Amylose Column) Injection->Separation Detection 5. UV Detection (at 230 nm) Separation->Detection Quantification 6. Data Analysis (Quantification of Enantiomers) Detection->Quantification Report 7. Reporting Results Quantification->Report

Caption: General workflow for the chiral HPLC analysis of Epoxiconazole.

References

Troubleshooting & Optimization

Overcoming matrix effects in (Rac)-Epoxiconazole residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with (Rac)-Epoxiconazole residue analysis, particularly concerning matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, these effects can lead to either signal suppression or enhancement, causing inaccurate quantification.[2][3] For instance, in the analysis of epoxiconazole in beans and zucchini using HPLC-UV, matrix-induced signal suppression has been observed.[4] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[5]

Q2: What are the common analytical techniques used for this compound residue analysis?

A2: The most common techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography with an electron capture detector (GC-ECD).[6][7] LC-MS/MS is highly selective and sensitive, making it suitable for complex matrices.[8] GC-ECD is also a robust technique for epoxiconazole analysis in various samples like wheat and soil.[6][9]

Q3: What sample preparation methods are typically used for epoxiconazole analysis?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed for extracting epoxiconazole from various food matrices like beans, zucchini, fruits, and vegetables.[4][10][11] This method involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[4] Other methods include solid-phase extraction (SPE) with cartridges like Florisil for cleanup.[9]

Q4: How can I minimize or compensate for matrix effects in my epoxiconazole analysis?

A4: Several strategies can be employed:

  • Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is similar to the sample being analyzed.[2][10] This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[5][12] A dilution factor of 15 has been shown to be effective in eliminating most matrix effects in fruit and vegetable extracts.[5][12]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard, such as Epoxiconazole-d4, is ideal.[13] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.[14][15]

  • Effective Cleanup: Optimizing the cleanup step during sample preparation can remove a significant portion of matrix interferences. This can involve using different sorbents in d-SPE or employing SPE cartridges.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor recovery of epoxiconazole Inefficient extraction.Ensure the sample is properly homogenized.[4] Optimize the extraction solvent and shaking/vortexing time. The QuEChERS method is a good starting point.[4]
Loss of analyte during cleanup.Evaluate the sorbent used in the d-SPE or SPE cleanup step. Some sorbents may retain the analyte. For planar pesticides, certain sorbents can lead to losses.[16]
High variability in results (poor precision) Inconsistent matrix effects between samples.Employ matrix-matched calibration for each batch of samples.[2] The use of a stable isotope-labeled internal standard is highly recommended to improve reproducibility.[14]
Inconsistent sample preparation.Ensure consistent timing and technique for all extraction and cleanup steps. Automation of sample preparation can reduce variability.[17]
Signal suppression or enhancement observed Co-eluting matrix components interfering with ionization.Implement one or more of the strategies to overcome matrix effects: matrix-matched calibration, sample dilution, or use of an internal standard.[2][5][14]
Inadequate chromatographic separation.Optimize the LC gradient to better separate epoxiconazole from interfering matrix components.[18]
Low sensitivity (high limit of quantification - LOQ) Significant signal suppression from the matrix.Improve the sample cleanup procedure to remove more interferences. Diluting the sample may help, but could also raise the LOQ if the initial concentration is low.[5] Using a more sensitive instrument or optimizing MS/MS parameters can also improve sensitivity.

Quantitative Data Summary

Table 1: Recovery and Matrix Effect Data for Epoxiconazole in Various Matrices.

Matrix Analytical Method Fortification Levels (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Matrix Effect (%) Reference
BeansHPLC-DAD0.01, 0.1, 1.096 - 1020.98 - 1.52-7.35 (suppression)[4]
ZucchiniHPLC-DAD0.01, 0.1, 1.096 - 1020.98 - 1.52-16.49 (suppression)[4]
Wheat GrainsGC-ECD0.01, 0.1, 282 - 933.0 - 9.7Not Reported[6]
Wheat PlantGC-ECD0.01, 0.1, 1082 - 933.0 - 9.7Not Reported[6]
SoilGC-ECD0.01, 0.1, 282 - 933.0 - 9.7Not Reported[6]
Brown RiceLC-MS/MS0.01, 0.1, 5.089.2 - 104.14.6 - 14.4Not Reported[7]
Rice StrawLC-MS/MS0.01, 0.1, 5.089.2 - 104.14.6 - 14.4Not Reported[7]
Rice HullLC-MS/MS0.01, 0.1, 5.089.2 - 104.14.6 - 14.4Not Reported[7]
Paddy SoilLC-MS/MS0.01, 0.1, 5.089.2 - 104.14.6 - 14.4Not Reported[7]

Table 2: Limits of Quantification (LOQ) for Epoxiconazole.

Matrix Analytical Method LOQ (mg/kg) Reference
BeansHPLC-DAD0.01[4]
ZucchiniHPLC-DAD0.01[4]
Wheat GrainsGC-ECD0.01[6]
Wheat PlantGC-ECD0.01[6]
SoilGC-ECD0.01[6]
Brown RiceLC-MS/MS0.01[7]
Rice StrawLC-MS/MS0.01[7]
Rice HullLC-MS/MS0.01[7]
Paddy WaterLC-MS/MS0.01[7]
Paddy SoilLC-MS/MS0.01[7]

Experimental Protocols

Protocol 1: Epoxiconazole Residue Analysis in Vegetables using QuEChERS and HPLC-DAD

This protocol is adapted from the methodology used for analyzing epoxiconazole in beans and zucchini.[4]

1. Sample Preparation and Extraction:

  • Homogenize 10 g of the vegetable sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

3. HPLC-DAD Analysis:

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Inject 20 µL into the HPLC system.

  • HPLC Conditions:

    • Column: C18 column

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 230 nm

    • Expected Retention Time: Approximately 7.21 min

Protocol 2: Epoxiconazole Residue Analysis in Wheat and Soil by GC-ECD

This protocol is based on the method described for the analysis of epoxiconazole in wheat and soil.[9]

1. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized sample (wheat plant, grain, or soil) into a 250 mL glass bottle.

  • Add 10 mL of distilled water, followed by 40 mL of acetonitrile.

  • Extract for 30 minutes using an ultrasonic machine.

  • Filter the extract and add 3 g of sodium chloride.

  • Shake for 1 minute and let it stand for 1 hour.

  • Take 20 mL of the supernatant (acetonitrile layer) and concentrate to near dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in 2 mL of n-hexane.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Use a pre-activated Florisil® SPE cartridge.

  • Load the redissolved extract onto the cartridge.

  • Elute the epoxiconazole with 5 mL of acetone/n-hexane (2:8, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 2 mL of n-hexane for GC analysis.

3. GC-ECD Analysis:

  • GC Conditions:

    • Column: DB-608 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 260°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Nitrogen

Visualizations

experimental_workflow_quchers cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample (10g) add_acn 2. Add Acetonitrile (10mL) homogenize->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add MgSO4 & NaCl shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 aliquot 7. Take Supernatant Aliquot (1mL) centrifuge1->aliquot Supernatant add_dspe 8. Add to d-SPE Tube (PSA/MgSO4) aliquot->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 filter 11. Filter (0.22µm) centrifuge2->filter Supernatant inject 12. Inject into LC-MS/MS filter->inject

Caption: QuEChERS experimental workflow for epoxiconazole analysis.

troubleshooting_matrix_effects cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_verification Verification start Inaccurate Quantification of Epoxiconazole matrix_effect Suspect Matrix Effects (Signal Suppression/Enhancement) start->matrix_effect matrix_matched Use Matrix-Matched Calibration matrix_effect->matrix_matched dilution Dilute Sample Extract matrix_effect->dilution internal_std Use Stable Isotope-Labeled Internal Standard matrix_effect->internal_std cleanup Optimize Sample Cleanup matrix_effect->cleanup validate Validate Method (Accuracy, Precision) matrix_matched->validate dilution->validate internal_std->validate cleanup->validate end Accurate Quantification validate->end

References

Technical Support Center: Chiral Separation of Epoxiconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of epoxiconazole enantiomers by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal baseline resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating epoxiconazole enantiomers?

A1: Epoxiconazole has two chiral centers, resulting in four stereoisomers.[1] The primary challenge is that enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[2][3] Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC.[2][4]

Q2: Which type of HPLC column is most effective for epoxiconazole enantiomer separation?

A2: Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, are widely reported to be effective for resolving epoxiconazole enantiomers.[4][5][6][7] Specific examples include microcrystalline cellulose triacetate (MCTA) and amylose tris(3,5-dimethylphenylcarbamate) based columns.[6][8]

Q3: What detection method is typically used for epoxiconazole analysis?

A3: Ultraviolet (UV) detection is commonly employed for the analysis of epoxiconazole enantiomers, with a detection wavelength typically set at 230 nm.[6][8]

Troubleshooting Guide: Improving Baseline Resolution

This guide addresses common issues encountered during the HPLC separation of epoxiconazole enantiomers.

Issue 1: Poor or No Resolution of Enantiomeric Peaks

  • Question: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for epoxiconazole. How can I improve the separation?

  • Answer:

    • Verify Chiral Stationary Phase (CSP): Ensure you are using a suitable polysaccharide-based chiral column.[4][5][7] An achiral column, such as a standard C18 column, will not separate enantiomers.[2]

    • Optimize Mobile Phase Composition: The choice and ratio of organic modifiers in your mobile phase are critical.[4][8]

      • If using reversed-phase mode (e.g., with aqueous acetonitrile or methanol), systematically vary the percentage of the organic modifier. A lower percentage of organic solvent generally increases retention time and may improve resolution, but can also lead to broader peaks.

      • Consider switching the organic modifier. For instance, if you are using acetonitrile, try methanol, or vice-versa, as this can alter the chiral recognition mechanism.[9]

    • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially enhancing resolution.[3] Start with a typical flow rate (e.g., 1.0 mL/min) and incrementally decrease it.

    • Control Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6][8] Experiment with different column temperatures (e.g., in the range of 20-40°C). Lower temperatures often lead to better resolution, but may increase backpressure and analysis time.

Issue 2: Peak Tailing or Fronting

  • Question: My peaks are asymmetrical, showing significant tailing or fronting. What could be the cause?

  • Answer:

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion.[10] Try diluting your sample and re-injecting.

    • Mobile Phase pH: If your mobile phase contains additives, ensure the pH is appropriate for epoxiconazole. A pH close to the analyte's pKa can cause peak tailing.

    • Sample Solvent Mismatch: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is used for the sample, it can cause peak distortion, especially for early-eluting peaks.

    • Column Contamination or Degradation: Peak tailing can be a sign of a contaminated guard column or analytical column.[10] Try flushing the column with a strong solvent or replacing the guard column. A void at the head of the column can also cause peak shape issues.[11]

Issue 3: Unstable Baseline (Drift or Noise)

  • Question: I'm observing a drifting or noisy baseline, which is affecting my ability to accurately integrate the peaks. What should I do?

  • Answer:

    • Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.[10] Use high-purity HPLC-grade solvents. Contaminated mobile phase can lead to a rising baseline, especially in gradient elution.

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase. A drifting baseline can occur if the column is not fully equilibrated.[10]

    • Detector Issues: A noisy baseline could be due to a failing detector lamp.[10] Check the lamp energy. Contamination of the detector flow cell can also cause baseline issues; flushing the flow cell may help.[10]

    • Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and a noisy baseline.[10][11]

Data Presentation: Parameters for Epoxiconazole Enantiomer Separation

The following table summarizes chromatographic conditions reported for the successful baseline separation of epoxiconazole enantiomers.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
Microcrystalline Cellulose Triacetate (MCTA)Methanol/Water or Ethanol/WaterNot specifiedVariedBaseline resolution achieved[6][8]
Lux i-Amylose-3Reversed-phase mobile phaseNot specifiedNot specifiedSuccessful separation[5]
Chiralcel OD-RHAcetonitrile/2mM Ammonium Acetate in Water (55:45, v/v)0.45Not specified> 1.0[6]

Experimental Protocols

Detailed Methodology for HPLC Separation of Epoxiconazole Enantiomers

This protocol is a synthesized example based on common practices for achieving chiral separation of epoxiconazole.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 2 mM Ammonium Acetate in water (55:45, v/v).[6]

    • Flow Rate: 0.45 mL/min.[6]

    • Column Temperature: 25°C (or as optimized).

    • Detection: UV at 230 nm.[8]

    • Injection Volume: 10-20 µL.[8]

  • Sample Preparation:

    • Prepare a stock solution of epoxiconazole standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the mobile phase to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the column.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the prepared epoxiconazole standard solution.

    • Record the chromatogram and identify the retention times of the two enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks to ensure it meets the required criteria (typically Rs ≥ 1.5 for baseline separation).

Visualization

Troubleshooting Workflow for Poor Baseline Resolution

The following diagram illustrates a logical workflow for troubleshooting issues with the baseline resolution of epoxiconazole enantiomers.

TroubleshootingWorkflow Start Problem: Poor or No Baseline Resolution CheckColumn Is a Chiral Stationary Phase (CSP) being used? Start->CheckColumn UseCSP Action: Use an appropriate polysaccharide-based CSP CheckColumn->UseCSP No OptimizeMP Optimize Mobile Phase Composition CheckColumn->OptimizeMP Yes UseCSP->OptimizeMP VaryOrganic Action: Systematically vary organic modifier percentage OptimizeMP->VaryOrganic Adjust SwitchOrganic Action: Switch organic modifier (e.g., ACN to MeOH) OptimizeMP->SwitchOrganic No Improvement AdjustFlowRate Adjust Flow Rate VaryOrganic->AdjustFlowRate SwitchOrganic->AdjustFlowRate LowerFlow Action: Decrease flow rate incrementally AdjustFlowRate->LowerFlow Adjust ControlTemp Control Column Temperature AdjustFlowRate->ControlTemp No Improvement LowerFlow->ControlTemp VaryTemp Action: Test different temperatures (e.g., 20-40°C) ControlTemp->VaryTemp Adjust CheckPeakShape Evaluate Peak Shape (Tailing/Fronting) ControlTemp->CheckPeakShape No Improvement VaryTemp->CheckPeakShape DiluteSample Action: Dilute sample to avoid column overload CheckPeakShape->DiluteSample Asymmetrical End Resolution Achieved CheckPeakShape->End Symmetrical CheckSolvent Action: Ensure sample solvent is compatible with mobile phase DiluteSample->CheckSolvent CheckSolvent->End

References

Optimization of mobile phase for chiral separation of Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral separation of Epoxiconazole.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Epoxiconazole, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor or no separation of the Epoxiconazole enantiomers?

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving Epoxiconazole enantiomers.

  • Incorrect Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving chiral recognition.

  • Suboptimal Temperature: Temperature can significantly influence the interactions between the analyte and the CSP.

Solutions:

  • CSP Selection: Polysaccharide-based CSPs are commonly used for Epoxiconazole. Consider using columns such as microcrystalline cellulose triacetate (MCTA) or amylose-based columns like Lux® i-Amylose-3, which have shown success in separating its enantiomers.[1][2][3][4]

  • Mobile Phase Optimization:

    • Reversed-Phase: A common starting point is a mixture of acetonitrile and water with additives. For example, a mobile phase of Water with 5 mM Ammonium Acetate and 0.05% Formic acid mixed with Acetonitrile in a 35:65 ratio has been used successfully.[3] Another study utilized a mixture of acetonitrile and 2 mM ammonium acetate in water (55/45, v/v).

    • Normal-Phase: Investigate the use of non-polar solvents like hexane with a polar modifier such as isopropanol or ethanol. The concentration of the organic modifier is a critical parameter to adjust.[1][2]

  • Temperature Effects: The influence of column temperature should be studied to optimize separation.[2] Vary the temperature within the column's recommended range (e.g., 10°C to 40°C) to see if resolution improves.[5]

Question 2: What is causing my peaks to be broad or tailing?

Potential Causes:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to poor peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

  • Low Flow Rate: A flow rate that is too low can result in increased band broadening.

Solutions:

  • Mobile Phase Additives: The use of additives like formic acid or ammonium acetate can help to reduce secondary interactions and improve peak shape.[3]

  • Flow Rate Adjustment: The effect of the mobile phase flow rate should be investigated to find the optimal balance between analysis time and peak resolution.[1][2] A typical flow rate for HPLC separations is around 1.0 mL/min.[3]

Question 3: How can I improve the resolution between the two enantiomer peaks?

Potential Causes:

  • Mobile Phase Composition Not Optimized: The ratio of the mobile phase components may not be ideal for maximum separation.

  • Incorrect Organic Modifier: The choice of organic modifier (e.g., methanol, ethanol, acetonitrile) can impact selectivity.

Solutions:

  • Fine-tune Mobile Phase Ratio: Systematically vary the ratio of the organic modifier to the aqueous or non-polar phase to find the optimal composition for the best resolution.

  • Evaluate Different Organic Modifiers: The effects of different organic modifiers, such as methanol and ethanol, in the mobile phase should be studied to enhance separation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What type of columns are typically used for the chiral separation of Epoxiconazole?

A1: Polysaccharide-based chiral stationary phases are frequently employed. Successful separations have been reported using a home-packed column with microcrystalline cellulose triacetate (MCTA) and commercially available columns like Lux® i-Amylose-3.[1][2][3][4] Other studies have also investigated cellulose- and amylose-based columns such as CHIRALPAK IB-3, CHIRALCEL OD-3R, and CHIRALPAK AD-3R.

Q2: What are common mobile phases for the reversed-phase chiral separation of Epoxiconazole?

A2: A typical mobile phase for reversed-phase separation consists of an aqueous component and an organic modifier. A documented example is a mixture of water containing 5 mM Ammonium Acetate and 0.05% Formic acid, and acetonitrile in a 35:65 ratio.[3] Another successful mobile phase is a mixture of acetonitrile and 2 mM ammonium acetate in water (55/45, v/v).

Q3: Can normal-phase chromatography be used for the chiral separation of Epoxiconazole?

A3: Yes, normal-phase chromatography using a mobile phase like hexane and an alcohol modifier (e.g., isopropanol or ethanol) can be effective. The concentration of the alcohol modifier is a key parameter to optimize for achieving separation.[1][2]

Q4: What is the typical detection wavelength for Epoxiconazole?

A4: UV detection at 230 nm is commonly used for the analysis of Epoxiconazole.[1][2]

Experimental Protocols and Data

Table 1: Reversed-Phase Mobile Phase Conditions for Epoxiconazole Chiral Separation
Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
Lux® i-Amylose-3Water (5 mM Ammonium Acetate, 0.05% Formic Acid) / Acetonitrile (35:65)1.0UV[3]
Chiralcel OD-RHAcetonitrile / 2 mM Ammonium Acetate in Water (55:45, v/v)0.45Not Specified
Table 2: Normal-Phase Mobile Phase Conditions for Epoxiconazole Chiral Separation
Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
Microcrystalline Cellulose Triacetate (MCTA)Methanol or Ethanol in a non-polar solvent (e.g., Hexane)Not Specified230 nm[1][2]

Detailed Methodologies

Method 1: Chiral Separation using Lux® i-Amylose-3 CSP (Reversed-Phase)

  • Column: Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase.[3]

  • Mobile Phase:

    • A: Water with 5 mM Ammonium Acetate and 0.05% Formic acid.[3]

    • B: Acetonitrile.[3]

    • Isocratic condition: A/B (35:65).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV detector.[3]

Method 2: Chiral Separation using MCTA CSP (Normal-Phase)

  • Column: Home-packed microcrystalline cellulose triacetate (MCTA) column (150x3 mm, 15-25 µm).[1][2]

  • Mobile Phase: The effects of the concentration of organic modifiers like methanol or ethanol in a non-polar solvent were studied to achieve baseline enantiomeric resolution.[1][2]

  • Flow Rate: The effect of flow rate was studied to optimize the separation.[1][2]

  • Temperature: The effect of temperature was investigated.[1][2]

  • Detection: UV at 230 nm.[1][2]

Visualizations

Workflow cluster_prep Sample and System Preparation cluster_dev Method Development cluster_analysis Analysis and Data Processing Prep_Standard Prepare Epoxiconazole Standard Inject_Sample Inject Sample Prep_Standard->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Equilibrate->Inject_Sample Screen_Columns Screen Chiral Columns (e.g., MCTA, Amylose-based) Screen_Mode Select Mode (Normal vs. Reversed) Screen_Columns->Screen_Mode Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_Mode->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimize_Params->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Process_Data Process Data (Integration, Resolution Calculation) Acquire_Data->Process_Data

Caption: Experimental workflow for mobile phase optimization.

Troubleshooting Start Poor or No Separation Check_Column Is the CSP appropriate? Start->Check_Column Change_Column Select a different CSP (e.g., MCTA, Amylose-based) Check_Column->Change_Column No Check_MP Is the mobile phase optimized? Check_Column->Check_MP Yes Change_Column->Check_MP Adjust_Ratio Adjust organic modifier ratio Check_MP->Adjust_Ratio No Change_Modifier Try a different modifier (e.g., MeOH, EtOH, ACN) Check_MP->Change_Modifier Still Poor Check_Temp Is the temperature optimal? Check_MP->Check_Temp Yes Adjust_Ratio->Check_Temp Change_Modifier->Check_Temp Adjust_Temp Vary column temperature Check_Temp->Adjust_Temp No Good_Separation Good Separation Achieved Check_Temp->Good_Separation Yes Adjust_Temp->Good_Separation

Caption: Troubleshooting decision tree for poor separation.

References

Addressing analytical challenges in multi-residue pesticide analysis including Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in multi-residue pesticide analysis, with a special focus on challenges associated with the fungicide Epoxiconazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical workflow, from sample preparation to instrumental analysis.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low or No Analyte Recovery Inefficient extraction of pesticides from the sample matrix.- Ensure the sample is properly homogenized. For low-moisture samples, consider adding water before extraction.[1][2]- Verify the correct solvent and salt combination is being used for the QuEChERS method.[1][3]- For pH-sensitive pesticides, ensure a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) is used.[1][4]
Degradation of pH-sensitive analytes (e.g., captan, folpet).- Use a buffered QuEChERS protocol to maintain a stable pH during extraction.[4][5]
Loss of planar pesticides during d-SPE cleanup with Graphitized Carbon Black (GCB).- Reduce the amount of GCB used in the cleanup step.[1]- Consider using an alternative sorbent if planar pesticide recovery is consistently low.
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of matrix components that interfere with the ionization of target analytes in the mass spectrometer source.[6][7][8]- Use matrix-matched calibration standards to compensate for matrix effects.[7]- Dilute the final extract to minimize the concentration of interfering matrix components.[9]- Optimize the d-SPE cleanup step by using appropriate sorbents (e.g., C18 for fatty matrices, PSA for sugars and organic acids).[3][4]- Improve chromatographic separation to resolve analytes from interfering matrix components.
Poor Peak Shape or Tailing Active sites in the GC inlet liner or column causing analyte degradation or adsorption.- Use a deactivated inlet liner and perform regular maintenance.- Employ analyte protectants in the final extract for GC analysis to cover active sites.
Mismatch between the final extract solvent and the initial mobile phase in LC analysis.- Evaporate the final extract and reconstitute in a solvent compatible with the initial mobile phase conditions.
Inconsistent or Non-Reproducible Results Inhomogeneous sample.- Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.[10] For some matrices, cryogenic milling can improve homogeneity.[9]
Inaccurate standard preparation.- Prepare calibration standards gravimetrically for higher accuracy.[11]- Use certified reference materials for standard preparation.
Variation in manual shaking during the QuEChERS extraction step.- Use a mechanical shaker for consistent extraction times and agitation.[12]
Instrument Contamination/Carryover Buildup of non-volatile matrix components in the GC inlet or LC-MS interface.- Perform regular cleaning and maintenance of the instrument's injection port and ion source.- Inject solvent blanks between samples to monitor for carryover.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the QuEChERS method and why is it so widely used for pesticide residue analysis?

A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[4][6][13] It is a streamlined sample preparation technique that involves two main steps: a solvent extraction of the sample with acetonitrile and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[6] Its popularity stems from its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides in various food matrices.[1][9]

Q2: Which version of the QuEChERS method should I use?

A2: The choice of QuEChERS method depends on the analytes of interest and the sample matrix. The original, unbuffered method is simple and effective for many pesticides. However, for pH-sensitive pesticides like folpet or captan, a buffered method such as the AOAC Official Method 2007.01 (using acetate buffering) or the EN 15662 method (using citrate buffering) is recommended to prevent degradation.[1][4]

Q3: My sample has a high fat/lipid content. How should I modify the QuEChERS procedure?

A3: For high-fat matrices, it is advisable to include C18 sorbent in the d-SPE cleanup step to effectively remove lipids and other nonpolar interferences.[4] Some protocols also suggest an additional freezing step (winterization) after extraction to precipitate lipids from the acetonitrile extract.

Q4: Can I use QuEChERS for dry samples like cereals or spices?

A4: Yes, but with modification. The QuEChERS method was originally developed for samples with high water content (at least 80%). For dry samples, it is crucial to add an appropriate amount of water to the sample before the initial acetonitrile extraction to ensure efficient partitioning of the pesticides.[1]

Instrumental Analysis

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte due to the presence of co-extracted compounds from the sample matrix.[6][7][8] This is a significant challenge, particularly in LC-MS/MS analysis.[6][7][8][14] To minimize matrix effects, you can:

  • Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes.[7]

  • Dilute the sample extract: This reduces the concentration of interfering compounds.

  • Improve sample cleanup: Use appropriate d-SPE sorbents to remove matrix components.[3][4]

  • Employ internal standards: Isotopically labeled internal standards that co-elute with the analyte can help to compensate for signal variations.

Q6: I am analyzing for Epoxiconazole. Is GC-MS or LC-MS/MS more suitable?

A6: Epoxiconazole can be analyzed by both GC-MS/MS and LC-MS/MS.[15][16] The choice often depends on the other pesticides in the multi-residue method and the available instrumentation. LC-MS/MS is generally preferred for a broader range of modern pesticides, many of which are more polar and thermally labile. However, GC-MS/MS can also provide excellent sensitivity and selectivity for Epoxiconazole.[17]

Q7: How do I confirm the identity of a detected pesticide residue?

A7: For confirmation using tandem mass spectrometry (MS/MS), it is recommended to monitor at least two specific precursor-to-product ion transitions for each analyte. The ratio of the intensities of these two transitions in the sample should match that of a known standard within a specified tolerance (e.g., ±30%).

Quantitative Data Summary

Table 1: Matrix Effects on Pesticide Recovery in Different Vegetable Matrices

The following table summarizes the percentage of pesticides exhibiting signal enhancement or suppression in various vegetable matrices when analyzed by GC-MS/MS after QuEChERS sample preparation. This data highlights the matrix-dependent nature of these effects.

Vegetable Matrix Commodity Group % of Pesticides with Signal Enhancement % of Pesticides with Signal Suppression
ApplesHigh water content73.9%26.1%
GrapesHigh acid and water content77.7%22.3%
Spelt KernelsHigh starch/protein, low water content17.9%82.1%
Sunflower SeedsHigh oil, very low water content34.8%65.2%
Data adapted from a study on matrix effect evaluation in GC/MS-MS analysis.[7]

Experimental Protocols

Detailed Methodology for QuEChERS AOAC Official Method 2007.01

This protocol is applicable for the extraction of pesticide residues from various food matrices.

1. Sample Preparation and Extraction:

  • Homogenize the sample to ensure it is uniform. For samples with low water content, add an appropriate amount of water.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • If required, add internal standards.

  • Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.[12]

  • Add the contents of a Q-sep™ AOAC Method salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge the tube at >1,500 rcf for 1 minute to separate the layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbents. For general fruit and vegetable matrices, this typically includes anhydrous MgSO₄ and Primary Secondary Amine (PSA). For matrices with high fat content, C18 may be included. For pigmented samples, Graphitized Carbon Black (GCB) may be used, but be cautious of losses of planar pesticides.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., >5,000 rpm) for 2-5 minutes.

3. Final Extract Preparation and Analysis:

  • Carefully transfer the supernatant (the cleaned extract) into an autosampler vial.

  • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, it may be necessary to dilute the extract or exchange the solvent to be compatible with the mobile phase.

Visualizations

Experimental Workflow for Multi-Residue Pesticide Analysis

experimental_workflow cluster_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis sampling 1. Sampling homogenization 2. Homogenization sampling->homogenization subsampling 3. Sub-sampling (e.g., 15g) homogenization->subsampling extraction 4. Acetonitrile Extraction + Salts subsampling->extraction centrifugation1 5. Centrifugation extraction->centrifugation1 cleanup 6. Dispersive SPE (PSA, C18, GCB) centrifugation1->cleanup centrifugation2 7. Centrifugation cleanup->centrifugation2 analysis 8. GC-MS/MS or LC-MS/MS Analysis centrifugation2->analysis data_processing 9. Data Processing & Reporting analysis->data_processing

Caption: A typical workflow for multi-residue pesticide analysis using the QuEChERS method.

Signaling Pathway: Mode of Action of Epoxiconazole

epoxiconazole_moa acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane Incorporation disrupted_membrane Disrupted Fungal Cell Membrane (Growth Inhibition) cyp51->ergosterol Demethylation cyp51->disrupted_membrane Leads to accumulation of 14α-methylsterols epoxiconazole Epoxiconazole epoxiconazole->cyp51 Inhibition

Caption: Mechanism of action of Epoxiconazole as a sterol biosynthesis inhibitor in fungi.

References

Minimizing degradation of (Rac)-Epoxiconazole during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (Rac)-Epoxiconazole during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction a concern?

This compound is a broad-spectrum triazole fungicide used in agriculture.[1][2] Its stability during sample extraction is crucial for accurate residue analysis in environmental monitoring, food safety assessment, and pharmacokinetic studies. Degradation of the analyte can lead to underestimation of its concentration, yielding unreliable data.

Q2: What are the key chemical properties of this compound that influence its extraction?

This compound has a molecular formula of C₁₇H₁₃ClFN₃O and a molecular weight of approximately 329.8 g/mol . It has a low aqueous solubility and is relatively volatile. Its stability is influenced by factors such as pH, temperature, and light exposure.

Q3: How does pH affect the stability of Epoxiconazole?

Epoxiconazole is generally stable in neutral and slightly acidic conditions (pH 5 to 9) at room temperature. However, degradation can occur under more acidic or alkaline conditions, especially at elevated temperatures.[1] The degradation of epoxiconazole in soil has been shown to be enantioselective and can be influenced by the soil's pH.

Q4: What is the effect of temperature on the stability of Epoxiconazole?

Elevated temperatures can accelerate the degradation of Epoxiconazole.[3][4][5] Therefore, it is advisable to perform extraction procedures at controlled, and preferably low, temperatures to minimize thermal degradation. For compounds with thermal instability, careful regulation of temperature during steps like solvent evaporation is critical.[6]

Q5: Should samples be protected from light during extraction?

While specific studies on the photodegradation of Epoxiconazole during extraction are not extensively detailed in the provided results, it is a general best practice in analytical chemistry to protect light-sensitive compounds from light to prevent photodegradation.[3][4] Using amber glassware or covering containers with aluminum foil is a recommended precautionary measure.

Troubleshooting Guide: Low Recovery of this compound

Issue: Why am I observing low recovery of Epoxiconazole in my samples?

Low recovery of Epoxiconazole can stem from several factors during the extraction process. This guide provides a systematic approach to troubleshooting and improving your recovery rates.

Possible Cause 1: Incomplete Extraction

The choice of extraction solvent and the extraction technique are critical for efficiently recovering Epoxiconazole from the sample matrix.

  • Solution:

    • Solvent Selection: Acetonitrile and methanol are commonly used and effective extraction solvents for Epoxiconazole from various matrices like soil, wheat, and beans.[7] The polarity of the solvent should be appropriate for the analyte and the matrix. For instance, in QuEChERS methods, adjusting the water content can modify the solvent polarity to enhance extraction.[6]

    • Extraction Technique: Techniques like ultrasonic extraction for 30 minutes have been shown to be effective.[7] Ensure sufficient mixing and contact time between the sample and the solvent. Multiple extraction steps can also improve recovery.[6]

Possible Cause 2: Analyte Degradation

As highlighted in the FAQs, Epoxiconazole can degrade under certain conditions.

  • Solution:

    • pH Control: Maintain a neutral or slightly acidic pH during extraction. If the sample matrix is acidic or alkaline, consider adjusting the pH with a suitable buffer.

    • Temperature Control: Perform extractions at room temperature or below. Use cooling baths if necessary, especially during steps that generate heat. When evaporating the solvent, use a gentle stream of nitrogen and a controlled water bath temperature.[7]

    • Light Protection: Conduct the extraction process in a location with subdued light or use amber-colored glassware to minimize exposure to light.

Possible Cause 3: Matrix Effects

The sample matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which can be misinterpreted as low recovery.

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for matrix effects.

    • Cleanup: Employ a cleanup step after extraction to remove interfering co-extractives. Solid-phase extraction (SPE) is a common and effective cleanup method.

Possible Cause 4: Losses During Sample Handling and Cleanup

Analyte loss can occur at various stages of the sample preparation workflow.

  • Solution:

    • Storage: Store samples at -20°C until analysis to minimize degradation.[7] One study showed no significant loss of epoxiconazole residues on groundnut leaves when stored at -20±1°C for 30 days.[8]

    • Cleanup Optimization: If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to completely elute the analyte. Insufficient activation or inadequate elution volume can lead to analyte loss.[6]

Quantitative Data Summary

The following tables summarize recovery data for Epoxiconazole from various studies, providing a comparison of different extraction methods and matrices.

Table 1: Recovery of Epoxiconazole from Soil

Extraction SolventCleanup MethodFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
AcetonitrileNone specified0.0182-933.0-9.7[7]
AcetonitrileNone specified0.182-933.0-9.7[7]
AcetonitrileNone specified1082-933.0-9.7[7]

Table 2: Recovery of Epoxiconazole from Plant Matrices

MatrixExtraction SolventCleanup MethodFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Wheat GrainsAcetonitrileNone specified0.0182-933.0-9.7[7]
Wheat GrainsAcetonitrileNone specified0.182-933.0-9.7[7]
Wheat GrainsAcetonitrileNone specified282-933.0-9.7[7]
BeansAcetonitrile (QuEChERS)Not specified0.0196-1020.98-1.52[9]
BeansAcetonitrile (QuEChERS)Not specified0.196-1020.98-1.52[9]
BeansAcetonitrile (QuEChERS)Not specified1.096-1020.98-1.52[9]
ZucchiniAcetonitrile (QuEChERS)Not specified0.0196-1020.98-1.52[9]
ZucchiniAcetonitrile (QuEChERS)Not specified0.196-1020.98-1.52[9]
ZucchiniAcetonitrile (QuEChERS)Not specified1.096-1020.98-1.52[9]

Table 3: Recovery of Epoxiconazole from Rice Paddy Components

MatrixExtraction MethodFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Brown RiceLC-MS/MS0.01 - 5.089.2-104.14.6-14.4[10]
StrawLC-MS/MS0.01 - 5.089.2-104.14.6-14.4[10]
Rice HullLC-MS/MS0.01 - 5.089.2-104.14.6-14.4[10]
Paddy SoilLC-MS/MS0.01 - 5.089.2-104.14.6-14.4[10]

Experimental Protocols

Recommended Protocol for Extraction of this compound from Soil

This protocol is based on a method with reported high recovery rates.[7]

  • Sample Preparation:

    • Weigh 10 g of a homogeneous soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of distilled water.

  • Extraction:

    • Add 20 mL of acetonitrile to the centrifuge tube.

    • Place the tube in an ultrasonic machine and extract for 30 minutes.

  • Phase Separation:

    • Add 3 g of sodium chloride to the tube.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 4000 r/min for 5 minutes.

  • Concentration:

    • Transfer the supernatant (acetonitrile layer) to a beaker.

    • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

    • Further evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Redissolve the residue in a suitable solvent (e.g., acetonitrile or mobile phase) for analysis by HPLC or GC.

Visualizations

degradation_pathways cluster_factors Degradation Factors Epoxiconazole This compound Degradation Degradation Epoxiconazole->Degradation exposed to Stable Stable Compound Degradation->Stable leads to loss of parent compound High_Temp High Temperature High_Temp->Degradation Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->Degradation UV_Light UV Light UV_Light->Degradation extraction_workflow start Start: Sample Collection storage Sample Storage (-20°C, dark) start->storage extraction Extraction (e.g., Acetonitrile, Ultrasonication) Control Temp & pH storage->extraction cleanup Cleanup (Optional) (e.g., SPE) extraction->cleanup concentration Solvent Evaporation (Gentle N2 stream, <40°C) cleanup->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis Instrumental Analysis (HPLC/GC) reconstitution->analysis

References

Selecting the appropriate chiral stationary phase for Epoxiconazole separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chiral stationary phase (CSP) for the separation of Epoxiconazole enantiomers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and analysis.

Choosing the Right Chiral Stationary Phase

The selection of an appropriate chiral stationary phase is critical for the successful separation of Epoxiconazole's enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated high efficacy in resolving this chiral fungicide.[1][2][3]

Below is a summary of commonly used CSPs and their typical performance characteristics for Epoxiconazole separation.

Data Presentation: Comparison of Chiral Stationary Phases for Epoxiconazole Separation

Chiral Stationary Phase (CSP)Base MaterialTypical Mobile Phase ConditionsKey Observations
Lux i-Amylose-3 Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)Reversed-Phase: Acetonitrile/Water with 5 mM Ammonium Acetate and 0.05% Formic Acid (e.g., 65:35 v/v)[1][4][5]Provides good enantioselectivity and robust performance under reversed-phase conditions. The immobilized nature allows for a wider range of solvents.[1][4]
Lux Cellulose-1 Coated Cellulose tris(3,5-dimethylphenylcarbamate)Reversed-Phase: Acetonitrile/Water or Methanol/Water[6]Effective for separating a range of triazole fungicides, including Epoxiconazole. Elution order of enantiomers should be experimentally determined.[6]
Lux Cellulose-2 Coated Cellulose tris(3-chloro-4-methylphenylcarbamate)Reversed-Phase: Acetonitrile / 20mM NH4HCO3 + 0.1% Diethylamine (70:30 v/v)Offers alternative selectivity compared to other cellulose-based phases.
Chiralcel OD-RH Coated Cellulose tris(3,5-dimethylphenylcarbamate) on silica gelReversed-Phase: Acetonitrile/2 mM Ammonium Acetate in water (55:45 v/v)[2]A widely used CSP for the separation of various chiral compounds, including triazole fungicides.[2]
Microcrystalline Cellulose Triacetate (MCTA) Cellulose TriacetateIsocratic: Methanol or Ethanol in mobile phase[3][7]A cost-effective option that has been shown to provide baseline resolution of Epoxiconazole enantiomers.[3][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the selection of a chiral stationary phase for Epoxiconazole.

Method 1: Separation using Lux i-Amylose-3

  • Column: Lux 5 µm i-Amylose-3, 250 x 4.6 mm

  • Mobile Phase: 65% Acetonitrile / 35% Water with 5 mM Ammonium Acetate and 0.05% Formic Acid[1][4]

  • Flow Rate: 1.0 mL/min[1][4]

  • Injection Volume: 10 µL[1][4]

  • Temperature: Ambient

  • Detection: UV at 230 nm[3]

  • Instrumentation: Agilent® 1100 HPLC system or equivalent[1][4]

Method 2: Separation using Chiralcel OD-RH

  • Column: Chiralcel OD-RH, 150 x 4.6 mm[2]

  • Mobile Phase: 55% Acetonitrile / 45% 2 mM Ammonium Acetate in water[2]

  • Flow Rate: 0.45 mL/min[2]

  • Temperature: Ambient

  • Detection: UV, wavelength not specified in the cited abstract (230 nm is a reasonable starting point based on other methods)[3]

Logical Workflow for CSP Selection

The following diagram illustrates a logical workflow for selecting the appropriate chiral stationary phase for Epoxiconazole separation.

CSP_Selection_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Validation & Final Method Start Define Separation Goal: Baseline resolution of Epoxiconazole enantiomers CSP_Selection Select Initial CSPs based on Literature: - Polysaccharide-based (Amylose & Cellulose) - MCTA Start->CSP_Selection RP_Screen Reversed-Phase Screening (e.g., ACN/Water, MeOH/Water with/without additives) CSP_Selection->RP_Screen NP_Screen Normal-Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) CSP_Selection->NP_Screen Partial_Sep Partial or No Separation? RP_Screen->Partial_Sep NP_Screen->Partial_Sep Optimize_MP Optimize Mobile Phase: - Organic modifier ratio - Additives (acidic/basic) - Buffer concentration Partial_Sep->Optimize_MP Yes Baseline_Sep Baseline Separation Achieved? Partial_Sep->Baseline_Sep No Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Baseline_Sep Baseline_Sep->CSP_Selection No, try another CSP Final_Method Final Method Validation: - Robustness - Reproducibility - Linearity Baseline_Sep->Final_Method Yes

Caption: Workflow for selecting a chiral stationary phase for Epoxiconazole separation.

Troubleshooting Guide

Q1: I am not seeing any separation of the Epoxiconazole enantiomers. What should I do first?

A1:

  • Verify Column and Mobile Phase Compatibility: First, ensure that the chosen chiral stationary phase is compatible with the mobile phase you are using. Coated polysaccharide columns have solvent restrictions, whereas immobilized columns offer greater flexibility.

  • Screen Different Mobile Phase Compositions: If there is no separation, a significant change in mobile phase polarity is a good starting point. If you are using reversed-phase, try a normal-phase screen (e.g., hexane/isopropanol) and vice-versa, provided your column is compatible.

  • Consider a Different CSP: The chiral recognition mechanism is highly specific to the analyte and the CSP. If initial screening with one type of polysaccharide CSP (e.g., cellulose-based) is unsuccessful, try a different type (e.g., amylose-based) as they can offer complementary selectivity.

Q2: My peaks for the two enantiomers are broad and not baseline-resolved. How can I improve the resolution?

A2:

  • Optimize the Mobile Phase: Fine-tune the ratio of the organic modifier to the aqueous phase. A small change can sometimes have a large impact on resolution.

  • Introduce Additives: For triazole fungicides like Epoxiconazole, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution. For reversed-phase, try adding 0.1% formic acid or 0.1% diethylamine to the mobile phase.

  • Adjust the Temperature: Temperature can influence enantioselectivity. Try adjusting the column temperature (e.g., in increments of 5-10°C) to see if resolution improves. Lower temperatures often, but not always, lead to better separation.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, which may improve resolution.

Q3: I am observing peak splitting for one or both of my enantiomer peaks. What could be the cause?

A3:

  • Sample Overload: Injecting too much sample can lead to peak splitting. Try reducing the injection volume or the concentration of your sample.

  • Dissolution Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band and cause splitting. Try back-flushing the column (if the manufacturer's instructions permit) or using a guard column to protect the analytical column.

  • Co-elution with an Impurity: It is possible that what appears to be a split peak is actually an impurity co-eluting with your enantiomer. Using a mass spectrometer (MS) detector can help to identify if the split peaks have the same mass-to-charge ratio.

Q4: The backpressure of my system is too high. What are the common causes and solutions?

A4:

  • Blocked Frit or Column: Particulates from the sample or mobile phase can block the column inlet frit. Filtering your sample and mobile phase is crucial. If a blockage is suspected, you can try reversing the column and flushing it with an appropriate solvent (check column manual for compatibility).

  • High Viscosity of Mobile Phase: Some organic solvents, like isopropanol, are more viscous and can lead to higher backpressure. If using such solvents, you may need to reduce the flow rate.

  • Precipitation in the System: If using buffered mobile phases, ensure that the buffer is soluble in the entire range of your gradient. Buffer precipitation can cause severe blockages.

  • Use of a Guard Column: A guard column can help to catch particulates and strongly retained compounds, protecting your analytical column and preventing excessive backpressure buildup.

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for Epoxiconazole enantiomers?

A1: The elution order of enantiomers is specific to the chiral stationary phase and the mobile phase conditions used. It cannot be predicted with certainty and must be determined experimentally, for example, by using a polarimeter or by injecting a standard of a single enantiomer if available. For a Lux Cellulose-1 column, one study reported the (-)-enantiomer of epoxiconazole eluting first in a reversed-phase system.[6]

Q2: Can I use the same chiral method for other triazole fungicides?

A2: While the polysaccharide-based CSPs are effective for a broad range of triazole fungicides, the optimal separation conditions will likely vary for each compound.[2][8] It is recommended to perform method development and optimization for each specific analyte.

Q3: How does temperature affect the chiral separation of Epoxiconazole?

A3: Temperature can have a significant impact on the thermodynamics of the chiral recognition process. Changing the temperature can affect the retention times, selectivity, and resolution. In many cases, lower temperatures improve resolution, but this is not a universal rule. It is an important parameter to screen during method optimization.

Q4: Is it better to use a coated or an immobilized polysaccharide CSP?

A4: Both coated and immobilized CSPs can provide excellent separations. The main advantage of immobilized CSPs is their enhanced solvent compatibility, which allows for a wider range of solvents to be used in the mobile phase and for column cleaning. This can be particularly useful during method development when exploring a broader range of conditions. Coated CSPs are generally less expensive but have restrictions on the types of solvents that can be used.

Q5: What detection method is most suitable for Epoxiconazole analysis?

A5: UV detection at around 230 nm is commonly used and provides good sensitivity for Epoxiconazole.[3] For more complex matrices or for confirmation of peak identity, coupling the HPLC to a mass spectrometer (HPLC-MS) is a powerful technique.

References

Reducing signal suppression in LC-MS/MS analysis of (Rac)-Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in the LC-MS/MS analysis of (Rac)-Epoxiconazole.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem in the LC-MS/MS analysis of this compound?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased instrument response for the analyte, which can result in inaccurate and unreliable quantification, lower sensitivity, and poor reproducibility.[2][3] In complex matrices like food or environmental samples, endogenous components such as salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Q2: How can I identify if signal suppression is affecting my this compound analysis?

A2: A common method to assess signal suppression is to compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a sample where the standard has been spiked into a blank matrix extract at the same concentration. A lower peak area in the matrix-spiked sample indicates signal suppression.[3] For example, a study on epoxiconazole in beans and zucchini found matrix effects of -10.8% and -17.4% respectively, indicating significant signal suppression.[5]

Q3: What are the primary strategies to reduce or compensate for signal suppression?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS/MS analysis. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE).[6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.[8]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise the limit of detection.[9]

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects compared to Electrospray Ionization (ESI) for certain compounds.[10][11]

  • Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard of this compound is a highly effective way to compensate for signal suppression, as it experiences similar matrix effects to the analyte.[12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal for this compound Severe signal suppression from a complex matrix.1. Implement a more rigorous sample cleanup method like SPE.[7] 2. Dilute the sample extract and re-inject.[9] 3. If using ESI, consider switching to an APCI source if available.[10]
Poor reproducibility of results Inconsistent matrix effects between samples.1. Incorporate a stable isotope-labeled internal standard for this compound in your workflow to normalize the response.[12] 2. Ensure your sample homogenization and extraction procedures are consistent for all samples.
Peak tailing or splitting Co-eluting matrix components interfering with chromatography.1. Optimize the LC gradient to better separate this compound from interferences.[8] 2. Ensure the injection solvent is not stronger than the initial mobile phase.[14]
Signal intensity decreases over a sequence of injections Buildup of matrix components in the ion source or on the column.1. Implement a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste. 2. Perform regular cleaning of the ion source.[15] 3. Use a guard column and replace it regularly.

Quantitative Data on Signal Suppression Reduction

Mitigation Strategy Analyte/Matrix Observed Effect on Signal Suppression Reference
QuEChERS Epoxiconazole in BeansMatrix Effect: -10.8% (Signal Suppression)[5]
QuEChERS Epoxiconazole in ZucchiniMatrix Effect: -17.4% (Signal Suppression)[5]
Acetonitrile Extraction & GPC Cleanup Epoxiconazole in Soil & EarthwormsGood recoveries (81.2% - 100.2%), suggesting effective matrix removal.[8]
Stable Isotope-Labeled Internal Standard General Pesticide AnalysisEffectively compensates for signal suppression by normalizing the analyte response.[12][13]
APCI vs. ESI General Pesticide AnalysisAPCI can be less prone to matrix effects than ESI, particularly for moderately polar compounds.[10][11]

Experimental Protocols

QuEChERS Method for this compound in Fruits and Vegetables (e.g., Beans, Zucchini)

This protocol is adapted from a method used for the analysis of epoxiconazole in beans and zucchini.[5]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine for general cleanup).

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Add a stabilizing agent if necessary (e.g., formic acid to a final concentration of 0.1%).

    • The sample is ready for LC-MS/MS analysis.

Generic Solid Phase Extraction (SPE) Protocol for Triazole Fungicides

This is a general protocol that can be optimized for this compound.

  • Sample Pre-treatment:

    • The sample extract (e.g., from an initial acetonitrile extraction) is evaporated and reconstituted in a suitable loading buffer (e.g., 5% methanol in water).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with a small volume of a stronger solvent (e.g., acetonitrile or methanol).

  • Final Extract Preparation:

    • The eluate can be evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signal_Suppression_Mechanism cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Sample_Injection Sample Injection (Analyte + Matrix) LC_Column LC Column Separation Sample_Injection->LC_Column Ion_Source Ion Source (ESI/APCI) LC_Column->Ion_Source Co-elution of Analyte and Matrix Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Suppressed_Signal Suppressed Analyte Signal Detector->Suppressed_Signal Reduced Ionization Efficiency

Caption: Mechanism of signal suppression in LC-MS/MS.

Mitigation_Workflow Start Sample with this compound and Matrix Interferences Sample_Prep Sample Preparation Start->Sample_Prep QuEChERS QuEChERS Sample_Prep->QuEChERS Quick & Easy SPE Solid Phase Extraction (SPE) Sample_Prep->SPE High Purity Dilution Dilution Sample_Prep->Dilution Simple LC_Separation Optimized LC Separation QuEChERS->LC_Separation SPE->LC_Separation Dilution->LC_Separation Ionization Ionization Source Selection LC_Separation->Ionization ESI Electrospray Ionization (ESI) Ionization->ESI Common APCI Atmospheric Pressure Chemical Ionization (APCI) Ionization->APCI Less Suppression Internal_Standard Use of Stable Isotope-Labeled Internal Standard ESI->Internal_Standard APCI->Internal_Standard Detection LC-MS/MS Detection Internal_Standard->Detection Result Accurate Quantification of This compound Detection->Result

Caption: Workflow for mitigating signal suppression.

References

Method validation for (Rac)-Epoxiconazole analysis according to SANTE guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the method validation of (Rac)-Epoxiconazole analysis in food and feed matrices, adhering to SANTE/11312/2021 guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the SANTE guidelines and why are they important for pesticide residue analysis?

A1: The SANTE (Health and Food Safety) guidelines, specifically document SANTE/11312/2021, are established by the European Commission to ensure the accuracy, reliability, and consistency of pesticide residue testing in food and feed across the European Union.[1][2][3] They provide a standardized framework for analytical laboratories, ensuring that results are comparable and trustworthy for consumer protection.[1]

Q2: What are the key method validation parameters I need to assess according to SANTE guidelines?

A2: Method validation according to SANTE guidelines typically involves the determination of the following parameters:

  • Linearity

  • Accuracy (measured as trueness or recovery)

  • Precision (repeatability and reproducibility)

  • Limit of Quantification (LOQ)

  • Limit of Detection (LOD)

  • Selectivity and Specificity

  • Matrix Effects

  • Robustness[4][5]

Q3: What are the acceptable recovery and precision limits for epoxiconazole analysis under SANTE guidelines?

A3: For pesticide residue analysis, the acceptable mean recovery range is generally 70-120%.[1][5][6] The precision, expressed as the relative standard deviation (RSD), should be ≤ 20%.[5][6]

Q4: How is the Limit of Quantification (LOQ) defined in the SANTE guidelines?

A4: The LOQ is the lowest concentration of the analyte that can be measured and quantified with acceptable accuracy and precision.[1][7] According to SANTE guidelines, this is typically the lowest spike level at which the method performance criteria (recovery of 70-120% and RSD ≤ 20%) are met.[5][8]

Q5: What are matrix effects and how should they be addressed?

A5: Matrix effects are the influence of co-extracted compounds from the sample matrix on the analytical signal of the target analyte, which can cause signal suppression or enhancement.[9][10] The SANTE guidelines recommend evaluating matrix effects during method validation.[9] If the matrix effect is greater than ±20%, it needs to be compensated for, typically by using matrix-matched calibration standards.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Recovery (<70% or >120%) Inefficient extraction of epoxiconazole from the matrix.Optimize the extraction solvent, volume, and extraction time. Ensure thorough homogenization of the sample.[12] Consider using a different extraction technique (e.g., QuEChERS).[13]
Degradation of epoxiconazole during sample processing or analysis.Check the stability of epoxiconazole in the solvent and matrix extract.[14] Ensure proper storage conditions for samples and extracts (e.g., frozen).[15] For heat-sensitive compounds, consider using techniques like cryogenic milling.
Significant matrix effects leading to signal suppression or enhancement.Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for the effect.[11]
Poor Precision (RSD > 20%) Inconsistent sample homogenization.Ensure the entire laboratory sample is comminuted to achieve a representative analytical portion.[15][16]
Variability in the analytical procedure.Review each step of the analytical method for potential sources of variation. Ensure consistent timing, volumes, and instrument parameters.
Instrument instability.Check the performance of the analytical instrument (e.g., LC-MS/MS). Perform system suitability tests before each batch of analysis.
High Blank Values Contamination of glassware, reagents, or the analytical system.Thoroughly clean all glassware. Use high-purity solvents and reagents. Run solvent blanks to identify the source of contamination.
Carryover from a previous high-concentration sample.Inject a solvent blank after a high-concentration standard or sample to check for carryover. Optimize the wash sequence of the autosampler.
Peak Tailing or Splitting in Chromatogram Poor chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for epoxiconazole.
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Injection of a large volume of solvent incompatible with the mobile phase.Ensure the injection solvent is compatible with the initial mobile phase conditions. Consider reducing the injection volume.[13]

Summary of Quantitative Validation Parameters (SANTE/11312/2021)

Parameter Acceptance Criteria Typical Spiking Levels for Validation
Linearity Correlation coefficient (r²) ≥ 0.99At least 5 concentration levels covering the expected working range.
Accuracy (Mean Recovery) 70% - 120%LOQ, 2x LOQ, and a higher level (e.g., 10x LOQ or the MRL). At least 5 replicates per level.
Precision (Repeatability, RSDr) ≤ 20%Calculated from the replicate analyses at each spiking level.
Limit of Quantification (LOQ) Lowest validated spike level meeting accuracy and precision criteria.Determined experimentally based on the lowest concentration that can be reliably quantified.
Matrix Effect Should be assessed. If > ±20%, compensation is required.Comparison of the slope of the calibration curve in solvent with the slope in the matrix extract.

Experimental Protocols

Protocol 1: Determination of Recovery and Precision
  • Preparation of Spiked Samples:

    • Select a representative blank matrix (e.g., wheat, apples).

    • Homogenize the blank matrix thoroughly.

    • Weigh at least 5 replicate portions of the homogenized blank matrix for each spiking level.

    • Spike the samples with a standard solution of this compound at three concentration levels: the target LOQ (e.g., 0.01 mg/kg), 2x LOQ, and a higher level (e.g., 10x LOQ or the Maximum Residue Limit - MRL).

    • Allow the spiked samples to equilibrate for a short period (e.g., 30 minutes) before extraction.

  • Sample Extraction (Example using QuEChERS):

    • To each 10 g spiked sample, add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the final extract for analysis by a suitable technique, such as LC-MS/MS or GC-MS.[17][18]

    • Quantify the concentration of epoxiconazole against matrix-matched calibration standards.

  • Calculation:

    • Calculate the recovery for each replicate: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.

    • Calculate the mean recovery and the relative standard deviation (RSD) for each spiking level.

Protocol 2: Evaluation of Matrix Effects
  • Preparation of Calibration Standards:

    • Solvent-based standards: Prepare a series of at least five calibration standards of this compound in a pure solvent (e.g., acetonitrile).

    • Matrix-matched standards: Prepare a blank matrix extract following the same extraction and cleanup procedure used for the samples. Spike aliquots of this blank extract with the this compound standard solution to create a series of calibration standards with the same concentrations as the solvent-based standards.

  • Analysis:

    • Analyze both the solvent-based and matrix-matched calibration standards using the same instrument conditions.

  • Calculation:

    • Generate calibration curves for both sets of standards by plotting the instrument response versus the concentration.

    • Determine the slope of each calibration curve.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Slope_matrix-matched / Slope_solvent) - 1) * 100.

    • A value between -20% and +20% indicates that the matrix effect is not significant. Values outside this range indicate signal suppression (<0) or enhancement (>0).

Visualizations

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_validation 2. Method Validation Experiments cluster_evaluation 3. Data Evaluation & Reporting cluster_troubleshooting 4. Troubleshooting start Define Scope (Analyte, Matrix, MRL) select_method Select Analytical Method (e.g., LC-MS/MS) start->select_method prep_standards Prepare Standards & Reagents select_method->prep_standards linearity Linearity prep_standards->linearity accuracy_precision Accuracy & Precision (Recovery Studies) prep_standards->accuracy_precision loq_lod LOQ & LOD Determination prep_standards->loq_lod matrix_effects Matrix Effect Evaluation prep_standards->matrix_effects specificity Specificity & Selectivity prep_standards->specificity data_analysis Analyze Data linearity->data_analysis accuracy_precision->data_analysis loq_lod->data_analysis matrix_effects->data_analysis specificity->data_analysis compare_criteria Compare with SANTE Criteria (Recovery 70-120%, RSD <= 20%) data_analysis->compare_criteria decision Method Fit for Purpose? compare_criteria->decision report Validation Report decision->report Yes troubleshoot Troubleshoot & Re-validate decision->troubleshoot No troubleshoot->select_method

Caption: Workflow for method validation of this compound analysis according to SANTE guidelines.

Troubleshooting_Decision_Tree cluster_recovery Recovery Issues cluster_precision Precision Issues start Validation Parameter Fails (e.g., Poor Recovery) check_recovery Is Recovery out of 70-120% range? start->check_recovery check_precision Is RSD > 20%? check_recovery->check_precision No check_extraction Review Extraction Procedure (Solvent, Time, Homogenization) check_recovery->check_extraction Yes check_homogenization Verify Sample Homogeneity check_precision->check_homogenization Yes check_degradation Investigate Analyte Stability check_extraction->check_degradation check_matrix_effect Evaluate Matrix Effects check_degradation->check_matrix_effect optimize_extraction Optimize Extraction check_matrix_effect->optimize_extraction revalidate Re-run Validation Experiment optimize_extraction->revalidate check_pipetting Review Volumetric Steps check_homogenization->check_pipetting check_instrument Check Instrument Performance check_pipetting->check_instrument improve_consistency Improve Procedural Consistency check_instrument->improve_consistency improve_consistency->revalidate

Caption: Decision tree for troubleshooting common issues in method validation.

References

Validation & Comparative

Efficacy Showdown: (Rac)-Epoxiconazole vs. Tebuconazole for Rice Sheath Blight Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Crop Protection Professionals

Rice sheath blight, caused by the necrotrophic fungus Rhizoctonia solani, remains a significant threat to rice production worldwide, causing substantial yield losses. Management of this disease heavily relies on the application of fungicides, with the demethylation inhibitor (DMI) class of azoles being a prominent chemical group. This guide provides a comparative analysis of the efficacy of two widely used azole fungicides, (Rac)-Epoxiconazole and Tebuconazole, in controlling rice sheath blight. The information presented is based on a synthesis of published experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these plant protection agents.

Quantitative Efficacy and Yield Impact

The following tables summarize the performance of epoxiconazole and tebuconazole, often in combination with other fungicides, in controlling rice sheath blight and their impact on grain yield. Data has been compiled from various field trials to provide a comparative overview.

Table 1: Efficacy of Tebuconazole and Combination Products against Rice Sheath Blight

Fungicide TreatmentApplication RatePercent Disease Index (PDI) / Disease Severity (%)Disease Control (%)Grain Yield ( kg/ha )Reference(s)
Tebuconazole 50% + Trifloxystrobin 25% WG0.4 g/L12.2241.16-[1]
Azoxystrobin 11% + Tebuconazole 18.3% SC-4.44 (PDI)-4157[2]
Azoxystrobin 11% + Tebuconazole 18.3% w/w SC-11.1667.93761[3]
Tebuconazole 15%+Zineb 57% WG1500 g/ha15.09 (after 2nd spray)-3424[4]
Tebuconazole 25.9% EC-22.9 (severity)-3863[5]

Table 2: Efficacy of Epoxiconazole and Combination Products against Rice Sheath Blight

Fungicide TreatmentApplication RateDisease Severity (%)Reference(s)
Carbendazim + Epoxiconazole0.2%Significantly more effective in controlling disease severity than other fungicides in the trial.[1]
Fluxapyroxad 62.5 g/l + Epoxiconazole 62.5 g/l EC-Effective against sheath blight.[6]

Note: Direct comparative data for this compound as a standalone product against Tebuconazole in the same trial for rice sheath blight is limited in the reviewed literature. The data presented is from various studies and formulations.

Experimental Protocols

The data presented in this guide is derived from field experiments conducted under varied geographical and environmental conditions. The following is a generalized experimental protocol synthesized from the methodologies reported in the cited literature.

In Vitro Fungicide Evaluation: Poisoned Food Technique
  • Objective: To assess the direct inhibitory effect of fungicides on the mycelial growth of Rhizo-ctonia solani.

  • Method:

    • A culture of R. solani is maintained on a suitable medium such as Potato Dextrose Agar (PDA).

    • The test fungicides are incorporated into the molten PDA at various concentrations (e.g., 100, 500, 1000, and 2000 ppm).[2]

    • The amended media is poured into sterile Petri plates.

    • A mycelial disc (typically 5 mm in diameter) from the periphery of an actively growing R. solani culture is placed at the center of each plate.[2]

    • Plates are incubated at a controlled temperature (e.g., 28 ± 2°C) for a specified period (e.g., 4 days).[2]

    • The radial growth of the fungal mycelium is measured, and the percentage of inhibition is calculated relative to a control (PDA without fungicide).

In Vivo Field Trial Evaluation
  • Objective: To evaluate the efficacy of fungicides in controlling rice sheath blight under field conditions and to assess their impact on grain yield.

  • Methodology:

    • Experimental Design: The field trials are typically laid out in a Randomized Block Design (RBD) with multiple replications (usually three).[3][7]

    • Plot Size and Spacing: Plot sizes can vary, for example, 5.0m x 2.0m with a spacing of 15cm x 20cm.[7]

    • Variety: A rice variety susceptible to sheath blight is used for the trials.[7]

    • Inoculation: To ensure uniform disease pressure, artificial inoculation is often performed. This involves placing sclerotia or mycelium-colonized substrates (e.g., typha bits) into the rice sheaths at the maximum tillering stage.[7][8]

    • Fungicide Application: Fungicides are applied as foliar sprays at specified rates and timings. Typically, two sprays are applied at intervals of 10 to 15 days, with the first spray initiated after the appearance of initial disease symptoms or a set number of days after inoculation.[3][8]

    • Disease Assessment: Disease severity is recorded after the fungicide applications using a standardized scale, such as the 0-9 scale from the Standard Evaluation System (SES) for rice.[8] The Percent Disease Index (PDI) or Relative Lesion Height (RLH) is then calculated.[7][8]

    • Yield Data Collection: At maturity, the grain yield from each plot is harvested, dried, and weighed to determine the yield in kg/ha .[3][7]

Mandatory Visualizations

Experimental Workflow for Fungicide Efficacy Trial

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_assessment Assessment cluster_analysis Analysis field_prep Field Preparation (RBD Layout) transplanting Rice Transplanting field_prep->transplanting inoculum_prep Inoculum Preparation (R. solani culture) inoculation Artificial Inoculation (Tillering Stage) inoculum_prep->inoculation transplanting->inoculation fungicide_app Fungicide Application (2 Sprays) inoculation->fungicide_app disease_scoring Disease Scoring (0-9 Scale) fungicide_app->disease_scoring yield_measurement Yield Measurement (kg/ha) fungicide_app->yield_measurement data_analysis Data Analysis (PDI, % Control, Yield) disease_scoring->data_analysis yield_measurement->data_analysis

Caption: Experimental workflow for evaluating fungicide efficacy against rice sheath blight.

Signaling Pathway: Mechanism of Action of Azole Fungicides

Azole fungicides, including epoxiconazole and tebuconazole, act as demethylation inhibitors (DMIs). Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or ERG11). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By blocking this step, azoles disrupt the membrane structure and function, ultimately leading to the inhibition of fungal growth.

azole_moa cluster_pathway Ergosterol Biosynthesis Pathway in R. solani cluster_outcome Outcome acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 cyp51->ergosterol disruption Disruption of Fungal Cell Membrane azole This compound Tebuconazole azole->cyp51 Inhibits inhibition Inhibition of Fungal Growth disruption->inhibition

Caption: Mechanism of action of azole fungicides in the ergosterol biosynthesis pathway.

References

Comparative Efficacy of Triazole Fungicides in the Management of Groundnut Leaf Spot

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and crop protection professionals on the performance of triazole fungicides against early and late leaf spot of groundnut, supported by experimental data.

Groundnut (Arachis hypogaea L.) is a globally important crop, but its yield is significantly hampered by foliar fungal diseases, primarily early leaf spot (causative agent Cercospora arachidicola) and late leaf spot (causative agent Phaeoisariopsis personata). Triazole fungicides are a crucial class of systemic fungicides widely used to manage these diseases. This guide provides a comparative analysis of the efficacy of various triazole fungicides based on published research, presenting quantitative data, detailed experimental protocols, and visual representations of their mode of action and experimental application.

Performance Data of Triazole Fungicides

The following tables summarize the performance of different triazole fungicides in controlling groundnut leaf spot and their impact on yield, based on data from multiple field trials.

Table 1: Efficacy of Triazole Fungicides on Disease Intensity of Groundnut Leaf Spot

FungicideActive IngredientApplication Rate (%)Mean Disease Intensity (%)Percent Disease Control (%)Reference
Hexaconazole5 EC0.00530.6053.30[1]
Difenoconazole25 EC0.0125--[2]
Propiconazole25 EC0.012537.80-[3]
Tebuconazole25 WG-40.99-[3]
Tebuconazole-0.15-52.42[4]
Hexaconazole + Zineb-0.1--[5][6]
Untreated Control--65.530[1]

Note: Direct comparison of percentage values across different studies should be done with caution due to variations in experimental conditions, disease pressure, and assessment methods.

Table 2: Impact of Triazole Fungicide Application on Groundnut Pod Yield

FungicideActive IngredientApplication Rate (%)Mean Pod Yield ( kg/ha )Yield Increase over Control (%)Reference
Hexaconazole5 EC0.005221148.90[1]
Difenoconazole25 EC0.0125--[2]
Propiconazole25 EC-2207-[3]
Tebuconazole25 WG-2263-[3]
Tebuconazole-0.15-67[4]
Hexaconazole---71[2]
Untreated Control--14850[1]

Experimental Protocols

The data presented in this guide are derived from field experiments conducted under varying environmental conditions. However, the general methodologies employed in these studies share common principles.

A. General Field Trial Protocol

A typical experimental protocol for evaluating the efficacy of triazole fungicides against groundnut leaf spot involves the following steps:

  • Experimental Design: The trials are commonly laid out in a Randomized Complete Block Design (RCBD) with multiple replications for each treatment to ensure statistical validity.[7][8]

  • Plot Management: Standard agronomic practices for groundnut cultivation are followed, including land preparation, sowing of a susceptible variety, fertilization, and irrigation.

  • Fungicide Application:

    • Fungicides are applied as foliar sprays using a knapsack sprayer.

    • The first spray is typically initiated at the first appearance of disease symptoms or at a predefined number of days after sowing (e.g., 30-40 days).[2]

    • Subsequent sprays are applied at intervals of 15-20 days, depending on the disease severity and weather conditions.

  • Data Collection:

    • Disease severity is recorded at regular intervals using a standardized rating scale (e.g., 1-9 scale).

    • The Percent Disease Index (PDI) is calculated from the disease severity ratings.

    • At harvest, data on pod yield and haulm yield are collected from the net plot area.

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizations

Signaling Pathway: Mode of Action of Triazole Fungicides

Triazole fungicides act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to impaired membrane function and ultimately, fungal cell death. The following diagram illustrates this signaling pathway.

Caption: Mode of action of triazole fungicides.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram outlines a typical workflow for conducting a field trial to evaluate the efficacy of triazole fungicides for the control of groundnut leaf spot.

Fungicide Efficacy Trial Workflow cluster_field_prep Field Preparation cluster_treatment Treatment Application cluster_data_collection Data Collection cluster_analysis Data Analysis and Reporting start Start: Trial Planning Land_Prep Land Preparation start->Land_Prep end End: Report Generation Plot_Layout Plot Layout (RCBD) Land_Prep->Plot_Layout Sowing Sowing of Susceptible Groundnut Variety Plot_Layout->Sowing Disease_Scouting Disease Scouting Sowing->Disease_Scouting First_Spray First Fungicide Spray (at disease onset) Disease_Scouting->First_Spray Subsequent_Sprays Subsequent Sprays (15-20 day intervals) First_Spray->Subsequent_Sprays Disease_Assessment Periodic Disease Severity Assessment Subsequent_Sprays->Disease_Assessment Harvesting Harvesting Disease_Assessment->Harvesting Yield_Measurement Pod and Haulm Yield Measurement Harvesting->Yield_Measurement Data_Compilation Data Compilation Yield_Measurement->Data_Compilation Statistical_Analysis Statistical Analysis (ANOVA) Data_Compilation->Statistical_Analysis Conclusion Conclusion and Recommendation Statistical_Analysis->Conclusion Conclusion->end caption Workflow for fungicide efficacy trials.

Caption: Workflow for fungicide efficacy trials.

Conclusion

Triazole fungicides, including hexaconazole, difenoconazole, propiconazole, and tebuconazole, have consistently demonstrated significant efficacy in controlling groundnut leaf spot and increasing pod yields.[2][3][4] The selection of a specific triazole fungicide may depend on factors such as local disease pressure, cost-effectiveness, and the potential for resistance development. Adherence to standardized experimental protocols is crucial for generating reliable and comparable data on fungicide performance. The primary mode of action of these fungicides, the inhibition of ergosterol biosynthesis, is a well-established mechanism that disrupts the integrity of the fungal cell membrane. This guide provides a foundational understanding for researchers and professionals in the development and deployment of effective strategies for managing groundnut leaf spot.

References

A Comparative Guide to the Validation of Analytical Methods for (Rac)-Epoxiconazole in Beetroots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (Rac)-Epoxiconazole in beetroots. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, juxtaposed with alternative sample preparation techniques including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Matrix Solid-Phase Dispersion (MSPD). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs by presenting detailed experimental protocols, comparative performance data, and a visual representation of the analytical workflow.

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops, including sugar beets. Due to its potential persistence in the environment and food commodities, robust and validated analytical methods are crucial for monitoring its residues to ensure food safety and compliance with regulatory limits. The European Food Safety Authority (EFSA) has established that adequate analytical methods are available for the enforcement of Maximum Residue Levels (MRLs) for epoxiconazole in beetroots, with a validated Limit of Quantification (LOQ) of 0.01 mg/kg.[1] This guide will delve into a representative validated method and compare its performance with other established techniques.

Analytical Method Workflow

The general workflow for the analysis of pesticide residues in a food matrix like beetroot involves sample preparation, extraction, cleanup, and instrumental analysis. The choice of sample preparation and extraction technique is critical for achieving accurate and reliable results.

cluster_prep Sample Preparation cluster_methods Extraction & Cleanup Methods cluster_analysis Analysis start Homogenized Beetroot Sample extraction Extraction of Epoxiconazole start->extraction quechers QuEChERS extraction->quechers lle Liquid-Liquid Extraction (LLE) extraction->lle spe Solid-Phase Extraction (SPE) extraction->spe mspd Matrix Solid-Phase Dispersion (MSPD) extraction->mspd cleanup Extract Cleanup quechers->cleanup lle->cleanup spe->cleanup mspd->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: General workflow for the analysis of Epoxiconazole in beetroots.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the typical performance characteristics of the QuEChERS method and its alternatives for the analysis of pesticide residues in vegetable matrices.

Parameter QuEChERS Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Matrix Solid-Phase Dispersion (MSPD)
Linearity (R²) >0.99[1]Generally >0.99>0.994[2]>0.994
Accuracy (Recovery %) 70-120%[3]62.6-85.5%[4]70-132%[5]88.5-116.9%
Precision (RSD %) <20%[3]<10%<20%[5]<15%
Limit of Detection (LOD) 0.0001-0.0059 mg/kg0.00003-0.004 mg/kg[4]0.8-3.4 µg/kg[2]1.12-1.61 µg/L
Limit of Quantitation (LOQ) 0.01 mg/kg (validated for epoxiconazole in beetroots)[1]0.0001-0.01 mg/kg[4]0.8-3.4 µg/kg[2]3.73-5.36 µg/mL
Solvent Consumption LowHighModerateLow
Throughput HighLowModerateModerate
Cost LowLow to ModerateHighModerate

Experimental Protocols

Detailed methodologies for the primary QuEChERS method and its alternatives are provided below. These protocols are representative for the analysis of pesticide residues in root vegetables.

Primary Method: QuEChERS with LC-MS/MS Analysis

This protocol is a representative method for the determination of this compound in beetroots, based on the widely accepted QuEChERS methodology.

1. Sample Preparation:

  • Homogenize a representative sample of beetroot using a high-speed blender.

2. Extraction:

  • Weigh 10 g of the homogenized beetroot sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). For pigmented matrices like beetroot, graphitized carbon black (GCB) may be included to remove pigments, though it can also remove planar pesticides.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

4. Final Extract Preparation and Instrumental Analysis:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for epoxiconazole.

Method Validation Workflow:

cluster_validation Method Validation linearity Linearity & Range accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq specificity Specificity/Selectivity loq->specificity robustness Robustness specificity->robustness

Caption: Key parameters for analytical method validation.

Alternative Method 1: Liquid-Liquid Extraction (LLE)

LLE is a traditional method for sample preparation.

1. Sample Preparation:

  • Homogenize a representative sample of beetroot.

2. Extraction:

  • Weigh a larger amount of the homogenized sample (e.g., 50 g) into a flask.

  • Add a water-immiscible organic solvent (e.g., dichloromethane or a mixture of acetone and dichloromethane).

  • Homogenize or shake for an extended period.

  • Add a drying agent like anhydrous sodium sulfate.

  • Filter the extract.

3. Cleanup:

  • The crude extract may require further cleanup, for example, by Gel Permeation Chromatography (GPC) to remove lipids and other high molecular weight interferences.

4. Final Extract Preparation and Instrumental Analysis:

  • The cleaned extract is concentrated by rotary evaporation.

  • The residue is redissolved in a suitable solvent for LC-MS/MS analysis.

Alternative Method 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled cleanup compared to d-SPE in QuEChERS.

1. Sample Preparation and Extraction:

  • Follow the extraction steps of the QuEChERS or LLE method to obtain a crude extract.

2. SPE Cleanup:

  • Condition an SPE cartridge (e.g., a combination of PSA and C18 sorbents) with the appropriate solvents.

  • Load the crude extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analyte (epoxiconazole) with a stronger solvent.

3. Final Extract Preparation and Instrumental Analysis:

  • The eluate is evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.

Alternative Method 3: Matrix Solid-Phase Dispersion (MSPD)

MSPD combines sample homogenization and extraction into a single step.

1. Extraction and Dispersion:

  • Weigh a smaller amount of the beetroot sample (e.g., 0.5 g) and blend it in a mortar with a solid support (e.g., C18-bonded silica).

  • The mixture is then transferred to a column.

2. Cleanup and Elution:

  • Interferences can be washed from the column with a suitable solvent.

  • The analyte of interest is then eluted with a different solvent or solvent mixture.

3. Final Extract Preparation and Instrumental Analysis:

  • The eluate can often be directly analyzed by LC-MS/MS after minimal post-treatment.

Conclusion

The QuEChERS method, coupled with LC-MS/MS, presents a robust, efficient, and cost-effective approach for the routine analysis of this compound in beetroots. Its high throughput and acceptable performance in terms of accuracy, precision, and sensitivity make it the method of choice for many food safety laboratories. While traditional methods like LLE and SPE can also provide accurate results, they are often more time-consuming, labor-intensive, and require larger volumes of organic solvents. MSPD offers a streamlined alternative, particularly for smaller sample sizes, but may require more method development for complex matrices. The selection of the most suitable method will ultimately depend on the specific laboratory's requirements, including sample throughput, available instrumentation, and the desired level of sensitivity.

References

A Comparative Guide to Inter-laboratory Methods for (Rac)-Epoxiconazole Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the determination of (Rac)-Epoxiconazole residues in different matrices. The information is compiled from published studies and is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques. The guide summarizes quantitative performance data, details experimental protocols, and visualizes analytical workflows.

Quantitative Performance Data of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods used for the quantification of epoxiconazole residues. These methods have been validated in various matrices, demonstrating their suitability for residue analysis.

Table 1: Performance of HPLC-based Methods for Epoxiconazole Residue Analysis

Analytical MethodMatrixLinearity (Concentration Range)LOQ (mg/kg)Recovery (%)RSD (%)Citation
HPLC-DADBeans0.01 - 5 µg/mL0.9990.0196 - 1020.98 - 1.52[1]
HPLC-DADZucchini0.01 - 5 µg/mL0.9990.0196 - 1020.98 - 1.52[1]
RP-HPLCNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Chiral HPLCWater1 - 1000 mg/LNot Specified0.050 (with column switching)Not SpecifiedNot Specified[3]
Chiral HPLCSoilNot SpecifiedNot Specified0.2Not SpecifiedNot Specified[3]

Table 2: Performance of GC and LC-MS/MS-based Methods for Epoxiconazole Residue Analysis

Analytical MethodMatrixFortification Levels (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Citation
GC-ECDWheat Grain0.01, 0.1, 282 - 933.0 - 9.70.01[4]
GC-ECDWheat Plant0.01, 0.1, 1082 - 933.0 - 9.70.01[4]
GC-ECDSoil0.01, 0.1, 282 - 933.0 - 9.70.01[4]
LC-MS/MSBrown Rice0.01, 0.1, 5.089.2 - 104.14.6 - 14.40.01[5]
LC-MS/MSRice Straw0.01, 0.1, 5.089.2 - 104.14.6 - 14.40.01[5]
LC-MS/MSRice Hull0.01, 0.1, 5.089.2 - 104.14.6 - 14.40.01[5]
LC-MS/MSPaddy Water0.01, 0.1, 5.089.2 - 104.14.6 - 14.40.01[5]
LC-MS/MSPaddy Soil0.01, 0.1, 5.089.2 - 104.14.6 - 14.40.01[5]
HPLC-MS/MSTubifexNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
HPLC-MS/MSSoilNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the comparison tables.

QuEChERS Method Coupled with HPLC-DAD for Analysis in Beans and Zucchini[1]

This method is suitable for the determination of epoxiconazole residues in produce such as beans and zucchini.

  • Sample Preparation and Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture of 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing 150 mg anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • HPLC-DAD Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject 20 µL into the HPLC-DAD system.

    • Chromatographic Conditions:

      • Mobile Phase: Acetonitrile: Water (70:30 v/v)

      • Flow Rate: 1 mL/min

      • Wavelength: 230 nm

      • Retention Time for Epoxiconazole: 7.21 min

GC-ECD Method for Analysis in Wheat and Soil[4]

This method is applicable for the analysis of epoxiconazole residues in cereals and soil.

  • Extraction from Wheat Plants:

    • Weigh 10 g of the homogenized sample into a 250 mL glass bottle.

    • Add 10 mL of distilled water, followed by 40 mL of acetonitrile.

    • Extract for 30 minutes using an ultrasonic machine.

    • Filter the extract and add 3 g of sodium chloride, shake for 1 minute, and let it stand for 1 hour.

    • Take 20 mL of the acetonitrile layer and evaporate to dryness.

    • Redissolve the residue in 2 mL of n-hexane for cleanup.

  • Cleanup:

    • Use a pre-activated Florisil® cartridge.

    • Load the redissolved residue onto the cartridge.

    • Elute with 5 mL of acetone/n-hexane (2:8, V/V).

    • Evaporate the eluate to dryness under a nitrogen stream at 50°C.

    • Redissolve the final residue in 2 mL of n-hexane for GC analysis.

  • GC-ECD Analysis:

    • Instrument: Thermo Trace GC with an electron capture detector (ECD).

    • Column: DB-608 (30 m x 0.32 mm i.d., 0.25 µm film thickness).

LC-MS/MS Method for Analysis in Rice and Paddy Matrices[5]

This highly sensitive method is used for determining epoxiconazole in various components of the rice paddy ecosystem.

  • Extraction:

    • Homogenize samples of brown rice, straw, rice hull, and soil.

    • Extract with an appropriate solvent (details not specified in the abstract).

  • LC-MS/MS Analysis:

    • The method was developed for the determination of epoxiconazole in brown rice, straw, rice hull, paddy water, and soils.

    • The limit of quantitation was 0.01 mg/kg for all studied matrices.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of this compound residues.

G cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Beans, Wheat, Soil) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Salting_out Salting Out & Phase Separation (e.g., MgSO4, NaCl) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant dSPE d-SPE or SPE Cartridge (e.g., PSA, Florisil) Supernatant->dSPE Centrifugation2 Centrifugation / Elution dSPE->Centrifugation2 Evaporation Solvent Evaporation Centrifugation2->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Injection Injection into Chromatography System Reconstitution->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (DAD, ECD, or MS/MS) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for this compound residue analysis.

G cluster_hplc HPLC-based Analysis cluster_gc GC-based Analysis cluster_ms MS-based Analysis HPLC HPLC System Mobile Phase: Acetonitrile/Water Isocratic Elution DAD Diode Array Detector (DAD) Wavelength: 230 nm HPLC->DAD Separated Analytes GC Gas Chromatograph (GC) Column: DB-608 Carrier Gas: Nitrogen ECD Electron Capture Detector (ECD) Sensitive to Halogenated Compounds GC->ECD Separated Analytes LCMSMS LC-MS/MS System High Selectivity & Sensitivity Quant Quantification Based on Mass Transitions LCMSMS->Quant Ionized Fragments start Final Extract start->HPLC start->GC start->LCMSMS

Caption: Comparison of analytical instrumentation pathways.

References

A Comparative Guide to HPLC and GC Methods for (Rac)-Epoxiconazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is critical. (Rac)-Epoxiconazole, a broad-spectrum fungicide, is an analyte of significant interest in environmental and agricultural sciences. The two most prominent analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical requirements.

While both HPLC and GC are powerful separation techniques, they operate on different principles, making them suitable for different types of analytes and applications.[1][2][3] HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase, making it ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][3][4] In contrast, GC separates analytes based on their volatility and interaction with a stationary phase within a heated column, through which an inert gas mobile phase flows.[1][3][4] This makes GC particularly well-suited for volatile and semi-volatile compounds.[2][5]

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for HPLC and GC methods for the quantification of this compound, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions used.

Validation ParameterHPLC MethodGC Method
Linearity (Correlation Coefficient, r²) >0.99>0.99
Accuracy (Recovery %) 96% to 102%[6]82% to 93%[7]
Precision (Relative Standard Deviation, RSD %) < 2%[8]< 15%
Limit of Detection (LOD) 0.01 mg/L[9]0.003 mg/kg
Limit of Quantification (LOQ) 0.03 mg/L[9]0.01 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of Epoxiconazole in various matrices, including plant materials and soil.[9][10]

  • Sample Preparation (QuEChERS method):

    • Homogenize 10-15 g of the sample.

    • Add an appropriate volume of acetonitrile and internal standard.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.[11]

    • Centrifuge the sample to separate the layers.

    • Collect the supernatant (acetonitrile layer) for cleanup.

    • Pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18 to remove interferences.

    • Centrifuge and filter the cleaned extract before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or Diode Array Detector (DAD).[6][9]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), often with a small amount of formic acid (0.1%) to improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Injection Volume: 20 µL.[6][9]

    • Detection Wavelength: 230 nm.[6][9]

Gas Chromatography (GC) Protocol

This protocol is effective for the analysis of Epoxiconazole residues in soil and plant matrices.[7]

  • Sample Preparation (Solvent Extraction):

    • Extract a known weight of the homogenized sample with a suitable solvent like acetone or a mixture of acetone and n-hexane.

    • Perform a liquid-liquid partition with a non-polar solvent (e.g., n-hexane) and a salt solution to remove polar interferences.

    • The organic layer is then concentrated and may require a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil).[7]

    • Elute the analyte from the SPE cartridge with a suitable solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in a known volume of an appropriate solvent (e.g., n-hexane) for GC analysis.[7]

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[7]

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-608, 30 m x 0.32 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Ultra-pure nitrogen or helium.[7]

    • Injector Temperature: 230°C.[7]

    • Oven Temperature Program: Start at 180°C for 1 min, ramp to 220°C at 30°C/min, hold for 1 min, then ramp to 270°C at 5°C/min and hold for 5 min.[7]

    • Detector Temperature: 300°C (for ECD).

    • Injection Mode: Splitless.[7]

Methodology Visualization

To better illustrate the processes involved, the following diagrams outline the experimental workflow for method cross-validation and a logical approach to selecting the appropriate analytical technique.

Method_Cross_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Data Analysis & Validation Start Homogenized Sample Extraction Extraction (QuEChERS or Solvent) Start->Extraction Cleanup Extract Cleanup (d-SPE or SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC HPLC Analysis Final_Extract->HPLC GC GC Analysis Final_Extract->GC Data_Acq Data Acquisition HPLC->Data_Acq GC->Data_Acq Performance_Eval Performance Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) Data_Acq->Performance_Eval Comparison Method Comparison Performance_Eval->Comparison Conclusion Conclusion on Suitability Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Method_Selection_Logic node_result node_result Analyte_Volatility Is the analyte thermally stable and volatile? GC_Method Consider GC Analyte_Volatility->GC_Method Yes HPLC_Method Consider HPLC Analyte_Volatility->HPLC_Method No Matrix_Complexity Is the sample matrix complex? Required_Sensitivity Is high sensitivity (low LOD/LOQ) required? Matrix_Complexity->Required_Sensitivity Yes (Extensive Cleanup) Matrix_Complexity->Required_Sensitivity No (Simpler Cleanup) Required_Sensitivity->GC_Method Yes (e.g., GC-MS/MS) Required_Sensitivity->HPLC_Method Yes (e.g., HPLC-MS/MS) GC_Method->Matrix_Complexity

Caption: Logic diagram for selecting between HPLC and GC for analysis.

References

A Comparative Analysis of the Environmental Impact of (Rac)-Epoxiconazole and Other Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of (Rac)-Epoxiconazole with other widely used triazole fungicides. The information presented is based on experimental data for key environmental indicators, including aquatic toxicity and soil persistence. Detailed experimental protocols, based on internationally recognized guidelines, are provided to ensure transparency and reproducibility.

Quantitative Environmental Impact Data

The following tables summarize the key environmental impact parameters for this compound and other selected triazole fungicides.

Aquatic Toxicity

The half-maximal effective concentration (EC50) or lethal concentration (LC50) is a measure of the concentration of a substance that causes a 50% effect (e.g., immobilization or death) on a test population. Lower values indicate higher toxicity.

FungicideFish (96h LC50, mg/L)Daphnia magna (48h EC50, mg/L)Algae (72-96h EC50, mg/L)
This compound 2.2 - 4.77.51.6
Tebuconazole2.3 - 9.6[1][2][3][4]2.37 - 56.831.552 - 4.2
Propiconazole1.84.80.72
Difenoconazole0.8 - 1.10.58 - 0.770.032 - 0.057
Metconazole2.2 - 2.91.2 - 3.20.53
Penconazole1.6 - 2.81.2 - 4.91.5
Myclobutanil2.4 - 2.8112.128 - 3.951[5]
Flutriafol33.0[6]13.911.9[7]
Triticonazole5.061.22 - 7.6[8]1.939[9]
Soil Persistence

The half-life (DT50) represents the time it takes for 50% of the initial concentration of a substance to dissipate in the soil. Longer half-lives indicate greater persistence.

FungicideSoil DT50 (days)
This compound 100 - 365
Tebuconazole25.8 - >365[10]
Propiconazole40 - 118
Difenoconazole115 - >175[11]
Metconazole126 - 540
Penconazole33.0 - 62.4[12]
Myclobutanil11 - 574[13]
Flutriafol84 - 3466[14]
Triticonazole3.7 - 429[9]

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and substances.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[11][12][15][16][17] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This guideline is used to determine the concentration of a substance that immobilizes 50% of the Daphnia population (EC50) within a 48-hour exposure period.[13][18][19][20][21] Young daphnids are exposed to various concentrations of the test substance, and their mobility is assessed at 24 and 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of freshwater algae. The EC50 value is the concentration that causes a 50% reduction in algal growth over a 72 or 96-hour period.

Soil Persistence Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.[10][22][23][24][25] The test substance is applied to soil samples, which are then incubated under controlled conditions. The concentration of the substance is measured over time to calculate its half-life (DT50).

Visualizations

Signaling Pathway: Triazole Fungicide Mode of Action

Triazole fungicides inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. They specifically target the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase\n(CYP51) Inhibition Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Fungal Cell Membrane->Fungal Growth Inhibition Normal Fungal Growth Normal Fungal Growth Fungal Cell Membrane Integrity->Normal Fungal Growth

Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the aquatic ecotoxicity of a pesticide.

G cluster_planning Phase 1: Test Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Reporting Test_Substance_Characterization Test Substance Characterization Selection_of_Test_Organisms Selection of Test Organisms (Fish, Daphnia, Algae) Test_Substance_Characterization->Selection_of_Test_Organisms Protocol_Development Protocol Development (based on OECD Guidelines) Selection_of_Test_Organisms->Protocol_Development Preparation_of_Test_Solutions Preparation of Test Solutions Protocol_Development->Preparation_of_Test_Solutions Exposure_of_Organisms Exposure of Organisms Preparation_of_Test_Solutions->Exposure_of_Organisms Data_Collection Data Collection (Mortality, Immobilization, Growth) Exposure_of_Organisms->Data_Collection Statistical_Analysis Statistical Analysis (EC50/LC50 Calculation) Data_Collection->Statistical_Analysis Data_Interpretation Data Interpretation Statistical_Analysis->Data_Interpretation Final_Report Final Report Generation Data_Interpretation->Final_Report

Caption: Generalized workflow for aquatic ecotoxicity testing of pesticides.

References

Enantiomer-specific toxicity of Epoxiconazole compared to the racemate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential toxicological profiles of epoxiconazole enantiomers compared to the racemic mixture. This guide synthesizes experimental data to highlight the environmental and biological implications of stereoisomerism in this widely used fungicide.

Epoxiconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as a pair of enantiomers. While commercially available as a racemic mixture, emerging research indicates that the enantiomers of epoxiconazole exhibit distinct toxicological profiles. This guide provides a comparative analysis of the enantiomer-specific toxicity of epoxiconazole versus its racemate, supported by experimental data, detailed methodologies, and visual representations of the implicated biological pathways. Understanding these enantioselective differences is crucial for accurate environmental risk assessment and the development of more targeted and less harmful agrochemicals.

Quantitative Toxicity Data

The toxicity of epoxiconazole's enantiomers and its racemic form has been evaluated across various non-target organisms, revealing significant enantioselectivity. The following tables summarize the key quantitative data from these studies.

Table 1: Acute Toxicity of Epoxiconazole Enantiomers and Racemate in Aquatic Organisms

OrganismEndpoint (96h)Racemate(+)-Epoxiconazole(-)-EpoxiconazoleReference
Scenedesmus obliquus (green algae)EC₅₀ (mg/L)1.832.151.54[1][2]
Chlorella vulgaris (green algae)EC₅₀ (48h)-27.7818.93[3]
Daphnia magna (crustacean)LC₅₀ (48h)-4.168.49[3]

Table 2: Enantiomer-Specific Effects on Biochemical Markers in Scenedesmus obliquus

ParameterEffect of (+)-EpoxiconazoleEffect of (-)-EpoxiconazoleEffect of RacemateGeneral ObservationReference
Chlorophyll ContentDecreaseGreater DecreaseDecrease(-)-enantiomer is more inhibitory[1][2]
Superoxide Dismutase (SOD) ActivityIncreaseIncreaseSignificant IncreaseRacemate and enantiomers induce oxidative stress[1][2]
Catalase (CAT) ActivityIncreaseIncreaseSignificant IncreaseRacemate and enantiomers induce oxidative stress[1][2]
Malondialdehyde (MDA) ContentIncreaseGreater IncreaseIncreaseIndicates higher lipid peroxidation by the (-)-enantiomer[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the studies cited, providing a framework for the replication and extension of these findings.

Enantiomer Separation

The separation of epoxiconazole enantiomers is a critical first step for assessing their individual toxicities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method.

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Chiral Column: A microcrystalline cellulose triacetate (MCTA) column (e.g., 150x3 mm, 15-25 µm) or a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel OD-RH).[1][4]

  • Mobile Phase: Isocratic elution with a mixture of an organic modifier (e.g., methanol or ethanol) and water. For LC-MS/MS applications, a mobile phase of acetonitrile and aqueous ammonium hydrogen carbonate can be used.[1][4]

  • Detection: UV detection at 230 nm.[1]

  • Column Switching Technique: For complex matrices like soil and water, an achiral-chiral column switching technique can be employed for sample cleanup and enantiomer separation.[1]

Algal Toxicity Assay (Scenedesmus obliquus and Chlorella vulgaris)

The acute toxicity of epoxiconazole enantiomers and the racemate to green algae is typically assessed based on growth inhibition.

  • Test Organism: Axenic cultures of Scenedesmus obliquus or Chlorella vulgaris.

  • Culture Medium: Standard algal growth medium (e.g., BG-11).

  • Test Conditions: Algae are exposed to a series of concentrations of the test substances (racemate and individual enantiomers) in the culture medium. The cultures are incubated under controlled conditions of light, temperature, and agitation for a period of 48 to 96 hours.[3][5]

  • Endpoint Measurement: Algal growth is determined by measuring the cell density using a spectrophotometer or a cell counter. The 50% effective concentration (EC₅₀) is calculated, representing the concentration that causes a 50% reduction in algal growth compared to the control.[3][5]

  • Biochemical Analyses: To assess the mechanisms of toxicity, various biochemical parameters are measured in the algal cells after exposure, including chlorophyll content, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and the level of malondialdehyde (MDA) as an indicator of lipid peroxidation.[1][2]

Daphnia magna Acute Toxicity Test

The acute toxicity to the freshwater crustacean Daphnia magna is evaluated by determining mortality.

  • Test Organism: Neonates of Daphnia magna (<24 hours old).

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test compounds in a suitable aqueous medium under static or semi-static conditions for 48 hours. The tests are conducted under controlled temperature and light conditions.[3][6]

  • Endpoint Measurement: The number of immobilized or dead daphnids is recorded at 24 and 48 hours. The 50% lethal concentration (LC₅₀) is then calculated, which is the concentration estimated to be lethal to 50% of the test organisms.[3][6]

Signaling Pathways and Mechanisms of Toxicity

Epoxiconazole has been shown to induce toxicity through several mechanisms, including the induction of oxidative stress, apoptosis, and interaction with specific cellular receptors.

Oxidative Stress and Apoptosis

Epoxiconazole exposure can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. This can subsequently trigger apoptosis, or programmed cell death, through the mitochondrial pathway.[7][8]

G cluster_0 Epoxiconazole Exposure cluster_1 Cellular Response Epoxiconazole Epoxiconazole ROS_Generation ROS Generation Epoxiconazole->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Epoxiconazole-induced apoptotic pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling

Epoxiconazole has been identified as a ligand for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism. Activation of AHR can lead to downstream toxic effects.[9][10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus Epoxiconazole Epoxiconazole AHR_Complex AHR-HSP90 Complex Epoxiconazole->AHR_Complex Binds Activated_AHR Activated AHR AHR_Complex->Activated_AHR HSP90 Dissociation AHR_ARNT AHR-ARNT Dimer Activated_AHR->AHR_ARNT Translocation & Dimerization with ARNT XRE Xenobiotic Response Element AHR_ARNT->XRE Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription

Caption: Aryl Hydrocarbon Receptor (AHR) activation by epoxiconazole.

Experimental Workflow

A typical workflow for assessing the enantiomer-specific toxicity of epoxiconazole is outlined below.

G Start Start Enantiomer_Separation Enantiomer Separation (Chiral HPLC) Start->Enantiomer_Separation Toxicity_Assays Toxicity Assays (Algae, Daphnia, etc.) Enantiomer_Separation->Toxicity_Assays Data_Collection Data Collection (EC50, LC50, Biochemical Markers) Toxicity_Assays->Data_Collection Mechanism_Investigation Mechanism Investigation (Signaling Pathways) Data_Collection->Mechanism_Investigation Comparative_Analysis Comparative Analysis (Enantiomers vs. Racemate) Data_Collection->Comparative_Analysis Mechanism_Investigation->Comparative_Analysis End End Comparative_Analysis->End

Caption: Workflow for enantiomer-specific toxicity assessment.

References

Performance of different chiral columns for Epoxiconazole enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the analysis and development of chiral compounds like the fungicide Epoxiconazole. This guide provides a comparative overview of the performance of different chiral high-performance liquid chromatography (HPLC) columns for the enantioseparation of Epoxiconazole, supported by experimental data to aid in column selection and method development.

The stereochemistry of pesticides plays a pivotal role in their biological activity and environmental fate. Epoxiconazole, a broad-spectrum triazole fungicide, possesses two chiral centers, making its enantioselective analysis essential. This comparison focuses on three chiral stationary phases (CSPs) that have been successfully employed for the resolution of Epoxiconazole enantiomers: Lux i-Amylose-3, microcrystalline cellulose triacetate (MCTA), and Chiralcel OD-RH.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving baseline separation of enantiomers. The following table summarizes the quantitative performance data for the enantioseparation of Epoxiconazole on the selected chiral columns.

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)k'₁k'₂Separation Factor (α)Resolution (Rs)Citation
Amylose tris(3-chloro-5-methylphenylcarbamate)Lux i-Amylose-3 (250 x 4.6 mm, 5 µm)Acetonitrile/Water with 5 mM Ammonium Acetate and 0.05% Formic Acid (65:35 v/v)1.0Ambient--1.33-
Microcrystalline Cellulose TriacetateHome-packed (150 x 3 mm, 15-25 µm)Methanol-----1.15[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-RH (150 x 4.6 mm, 5 µm)Acetonitrile/Water------

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and adapting separation methods. Below are the protocols for the key experiments cited in this guide.

Lux i-Amylose-3

A study utilizing the Lux i-Amylose-3 column achieved a successful separation of Epoxiconazole enantiomers. The method employed a reversed-phase mobile phase consisting of a mixture of acetonitrile and water (65:35 v/v) containing 5 mM ammonium acetate and 0.05% formic acid. The separation was performed at a flow rate of 1.0 mL/min at ambient temperature.

Microcrystalline Cellulose Triacetate (MCTA)

The enantiomers of Epoxiconazole were resolved for the first time using a home-packed MCTA column.[1][2] This method involved an isocratic chiral HPLC setup and was also adapted for an achiral-chiral column switching technique for the analysis of environmental samples.[1][2] The study highlights that a baseline enantiomeric resolution was enabled by this low-cost chiral column.[1][2] The effects of organic modifiers (methanol, ethanol), flow rate, and temperature were investigated to optimize the separation.[2]

Chiralcel OD-RH

Experimental Workflow for Chiral HPLC

The following diagram illustrates a typical experimental workflow for the enantioseparation of a chiral compound like Epoxiconazole using HPLC.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis SamplePrep Prepare Epoxiconazole Standard Solution Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (e.g., ACN/Water) HPLC_System HPLC System (Pump, Degasser) MobilePhasePrep->HPLC_System ChiralColumn Chiral Column (e.g., Lux i-Amylose-3) Injection->ChiralColumn HPLC_System->Injection Detector UV Detector ChiralColumn->Detector DataAcquisition Data Acquisition (Chromatogram) Detector->DataAcquisition DataAnalysis Data Analysis (k', α, Rs) DataAcquisition->DataAnalysis

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The selection of an appropriate chiral column is a critical factor in the successful enantioseparation of Epoxiconazole. The Lux i-Amylose-3 column has demonstrated good selectivity for this separation under reversed-phase conditions. The MCTA column offers a cost-effective alternative that can provide baseline resolution. While specific data for the Chiralcel OD-RH column with Epoxiconazole is pending, its proven performance with other triazole fungicides makes it a viable candidate for screening. Researchers should consider the specific requirements of their analysis, including desired resolution, analysis time, and cost, when selecting a chiral column for the enantioseparation of Epoxiconazole. The provided experimental protocols and workflow can serve as a valuable starting point for method development and optimization.

References

Synergistic Fungicide Combinations: A Comparative Guide to (Rac)-Epoxiconazole Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of (Rac)-Epoxiconazole when combined with other leading fungicides: Pyraclostrobin, Fluxapyroxad, and Prochloraz. By leveraging distinct modes of action, these combinations offer enhanced efficacy and a broader spectrum of control against various fungal pathogens, representing a critical strategy in modern crop protection and resistance management.

Comparative Efficacy of this compound Combinations

This compound, a triazole fungicide, functions as a demethylation inhibitor (DMI), disrupting sterol biosynthesis in the fungal cell membrane.[1][2] When combined with fungicides from different classes, such as strobilurins (QoI), succinate dehydrogenase inhibitors (SDHI), and other DMIs, the resulting synergistic interactions can lead to significantly improved disease control.

Epoxiconazole + Pyraclostrobin

Pyraclostrobin, a quinone outside inhibitor (QoI), targets mitochondrial respiration by blocking the cytochrome bc1 complex, thereby inhibiting ATP production.[3] The combination of epoxiconazole and pyraclostrobin provides two distinct modes of action, leading to a potent synergistic effect.

Table 1: Synergistic Efficacy of Epoxiconazole and Pyraclostrobin against Wheat Leaf Rust (Puccinia triticina)

Fungicide CombinationTarget PathogenIndividual EC50 (µg/mL)Synergistic CoefficientReference
Epoxiconazole + PyraclostrobinPuccinia triticinaPyraclostrobin: 0.011.50 (at 133:50 mass ratio)[4]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth. A synergistic coefficient greater than 1 indicates a synergistic effect.[4]

Epoxiconazole + Fluxapyroxad

Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) that targets complex II in the mitochondrial respiratory chain, disrupting the fungus's energy supply.[5] The combination of a DMI like epoxiconazole with an SDHI like fluxapyroxad has been shown to provide enhanced control of key diseases such as Septoria tritici. While specific synergistic ratios from public literature are limited, field trials have demonstrated that the combination provides superior eradicant and protectant activity compared to individual components.

Table 2: Enhanced Activity of Epoxiconazole and Fluxapyroxad Combinations

Fungicide CombinationTarget PathogenObserved EffectReference
Epoxiconazole + FluxapyroxadSeptoria triticiBetter eradicant and protectant activity than standard treatments.
Epoxiconazole + FluxapyroxadVarious Fungal PathogensThe combination goes far beyond the fungicidal action of the individual compounds.
Epoxiconazole + Prochloraz

Prochloraz is another DMI fungicide, but from the imidazole class. While both epoxiconazole and prochloraz target sterol biosynthesis, their combination can exhibit synergistic or additive effects, potentially due to different binding affinities to the target enzyme or overcoming certain resistance mechanisms. Studies have shown that this combination provides better control against a range of pathogens than would be expected from simply increasing the triazole concentration.

Table 3: Enhanced Activity of Epoxiconazole and Prochloraz Combinations

Fungicide CombinationTarget PathogenObserved EffectReference
Epoxiconazole + ProchlorazSeptoria triticiProvided better eradicant and protectant activity than could be explained by higher triazole loading alone, suggesting potential synergy.
Epoxiconazole + ProchlorazBotrytis cinereaProchloraz is effective against Botrytis cinerea. Combinations with other fungicides can enhance control.

Experimental Protocols for Synergy Assessment

The synergistic, additive, or antagonistic effects of fungicide combinations are typically determined using in vitro assays. The following are detailed methodologies for key experiments.

Checkerboard Broth Microdilution Assay

This method is widely used to evaluate the interactions between two antimicrobial agents.

  • Preparation of Fungicide Solutions: Prepare stock solutions of each fungicide in a suitable solvent. Create serial twofold dilutions of each fungicide in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates.

  • Plate Setup: Along the x-axis of the plate, dispense decreasing concentrations of Fungicide A. Along the y-axis, dispense decreasing concentrations of Fungicide B. This creates a matrix of all possible concentration combinations.

  • Inoculation: Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL). Inoculate each well of the microtiter plate with the fungal suspension. Include appropriate controls: wells with only the fungus (positive control), wells with only the medium (negative control), and wells with each fungicide alone.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Data Analysis: Assess fungal growth (e.g., visually or by measuring optical density). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the fungicide that inhibits visible growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:

    • FICA = (MIC of Fungicide A in combination) / (MIC of Fungicide A alone)

    • FICB = (MIC of Fungicide B in combination) / (MIC of Fungicide B alone)

    • FICI = FICA + FICB

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Colby's Method

Colby's method is used to calculate the expected additive effect of a fungicide mixture based on the efficacy of the individual components.

  • Experimental Design: Test each fungicide individually (X and Y) and in combination (X+Y) at specific concentrations in a bioassay. Measure the percent inhibition of fungal growth for each treatment compared to an untreated control.

  • Calculation of Expected Efficacy (E): E = X + Y - (XY/100) Where X and Y are the percentage of inhibition by fungicide A and B, respectively.

  • Interpretation:

    • If the observed inhibition of the mixture is greater than E, the interaction is synergistic.

    • If the observed inhibition is less than E, the interaction is antagonistic.

    • If the observed inhibition is equal to E, the interaction is additive.

Isobologram Analysis

An isobologram provides a graphical representation of the interaction between two drugs.

  • Dose-Response Curves: Determine the dose-response curves for each fungicide individually to establish the EC50 value for each.

  • Isobologram Construction:

    • Plot the concentration of Fungicide A on the x-axis and the concentration of Fungicide B on the y-axis.

    • Mark the EC50 value of Fungicide A on the x-axis and the EC50 value of Fungicide B on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

  • Plotting Combinations: Test various combinations of the two fungicides and determine the concentrations of each that produce a 50% inhibitory effect (iso-effective combinations). Plot these concentration pairs on the same graph.

  • Interpretation:

    • If the points for the iso-effective combinations fall below the line of additivity, the interaction is synergistic.

    • If the points fall above the line, the interaction is antagonistic.

    • If the points fall on the line, the interaction is additive.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms of synergistic action and the experimental workflows for assessing synergy.

Synergy_Assessment_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation prep_fungicides Prepare Fungicide Stock Solutions serial_dilutions Perform Serial Dilutions (Checkerboard) prep_fungicides->serial_dilutions prep_inoculum Prepare Fungal Inoculum inoculate_plates Inoculate Plates prep_inoculum->inoculate_plates serial_dilutions->inoculate_plates incubate Incubate inoculate_plates->incubate read_results Assess Fungal Growth (e.g., OD reading) incubate->read_results calc_fici Calculate FICI or Colby's Value read_results->calc_fici isobologram Generate Isobologram read_results->isobologram determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calc_fici->determine_interaction isobologram->determine_interaction

Experimental workflow for assessing fungicide synergy.

Synergistic_Mechanism cluster_dmi DMI Fungicide (Epoxiconazole) cluster_qoi QoI Fungicide (Pyraclostrobin) cluster_sdhi SDHI Fungicide (Fluxapyroxad) epoxiconazole Epoxiconazole cyp51 14α-demethylase (CYP51) epoxiconazole->cyp51 Inhibits toxic_sterols Accumulation of Toxic Sterols epoxiconazole->toxic_sterols ergosterol_dmi Ergosterol Biosynthesis cyp51->ergosterol_dmi Catalyzes lanosterol Lanosterol lanosterol->ergosterol_dmi Precursor membrane_disruption_dmi Membrane Disruption toxic_sterols->membrane_disruption_dmi cell_death Enhanced Fungal Cell Death (Synergy) membrane_disruption_dmi->cell_death pyraclostrobin Pyraclostrobin complex_iii Cytochrome bc1 (Complex III) pyraclostrobin->complex_iii Inhibits energy_depletion Energy Depletion pyraclostrobin->energy_depletion electron_transport Mitochondrial Electron Transport Chain complex_iii->electron_transport Component of atp_synthesis ATP Synthesis electron_transport->atp_synthesis Drives energy_depletion->cell_death fluxapyroxad Fluxapyroxad complex_ii Succinate Dehydrogenase (Complex II) fluxapyroxad->complex_ii Inhibits energy_depletion_sdhi Energy Depletion fluxapyroxad->energy_depletion_sdhi electron_transport_sdhi Mitochondrial Electron Transport Chain complex_ii->electron_transport_sdhi Component of atp_synthesis_sdhi ATP Synthesis electron_transport_sdhi->atp_synthesis_sdhi Drives energy_depletion_sdhi->cell_death fungal_cell Fungal Cell

Proposed mechanism of synergistic action.

Synergy_Models cluster_models Assessment Models cluster_interpretation Interpretation synergy_concept Synergy Concept (1+1 > 2) colby Colby's Method (Based on % Inhibition) synergy_concept->colby isobologram Isobologram Analysis (Based on EC50) synergy_concept->isobologram fici FICI (Based on MIC) synergy_concept->fici synergistic Synergistic colby->synergistic additive Additive colby->additive antagonistic Antagonistic colby->antagonistic isobologram->synergistic isobologram->additive isobologram->antagonistic fici->synergistic fici->additive fici->antagonistic

Logical relationship of synergy assessment models.

References

Comparative In Vivo Metabolism of (Rac)-Epoxiconazole Enantiomers: A Review of Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective metabolism of the chiral fungicide epoxiconazole, drawing from in vivo animal studies.

This guide provides a comparative analysis of the in vivo metabolism of (Rac)-Epoxiconazole enantiomers, focusing on key preclinical data from studies in lizards and mice. The enantioselective behavior of this widely used triazole fungicide is critical for understanding its efficacy and potential toxicity. This document summarizes available quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support further research and risk assessment.

Executive Summary of Enantioselective Metabolism

In vivo studies reveal significant enantioselectivity in the absorption, distribution, metabolism, and elimination of epoxiconazole enantiomers. Generally, the (+)-enantiomer is more readily absorbed and shows preferential tissue distribution, while the (-)-enantiomer is eliminated more rapidly. The metabolism of epoxiconazole is also stereoselective, with different metabolic profiles observed for each enantiomer.

Comparative Quantitative Data

While full quantitative datasets are contingent on accessing the complete research articles, the available data from published abstracts are summarized below.

Table 1: Comparative Pharmacokinetics of Epoxiconazole Enantiomers in Lizards
Parameter(+)-Epoxiconazole(-)-EpoxiconazoleReference
Absorption in Plasma More readily absorbedLess readily absorbed[1]
Tissue Distribution Preferentially distributed in liver, gonad, kidney, skin, brain, and intestineLower distribution in tissues compared to (+)-EPX[1]
Elimination (High Dose) Slower elimination in liver and kidneyFaster elimination in liver and kidney[1]
Chiral Conversion Chiral conversion to (-)-EPX observed in the skinChiral conversion to (+)-EPX observed in the skin[1]
Table 2: Metabolites of Epoxiconazole Enantiomers in Lizards
MetaboliteDetected in (-)-EPX GroupDetected in (+)-EPX GroupComparative ConcentrationReference
M2 YesYesHigher in (-)-EPX group[1]
M4 YesYesHigher in (-)-EPX group[1]
M10 YesYesHigher in (-)-EPX group[1]
M18 YesYesNot specified[1]
M19 YesYesNot specified[1]

Note: Specific concentration values and pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for each enantiomer and their metabolites are not available in the abstracts reviewed. Access to the full-text publications is required for this detailed quantitative data.

Experimental Protocols

In Vivo Metabolism Study in Lizards (Eremias argus)

A study investigated the absorption, distribution, metabolism, and elimination (ADME) of epoxiconazole enantiomers in lizards.

  • Test Subjects: Eremias argus lizards.

  • Administration: Oral gavage of low (10 mg/kg body weight) and high (100 mg/kg body weight) doses of (+)-EPX, (-)-EPX, and racemic EPX.

  • Sample Collection: Plasma and various tissues including liver, gonad, kidney, skin, brain, and intestine were collected at specified time points.

  • Analytical Method: The concentrations of epoxiconazole enantiomers and their metabolites were determined using analytical chromatography, likely liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the abstract.

  • Metabolite Identification: Five metabolites (M2, M4, M10, M18, and M19) were identified in the liver and kidney.

  • Enzyme Analysis: The study implicated metabolic enzymes CYP3A4 and SULT1A1 in the enantioselective metabolism.[1]

In Vivo Distribution and Excretion Study in Mice

Another key study focused on the enantioselective distribution, degradation, and excretion of epoxiconazole in male CD-1 mice.

  • Test Subjects: Male CD-1 mice.

  • Administration: A single oral gavage of racemic epoxiconazole.

  • Sample Collection: Blood, tissues, and excreta (feces and urine) were collected at multiple time points (1 h, 3 h, 7 h, 12 h, 24 h, 48 h, and 72 h) post-treatment.

  • Analytical Method: Epoxiconazole enantiomers were analyzed by LC-MS/MS.

Visualizations

Experimental Workflow and Metabolic Fate

The following diagrams illustrate the typical experimental workflow for in vivo metabolism studies of epoxiconazole enantiomers and the logical relationships of their metabolic fate.

experimental_workflow cluster_administration Dosing cluster_subjects In Vivo Model cluster_sampling Sample Collection cluster_analysis Analysis rac_epx This compound lizards Lizards (Eremias argus) rac_epx->lizards mice Mice (CD-1) rac_epx->mice plus_epx (+)-Epoxiconazole plus_epx->lizards minus_epx (-)-Epoxiconazole minus_epx->lizards blood Blood/Plasma lizards->blood tissues Tissues (Liver, Kidney, etc.) lizards->tissues mice->blood mice->tissues excreta Excreta (Urine, Feces) mice->excreta lc_ms LC-MS/MS Analysis blood->lc_ms tissues->lc_ms excreta->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis metabolite_id Metabolite Identification lc_ms->metabolite_id

Figure 1: Experimental workflow for in vivo metabolism studies.

metabolic_pathway cluster_enantiomers Epoxiconazole Enantiomers cluster_adme Pharmacokinetic Processes cluster_metabolites Metabolites plus_epx (+)-Epoxiconazole absorption Absorption ((+)-EPX > (-)-EPX) plus_epx->absorption distribution Tissue Distribution ((+)-EPX preferred) plus_epx->distribution metabolism Metabolism (Enantioselective) plus_epx->metabolism elimination Elimination ((-)-EPX > (+)-EPX) plus_epx->elimination minus_epx (-)-Epoxiconazole minus_epx->absorption minus_epx->distribution minus_epx->metabolism minus_epx->elimination metabolites_minus Metabolites (M2, M4, M10) (Higher from (-)-EPX) metabolism->metabolites_minus metabolites_plus Other Metabolites (M18, M19) metabolism->metabolites_plus

Figure 2: Comparative metabolism of epoxiconazole enantiomers.

Conclusion

The in vivo metabolism of this compound is characterized by significant enantioselectivity. The available data suggests that the (+)- and (-)-enantiomers exhibit different pharmacokinetic profiles, with implications for both efficacy and potential toxicity. The identification of stereoselective metabolism highlights the importance of evaluating chiral pesticides at the enantiomer level for a comprehensive risk assessment. Further research, including the full analysis of quantitative data from the cited studies, is necessary to build a complete metabolic profile for each enantiomer. For a complete and detailed quantitative comparison, consulting the full-text research articles is essential.

References

Safety Operating Guide

Proper Disposal of (Rac)-Epoxiconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. (Rac)-Epoxiconazole, a triazole fungicide, requires careful handling and disposal due to its specific toxicological and ecotoxicological properties. Adherence to proper disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is classified as a substance suspected of causing cancer and of damaging fertility or the unborn child.[1][2][3][4] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Consequently, it must be managed as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular solid waste.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. This compound may be supplied in a solvent, which can introduce additional hazards such as flammability.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
CarcinogenicityH351Suspected of causing cancer[1][2][3]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[1]
Hazardous to the Aquatic Environment (long-term)H411Toxic to aquatic life with long lasting effects[1]

Experimental Protocol: Waste Segregation and Container Management

Proper segregation and containment are the first steps in the safe disposal of this compound waste.

Methodology:

  • Waste Identification: All waste streams containing this compound must be identified. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents present. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. Solid waste should be collected in a designated, clearly labeled hazardous waste bag or container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated or halogenated organic waste, depending on the solvent used. If dissolved in a flammable solvent, it should be treated as flammable waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen," "Flammable" if applicable). The accumulation start date should also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and provide secondary containment to prevent spills.

Disposal Procedure

The disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step-by-Step Guide:

  • Collection: Collect all this compound waste in the appropriately labeled and sealed container as described above.

  • Contact EHS: Once the waste container is full or has reached the local storage time limit, contact your institution's EHS office to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms provided by your EHS office. This will typically include information on the chemical composition and quantity of the waste.

  • Pickup: Await the scheduled pickup by trained EHS personnel or a certified hazardous waste handler. Do not transport hazardous waste outside of the laboratory yourself.

Decontamination of Empty Containers

Empty containers that have held this compound must also be disposed of as hazardous waste unless properly decontaminated.

Protocol for Decontamination:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as this compound hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste, following your institution's guidelines. The label should be defaced or removed.

Logical Workflow for this compound Disposal

start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate liquid_solid Is the waste liquid or solid? segregate->liquid_solid liquid_waste Collect in a sealed container with secondary containment. liquid_solid->liquid_waste Liquid solid_waste Collect in a designated hazardous waste bag/container. liquid_solid->solid_waste Solid store Store in Satellite Accumulation Area liquid_waste->store solid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed of by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Handling of (Rac)-Epoxiconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Epoxiconazole , a broad-spectrum fungicide, requires stringent safety protocols to minimize exposure and ensure the well-being of researchers and scientists. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support drug development professionals in the safe handling of this compound. Adherence to these procedural steps is critical for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used when there is a splash hazard.[1]
Skin Protection Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, gloves made of nitrile rubber, butyl rubber, or Viton are generally recommended for handling pesticides. Always inspect gloves for degradation or punctures before use. It is advisable to consult the glove manufacturer for specific chemical resistance data. Protective Clothing: Wear impervious clothing, such as a lab coat, apron, or coveralls, to prevent skin contact. For tasks with a high risk of splashing, chemical-resistant suits are recommended.
Respiratory Protection A NIOSH-approved respirator is necessary if exposure limits are exceeded or if handling the compound in a poorly ventilated area. The selection of the respirator depends on the airborne concentration of the substance. A half-face or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Occupational Exposure Limits:

SubstanceLimit TypeExposure Limit ValueSource
This compound (respirable dust)TWA0.3 mg/m³BASF Recommendation

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to cleanup.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weighing and Transfer prep_area->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve handle_reaction Use in Experimental Procedures handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon cleanup_ppe Decontaminate or Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Operational Workflow for this compound Handling

Step-by-Step Handling Protocol:

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.

  • Don Appropriate PPE: Wear all the recommended PPE as outlined in the table above.

  • Prepare Work Area: Ensure the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer: Handle the solid form of this compound with care to avoid generating dust. Use a spatula for transfers.

  • Dissolving in Solvent: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use: Conduct all experimental procedures with caution, minimizing the potential for spills or aerosol generation.

  • Decontamination: After handling, decontaminate all work surfaces with a suitable cleaning agent.

  • PPE Decontamination/Disposal: Reusable PPE should be decontaminated according to the manufacturer's instructions. Disposable PPE must be discarded as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound, contaminated spill cleanup materials, and disposable PPE in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure:

All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal. The primary regulations governing pesticide disposal in the United States are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[2][3]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

Chemical Spill Response Workflow for this compound cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal spill_alert Alert Others in the Area spill_evacuate Evacuate if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe contain_spill Contain the Spill with Absorbent Material spill_ppe->contain_spill cleanup_spill Clean Up Spill with Spill Kit contain_spill->cleanup_spill decon_area Decontaminate the Spill Area cleanup_spill->decon_area dispose_waste Dispose of Contaminated Materials as Hazardous Waste decon_area->dispose_waste report_incident Report the Incident dispose_waste->report_incident

Workflow for Handling a this compound Spill

Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and a respirator.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill and prevent it from spreading. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean Up: Collect the absorbed material or solid spill and place it in a labeled, sealable container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a detergent and water solution, followed by a clean water rinse. Collect all cleaning materials and rinsate as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including absorbent materials, cleaning supplies, and contaminated PPE, as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel or department according to your institution's policies.

Experimental Protocols for PPE Evaluation

To ensure the effectiveness of chemical protective clothing, standardized testing methods should be referenced.

  • Permeation Resistance (ASTM F739): This standard test method is used to measure the resistance of protective clothing materials to permeation by liquids or gases under conditions of continuous contact. It determines the breakthrough time and permeation rate of a chemical through the material.

  • Penetration Resistance to Sprays (ISO 17491-4): This international standard specifies test methods for determining the resistance of chemical protective clothing to penetration by a spray of liquid. It includes both a low-level and a high-level spray test to simulate different exposure scenarios.[4][5][6][7][8]

By implementing these comprehensive safety and handling procedures, laboratories can significantly reduce the risks associated with this compound, fostering a safer research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Epoxiconazole
Reactant of Route 2
Reactant of Route 2
(Rac)-Epoxiconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.